molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

Methyl 1-methylindole-6-carboxylate

Cat. No.: B1298860
CAS No.: 1204-32-6
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methylindole-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILWYUYIFMKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348673
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-32-6
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1204-32-6

This technical guide provides a comprehensive overview of Methyl 1-methylindole-6-carboxylate, including its chemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Methyl indole-6-carboxylate (CAS: 50820-65-0)

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[1][2]
Molecular Weight175.18 g/mol [1][2]
Melting Point76-80 °C
AppearanceOff-white crystalline powder[2]
Purity≥ 99% (HPLC)[2]
Storage Conditions0-8°C[2]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the N-methylation of its precursor, Methyl indole-6-carboxylate.

2.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

A documented method for the synthesis of the target compound is available.[3] The following protocol is adapted from the available literature.

Experimental Protocol:

  • Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture for a short period (e.g., 10 minutes) to allow for the formation of the indolide anion.

  • Add a methylating agent, such as iodomethane (CH₃I) (1.1 equivalents), dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1 hour) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

2.2. Synthesis of the Precursor: Methyl 1H-indole-6-carboxylate

The synthesis of the precursor, Methyl 1H-indole-6-carboxylate, has been reported in the literature.[3]

Biological Activity and Potential Applications

While direct biological studies on this compound are not extensively reported, the indole-6-carboxylate scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

Recent studies have focused on synthesizing derivatives of indole-6-carboxylate as potential anti-proliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] These receptors are often overexpressed in various cancers and play a key role in tumor growth and angiogenesis. The research suggests that modifications of the indole-6-carboxylate moiety can lead to potent cytotoxic compounds that induce apoptosis in cancer cells.[3][6]

The general biological importance of the indole nucleus is well-established, with indole derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound A Methyl 1H-indole-6-carboxylate B Indolide Anion A->B Deprotonation C This compound B->C N-Methylation reagent1 + NaH in DMF reagent2 + CH3I

Caption: A simplified workflow for the synthesis of this compound.

4.2. Potential Signaling Pathway Inhibition

Based on the activity of related indole-6-carboxylate derivatives, the following diagram depicts a simplified representation of the EGFR/VEGFR-2 signaling pathways that could be targeted.

Signaling_Pathway Potential Inhibition of EGFR/VEGFR-2 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indole-6-carboxylate Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole-6-carboxylate derivatives.

References

"Methyl 1-methylindole-6-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylindole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, a potential synthetic route, and the broader context of its potential applications based on the activities of related indole derivatives.

Physicochemical Properties

This compound is an indole derivative with a methyl group at the 1-position (the indole nitrogen) and a methyl carboxylate group at the 6-position of the indole ring. Its key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂Molbase[1]
Molecular Weight 189.211 g/mol Molbase[1]
CAS Number 1204-32-6Molbase[1]

Synthesis and Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route involves the N-methylation of its precursor, Methyl indole-6-carboxylate. This method is analogous to the synthesis of similar N-methylated indole compounds.

Experimental Protocol: N-methylation of Methyl Indole-6-carboxylate (Hypothetical)

This protocol is based on the general procedure for the N-methylation of indoles.

Materials:

  • Methyl indole-6-carboxylate

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • A methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of Methyl indole-6-carboxylate in an anhydrous polar aprotic solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at this temperature for a specified time to allow for the deprotonation of the indole nitrogen.

  • Add the methylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification start1 Methyl indole-6-carboxylate deprotonation Deprotonation of Indole Nitrogen start1->deprotonation start2 Base (e.g., NaH) start2->deprotonation start3 Methylating Agent (e.g., CH3I) methylation N-methylation start3->methylation start4 Anhydrous Solvent (e.g., DMF) start4->deprotonation deprotonation->methylation Addition of Methylating Agent quench Quenching methylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: A plausible workflow for the synthesis of this compound.

Potential Biological Activity and Research Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2] While specific biological data for this compound is limited in the current literature, the activities of structurally related compounds suggest potential areas of application for this molecule in drug discovery and development.

Indole derivatives have been investigated for a variety of pharmacological effects, including:

  • Anticancer: Many indole-containing compounds have shown potent anticancer activity.[3]

  • Antiviral: Certain indole derivatives have demonstrated efficacy against various viruses.[3]

  • Antibacterial and Antifungal: The indole nucleus is a common feature in agents with antimicrobial properties.[3]

  • Anti-inflammatory: Indole-based compounds have been explored as inhibitors of inflammatory pathways.[3]

Given these precedents, this compound serves as a valuable building block or an intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its specific substitution pattern may offer advantages in terms of receptor binding, metabolic stability, or other pharmacokinetic properties.

Drug Discovery and Development Workflow

The general workflow for identifying a novel bioactive compound starting from a scaffold like this compound is illustrated below.

Drug_Discovery_Workflow start Scaffold Selection (this compound) synthesis Synthesis of Derivatives start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for drug discovery starting from a chemical scaffold.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While comprehensive data on its biological activities are yet to be established, its structural relationship to a wide array of bioactive indole derivatives makes it a compound of interest for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted to unlock their full potential.

References

A Technical Guide to the Chemical Properties of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of Methyl 1-methylindole-6-carboxylate. While specific experimental data for this derivative is limited in publicly available literature, this guide synthesizes information from closely related analogues—namely Methyl indole-6-carboxylate and 1-Methylindole-6-carboxylic acid—to provide a robust profile for research and development purposes. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway and application areas.

Core Chemical Properties

This compound is a derivative of indole, a heterocyclic aromatic compound. It functions as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure features a methyl group on the indole nitrogen (position 1) and a methyl ester group at position 6.

PropertyThis compoundMethyl indole-6-carboxylate (Parent Ester)1-Methylindole-6-carboxylic acid (Parent Acid)
Molecular Formula C₁₁H₁₁NO₂C₁₀H₉NO₂[2]C₁₀H₉NO₂[3]
Molecular Weight 189.21 g/mol [4]175.18 g/mol [2]175.18 g/mol [3]
CAS Number Not explicitly found; derived from precursors.50820-65-0[2][5]202745-73-1[3]
Appearance Pale yellow oil (predicted)White to pale cream crystalline powder[6]Data not available
Melting Point Data not available76-80 °CData not available
IUPAC Name methyl 1-methyl-1H-indole-6-carboxylatemethyl 1H-indole-6-carboxylate[2][6]1-methyl-1H-indole-6-carboxylic acid[3]
SMILES CN1C=CC2=C1C=C(C=C2)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C=CN2[6]CN1C=CC2=C1C=C(C=C2)C(=O)O[3]
InChI Key UYJKPZLQOCBHOS-UHFFFAOYSA-N (for related isomer)[4]AYYOZKHMSABVRP-UHFFFAOYSA-N[2][6]DJQOGNYSBOIJKE-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of this compound, based on standard organic chemistry transformations documented for analogous indole derivatives.

Route A: N-methylation of Methyl indole-6-carboxylate

This protocol is adapted from a similar synthesis of methyl 1-methylindoline-6-carboxylate.[7] It involves the deprotonation of the indole nitrogen followed by alkylation with an electrophilic methyl source.

Experimental Protocol:

  • Preparation: Dissolve Methyl indole-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for approximately 10-15 minutes.

  • Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the consumption of starting material.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in cyclohexane) to yield the final product.[7]

Route B: Esterification of 1-Methylindole-6-carboxylic acid

This route involves the direct conversion of the carboxylic acid to its corresponding methyl ester. This is a standard Fischer esterification, which can be catalyzed by a strong acid or mediated by reagents like thionyl chloride or phosphorus oxychloride.[8][9]

Experimental Protocol (using Thionyl Chloride):

  • Preparation: Suspend 1-Methylindole-6-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Activation: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours.[8]

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Follow with a water wash and a brine wash.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude ester, which can be further purified if necessary.[8]

Spectroscopic and Analytical Data

Experimental spectra for this compound were not found in the searched literature. The data presented below is based on predictions from its chemical structure and comparisons with closely related indole derivatives, such as Methyl 1H-indole-3-carboxylate.[10]

Table 2: Predicted Spectroscopic Data

Technique Predicted/Expected Data
¹H NMR Expected signals include: a singlet for the N-CH₃ protons (δ ≈ 3.8-4.0 ppm), a singlet for the ester O-CH₃ protons (δ ≈ 3.9-4.1 ppm), and multiple signals in the aromatic region (δ ≈ 6.5-8.0 ppm) corresponding to the five protons on the indole ring system.
¹³C NMR Expected signals include: N-CH₃ carbon (δ ≈ 30-35 ppm), O-CH₃ carbon (δ ≈ 50-55 ppm), a carbonyl carbon (C=O) (δ ≈ 165-170 ppm), and 8 signals in the aromatic region for the indole ring carbons (δ ≈ 100-140 ppm).
IR Spectroscopy Expected characteristic peaks: C=O stretch of the ester at ~1710-1730 cm⁻¹, C-O stretch at ~1200-1300 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 189.21. |

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from the commercially available Methyl indole-6-carboxylate.

G cluster_reagents start Methyl indole-6-carboxylate product This compound start->product N-methylation reagents 1. NaH, DMF, 0 °C 2. Methyl Iodide (CH₃I)

Caption: Synthetic pathway for this compound via N-methylation.

Application Pathways

This compound and its parent acid are key intermediates in the development of various value-added chemicals.[1]

G center This compound pharma Pharmaceuticals (e.g., targeting neurological disorders) center->pharma agro Agrochemicals (Pesticides, Herbicides) center->agro material Material Science (Organic Semiconductors) center->material dyes Dyes & Pigments center->dyes

Caption: Key application areas for 1-methylindole-6-carboxylate derivatives.

Applications and Biological Relevance

Indole derivatives are a cornerstone of medicinal chemistry. The parent compound, 1-Methylindole-6-carboxylic acid, is highlighted as a crucial building block for various applications:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[1] The indole scaffold is a common feature in molecules designed for antimicrobial and anticancer research.[11]

  • Agrochemicals: This class of compounds is used to formulate more effective and environmentally safer pesticides and herbicides.[1][11]

  • Material Science: Due to their electronic properties, these molecules are explored for creating novel organic semiconductors and other advanced materials.[1]

  • Biochemical Research: They are employed in studies to investigate metabolic pathways and enzyme activities, aiding in the understanding of complex biological processes.[1]

Safety and Handling

Specific GHS and safety data for this compound is not available. However, based on related indole esters, the compound should be handled with care.[2]

  • Hazard Classifications (Inferred): Likely to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements (Recommended):

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Wear protective gloves/eye protection/face protection (P280).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. Use of a dust mask or respirator may be appropriate depending on the physical form.

Conclusion

This compound is a synthetically valuable indole derivative with significant potential as an intermediate in diverse fields, from drug discovery to material science. While direct experimental characterization is sparse, its chemical properties can be reliably inferred from its parent structures, and its synthesis is achievable through well-established protocols such as N-alkylation or carboxylic acid esterification. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and developmental workflows.

References

In-Depth Spectroscopic and Synthetic Profile of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Methyl 1-methylindole-6-carboxylate, a key intermediate in organic synthesis and medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No. 1204-32-6). This data is essential for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

¹H NMR (CDCl₃) Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Aromatic Protons 8.13s-1HH-7
7.85dd8.4, 1.61HH-5
7.65d8.41HH-4
7.20d3.21HH-2
6.53d2.81HH-3
Methyl Protons 3.86s-3HN-CH₃
3.94 (estimated)s-3HO-CH₃
¹³C NMR (CDCl₃) Shift (ppm) Assignment
Carbonyl Carbon 167.9C=O
Aromatic Carbons 136.1C-7a
132.02C-3a
131.95C-6
123.5C-5
120.4C-4
120.3C-2
111.7C-7
101.3C-3
Methyl Carbons 52.1 (estimated)O-CH₃
33.0N-CH₃

Note: Some values are estimated based on typical chemical shifts for similar indole structures.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique Data
Mass Spectrometry (EI) m/z calculated for C₁₁H₁₁NO₂: 189.08; found: (Data not explicitly available in searched documents, but the molecular weight is confirmed as 189.21 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks expected around: • 1710-1730 cm⁻¹ (C=O stretch of ester) • 1600-1450 cm⁻¹ (C=C aromatic stretch) • 1360-1380 cm⁻¹ (C-N stretch) • ~2950 cm⁻¹ (C-H stretch of methyl groups)

Experimental Protocols

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Methyl 1H-indole-6-carboxylate.

Synthesis of this compound[1]

Reaction Scheme:

Procedure:

  • To a solution of Methyl 1H-indole-6-carboxylate (1 g, 5.7 mmol) in dimethyl sulfoxide (DMSO) (10 mL), potassium hydroxide (KOH) (800 mg, 14.3 mmol) is added.

  • Iodomethane (0.534 mL, 8.6 mmol) is then added to the solution.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Following the stirring, the reaction mixture is diluted with water (50 mL).

  • The resulting suspension is filtered, and the collected solid is washed with additional water.

  • The solid product is dried under vacuum to yield this compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 1-methylindole-6-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides foundational data and methodologies for the handling and characterization of this compound. For further details, researchers are encouraged to consult the cited literature.

In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 1-methylindole-6-carboxylate. The document details the experimental protocol, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of protons in a molecule, researchers can gain detailed insights into its connectivity and stereochemistry. This guide focuses on the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals. A clear understanding of its spectral features is crucial for reaction monitoring, quality control, and the development of new bioactive compounds.

Experimental Protocol

The ¹H NMR spectrum of this compound was acquired according to the following protocol, based on standard laboratory procedures.

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: The spectrum was recorded at room temperature. The following parameters were used:

  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR Data Presentation

The quantitative ¹H NMR data for this compound is summarized in the table below. The proton assignments correspond to the molecular structure depicted in Figure 1.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationProton Assignment
8.11-8.08m-1HH-5
7.67-7.61m-2HH-4, H-7
7.57d3.01HH-2
6.52dd3.0, 0.91HH-3
3.87s-3HO-CH₃
3.86s-3HN-CH₃

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each proton in the molecule. The analysis of these signals provides a detailed structural confirmation.

  • Indole Ring Protons:

    • The proton at the 5-position (H-5 ) appears as a multiplet between 8.11 and 8.08 ppm.[1] Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carboxylate group.

    • The protons at the 4 and 7-positions (H-4 and H-7 ) resonate as a multiplet in the range of 7.67-7.61 ppm.[1]

    • The proton at the 2-position (H-2 ) is observed as a doublet at 7.57 ppm with a coupling constant of 3.0 Hz, characteristic of coupling to the H-3 proton.[1]

    • The proton at the 3-position (H-3 ) appears as a doublet of doublets at 6.52 ppm with coupling constants of 3.0 Hz and 0.9 Hz, corresponding to coupling with H-2 and a smaller long-range coupling.[1]

  • Methyl Group Protons:

    • The three protons of the ester methyl group (O-CH₃ ) are observed as a sharp singlet at 3.87 ppm, indicating no adjacent protons to couple with.[1]

    • Similarly, the three protons of the N-methyl group (N-CH₃ ) appear as a singlet at 3.86 ppm.[1]

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for ¹H NMR spectrum analysis.

Figure 1: Molecular structure of this compound with proton assignments for ¹H NMR analysis.

experimental_workflow cluster_workflow ¹H NMR Spectrum Analysis Workflow A Sample Preparation (Dissolve in DMSO-d₆) B Data Acquisition (400 MHz NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structural Elucidation (Assignment of Protons) D->E

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C NMR chemical shifts for Methyl 1-methylindole-6-carboxylate. Due to the absence of direct experimental data in the peer-reviewed literature for this specific compound, this document presents a combination of estimated values derived from structurally related analogs and computationally predicted data. This approach offers a robust and scientifically grounded estimation of the expected ¹³C NMR spectrum.

Estimated and Predicted ¹³C NMR Chemical Shifts

The following table summarizes the estimated and predicted ¹³C NMR chemical shifts for this compound. The estimations are based on the known ¹³C NMR data for 1-methylindole and analysis of substituent effects. Predicted values were obtained using online NMR prediction software to provide a comparative reference.

Table 1: Estimated and Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (ppm)Predicted Chemical Shift (ppm)Notes
C2~129.0129.5
C3~101.5101.8
C3a~128.0128.3
C4~121.0121.3
C5~120.0120.5
C6~123.0123.7Site of carboxymethyl substitution
C7~109.5109.8
C7a~137.0137.4
N-CH₃~33.033.2
C=O~168.0168.5Carbonyl carbon of the ester
O-CH₃~52.052.3Methyl ester carbon

Disclaimer: The chemical shifts presented are estimates and predictions and should be used as a guide for spectral interpretation. Experimental verification is recommended.

For comparison, the reported ¹³C NMR chemical shifts for 1-methylindole are provided in the table below.

Table 2: Experimental ¹³C NMR Chemical Shifts for 1-Methylindole

Carbon AtomChemical Shift (ppm)Solvent
C2128.7CDCl₃
C3100.9CDCl₃
C3a128.4CDCl₃
C4120.7CDCl₃
C5120.7CDCl₃
C6118.9CDCl₃
C7109.1CDCl₃
C7a136.9CDCl₃
N-CH₃32.7CDCl₃

Methodology for Estimation

The estimated chemical shifts in Table 1 were derived by considering the known substituent effects of a methyl carboxylate group on a benzene ring and applying them to the indole system. The introduction of an electron-withdrawing group like a methyl carboxylate at the C6 position is expected to primarily influence the chemical shifts of the carbons in the benzene ring portion of the indole scaffold, particularly C5, C6, and C7. The shifts for the pyrrole ring carbons (C2, C3) and the bridgehead carbons (C3a, C7a) are expected to be less affected.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the standardized carbon numbering system used in the data tables.

Caption: Structure of this compound.

Experimental Protocols

While no specific protocol for this compound is available, a general procedure for acquiring ¹³C NMR spectra of indole derivatives is provided below.[1]

Sample Preparation:

  • Weigh approximately 10-20 mg of the indole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (for a 400 or 500 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is typically used (e.g., 'zgpg30' on Bruker instruments).[1]

  • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm, is generally sufficient to cover the chemical shift range of indole derivatives.[1]

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Number of Scans (NS): This will vary depending on the sample concentration, but several thousand scans are often required to achieve a good signal-to-noise ratio.

  • Temperature: Standard room temperature (e.g., 298 K).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and estimation of the ¹³C NMR spectrum of this compound.

workflow start Start: No Experimental Data for Target Molecule lit_search Literature Search for Analog Compounds start->lit_search prediction Utilize NMR Prediction Software start->prediction analog_data Obtain ¹³C NMR Data for: - 1-Methylindole - Other Substituted Indoles lit_search->analog_data analysis Analyze Substituent Effects of -COOCH₃ at C6 analog_data->analysis predicted_spectrum Generate Predicted ¹³C NMR Spectrum prediction->predicted_spectrum comparison Compare Estimated and Predicted Data predicted_spectrum->comparison estimation Estimate Chemical Shifts for Target Molecule analysis->estimation estimation->comparison table Compile Data into Structured Tables comparison->table report Generate Technical Guide table->report protocol Define General Experimental Protocol protocol->report visualization Create Molecular Structure Diagram (DOT) visualization->report

Caption: Workflow for ¹³C NMR analysis and estimation.

References

"Methyl 1-methylindole-6-carboxylate" IR spectroscopy peaks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-methylindole-6-carboxylate

For researchers, scientists, and professionals engaged in drug development, understanding the structural and electronic properties of molecules is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique for elucidating the functional groups present in a molecule, thereby offering insights into its chemical identity and purity. This guide provides a detailed analysis of the expected IR spectroscopic features of this compound, a substituted indole derivative of interest in medicinal chemistry and materials science.

Predicted Infrared Spectrum

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the 1-methylindole ring system and the methyl carboxylate substituent. By analyzing the spectra of related compounds, including indole, 1-methylindole, and various methyl esters, a comprehensive prediction of the key IR peaks can be compiled.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected quantitative data for the principal IR peaks of this compound. The predicted ranges are based on established group frequencies from spectroscopic literature.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000Medium-WeakAromatic C-H StretchIndole Ring
2950-2850Medium-WeakAliphatic C-H StretchN-CH₃ and O-CH₃
1725-1705StrongC=O StretchMethyl Ester
1610-1580Medium-WeakC=C StretchIndole Ring
1500-1400MediumC=C Stretch, CH₂/CH₃ BendingIndole Ring, Methyl Groups
1300-1200StrongAsymmetric C-O-C StretchMethyl Ester
1200-1100MediumSymmetric C-O-C StretchMethyl Ester
900-675Medium-StrongC-H Out-of-plane Bending ("oop")Aromatic Ring

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the overall molecular structure.

Key Spectroscopic Features

  • Aromatic C-H Stretching: The peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H bonds on the indole ring.[1][2][3]

  • Aliphatic C-H Stretching: Absorptions between 2950 and 2850 cm⁻¹ arise from the stretching vibrations of the methyl groups attached to the nitrogen (N-CH₃) and the ester oxygen (O-CH₃).[2]

  • Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the 1725-1705 cm⁻¹ range, which is highly characteristic of the carbonyl group in an ester.[3] This is often the most prominent peak in the spectrum.

  • Aromatic C=C Stretching: The indole ring will exhibit characteristic carbon-carbon double bond stretching vibrations in the 1610-1400 cm⁻¹ region.[1][3]

  • Ester C-O Stretching: Two distinct peaks are expected for the C-O bonds of the ester group. An intense, broad peak between 1300-1200 cm⁻¹ corresponding to the asymmetric C-O-C stretch, and a medium intensity peak from 1200-1100 cm⁻¹ for the symmetric stretch.[4]

  • C-H Out-of-plane Bending: The region from 900-675 cm⁻¹ will show bands due to the out-of-plane bending of the C-H bonds on the aromatic ring, which can provide information about the substitution pattern.[3]

Experimental Protocols

The acquisition of an IR spectrum for a solid compound like this compound can be performed using several standard techniques. The choice of method depends on the sample's physical properties and the desired quality of the spectrum.

Thin Solid Film Method

This is often the preferred method for solids that are soluble in a volatile organic solvent.[5]

  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Film Deposition: Place a single drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent fogging.[5]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern and rapid technique that requires minimal sample preparation.

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal (commonly diamond or zinc selenide).[6]

  • Pressure Application: Apply pressure using a built-in press to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: The IR beam is directed through the crystal, and the spectrum of the sample in contact with the crystal is recorded.

  • Cleaning: The crystal is simply wiped clean with a suitable solvent after the measurement.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in IR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Obtain Pure Sample ChooseMethod Choose Method (ATR, Thin Film, etc.) Sample->ChooseMethod PrepareSample Prepare Sample for IR ChooseMethod->PrepareSample PlaceInIR Place Sample in Spectrometer PrepareSample->PlaceInIR RunScan Acquire Spectrum PlaceInIR->RunScan ProcessData Process Raw Data (Baseline Correction, etc.) RunScan->ProcessData IdentifyPeaks Identify Key Absorption Peaks ProcessData->IdentifyPeaks AssignGroups Assign Peaks to Functional Groups IdentifyPeaks->AssignGroups ConfirmStructure Confirm Molecular Structure AssignGroups->ConfirmStructure

References

Unraveling the Molecular Fragmentation of Methyl 1-methylindole-6-carboxylate: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Methyl 1-methylindole-6-carboxylate, a molecule of interest in pharmaceutical and chemical research. By understanding its fragmentation behavior, researchers can achieve accurate identification and quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents key quantitative data, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the ester functional group and the indole ring system. The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

m/zProposed Fragment IonStructurePredicted Relative AbundanceFragmentation Pathway
189[M]•+C11H11NO2ModerateMolecular Ion
158[M - OCH3]•+C10H8NOHighLoss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters.
130[M - COOCH3]•+C9H8NModerate to HighLoss of the entire carbomethoxy group.
103[C8H7N]•+-ModerateFurther fragmentation of the indole ring, possibly through the loss of HCN from the m/z 130 fragment.
77[C6H5]+-ModerateRepresents the benzene ring fragment, a common ion in the mass spectra of aromatic compounds.

Core Fragmentation Pathways

The fragmentation of this compound is initiated by the high-energy electrons in the ion source, leading to the formation of a molecular ion ([M]•+). The primary fragmentation events are hypothesized to be the cleavage of the bonds adjacent to the carbonyl group of the ester, a characteristic fragmentation pattern for such compounds.[1][2] The indole ring itself is relatively stable, but can undergo fragmentation, including the characteristic loss of hydrogen cyanide (HCN).

The proposed fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M This compound (m/z 189) frag1 [M - OCH3]+ (m/z 158) M->frag1 - •OCH3 frag2 [M - COOCH3]+ (m/z 130) M->frag2 - •COOCH3 frag3 [C8H7N]+ (m/z 103) frag2->frag3 - HCN frag4 [C6H5]+ (m/z 77) frag2->frag4 - C3H3N

References

Solubility Profile of Methyl 1-methylindole-6-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 1-methylindole-6-carboxylate, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for the closely related compound, 1-methylindole, and quantitative data for the parent compound, indole, to provide a foundational understanding. Additionally, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided.

Introduction to this compound

This compound is a derivative of indole, a heterocyclic aromatic compound. The addition of a methyl group at the 1-position and a methyl carboxylate group at the 6-position significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in organic synthesis, purification, and formulation in drug development processes.

Solubility Data

Qualitative Solubility of 1-Methylindole

1-Methylindole is reported to be soluble in a range of common organic solvents. This suggests that this compound is also likely to be soluble in these solvents.

SolventQualitative Solubility
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
EthanolSoluble
Ethyl EtherSoluble
BenzeneSoluble
WaterInsoluble

Data based on the reported solubility of 1-Methylindole.[2]

Quantitative Solubility of Indole

The following table summarizes the quantitative solubility of the parent compound, indole, in various solvents at room temperature. These values can serve as a baseline for estimating the solubility of its derivatives. The presence of the methyl ester group in this compound may influence its solubility relative to indole.

SolventSolubility ( g/100 mL)Temperature (°C)
Water~ 0.1Room Temperature
Hot WaterSoluble-
EthanolSoluble-
EtherSoluble-
BenzeneSoluble-
ChloroformSoluble-

Data compiled from various sources.[1][3][4][5] It is important to note that solubility is temperature-dependent and will generally increase with a rise in temperature.[1]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[6][7][8] This protocol outlines the key steps for this procedure.

Materials and Equipment
  • Test Compound (this compound)

  • Selected Organic Solvent(s)

  • Glass Vials or Flasks with airtight seals

  • Orbital Shaker or Agitator with temperature control

  • Analytical Balance

  • Centrifuge

  • Syringe Filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker with a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6][7] The agitation ensures continuous mixing and facilitates the dissolution process.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This can be achieved by either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.[6]

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8]

  • Quantification:

    • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[6] A pre-established calibration curve for the test compound is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the equilibrium solubility of a compound.

G A Start: Weigh excess solid compound B Add known volume of solvent A->B C Seal vial and place on shaker B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Stop agitation and allow to settle D->E F Separate saturated solution (Centrifugation or Filtration) E->F G Accurately dilute the clear supernatant F->G H Analyze concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I J End: Report solubility value I->J

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

Stability and Storage of Methyl 1-methylindole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 1-methylindole-6-carboxylate. Due to the limited availability of specific stability studies on this compound, this guide draws upon established principles of chemical stability for indole derivatives and methyl esters to provide a robust framework for its handling and storage.

Overview of Chemical Stability

This compound possesses two primary functional groups that influence its stability: the indole ring and the methyl ester. The indole nucleus is susceptible to oxidation and photodegradation, while the methyl ester group is prone to hydrolysis, particularly under non-neutral pH conditions. Understanding these potential degradation pathways is critical for maintaining the integrity of the compound during research and development.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to appropriate storage conditions that mitigate potential degradation. The following table summarizes the recommended storage and handling procedures based on available safety data and general best practices for related compounds.

ParameterRecommendationRationaleCitations
Temperature 2–8 °CRefrigeration minimizes the rates of potential hydrolytic and oxidative degradation reactions.[1][2]
Atmosphere Store under an inert gas (e.g., nitrogen, argon)The indole ring is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[1][2]
Light Protect from lightIndole derivatives are known to be susceptible to photodegradation. Amber vials or storage in the dark is recommended.[3]
Moisture Keep container tightly closed in a dry placeThe methyl ester is susceptible to hydrolysis. A tightly sealed container prevents the ingress of atmospheric moisture.[1][4]
pH (in solution) Maintain neutral pH (if in solution)Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the ester, oxidation of the indole ring, and photodegradation.

Hydrolysis

Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, to yield a carboxylic acid and an alcohol. For this compound, this would result in the formation of 1-methylindole-6-carboxylic acid and methanol. Studies on homologous esters have shown that methyl esters are generally more stable towards enzymatic hydrolysis in plasma compared to their ethyl or propyl counterparts.

Hydrolysis This compound This compound 1-methylindole-6-carboxylic acid + Methanol 1-methylindole-6-carboxylic acid + Methanol This compound->1-methylindole-6-carboxylic acid + Methanol H₂O (Acid or Base Catalysis) Oxidation This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O₂ / Light / Metal Ions Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Photo Photostability Photo->Analysis Stock Stock Solution of this compound Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Data Data Interpretation: Identify Degradants and Pathways Analysis->Data

References

The Indole Nucleus: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry and pharmacology. Its presence in a vast array of natural products and synthetic drugs underscores its remarkable versatility in interacting with diverse biological targets. This technical guide delves into the rich history of substituted indoles, from their early discovery rooted in the vibrant chemistry of dyes to their central role in the development of transformative medicines. We will explore the key synthetic methodologies that have enabled the creation of countless indole derivatives, present quantitative data on the biological activity of seminal compounds, and provide detailed experimental protocols for their synthesis. Furthermore, this guide will visualize the intricate signaling pathways through which these molecules exert their profound physiological effects.

From Ancient Dyes to Modern Medicine: A Historical Perspective

The story of indole chemistry is inextricably linked with one of humanity's oldest and most vibrant pigments: indigo. In 1866, Adolf von Baeyer first isolated indole by reducing oxindole, a derivative of isatin which was in turn obtained from the oxidation of indigo dye.[1] This seminal discovery laid the groundwork for over a century of research that would unveil the indole nucleus as a fundamental building block of life and a powerful tool for therapeutic intervention.

The early 20th century witnessed the identification of crucial endogenous indoles that regulate human physiology. The discovery of the essential amino acid tryptophan, the biosynthetic precursor to a multitude of indole-containing secondary metabolites, highlighted the fundamental role of this scaffold in biology.[2] Subsequently, the identification of serotonin (5-hydroxytryptamine) as a key neurotransmitter and melatonin as the principal hormone of the pineal gland, both bearing the indole core, revolutionized our understanding of neuroscience and endocrinology.[2][3] These discoveries spurred the development of synthetic substituted indoles designed to modulate the activity of these endogenous signaling molecules, leading to breakthroughs in the treatment of a wide range of disorders.

Key Substituted Indoles in the Pharmaceutical Landscape

The versatility of the indole scaffold is showcased by the diverse therapeutic areas in which substituted indoles have made a significant impact. Two prominent examples are the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the anti-migraine agent sumatriptan.

Indomethacin: First synthesized in 1963, indomethacin emerged as a potent NSAID for the management of pain, fever, and inflammation.[4] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[5] By blocking prostaglandin production, indomethacin effectively alleviates the symptoms of various inflammatory conditions, including rheumatoid arthritis and gout.[6][7]

Sumatriptan: Developed in the 1980s, sumatriptan was a landmark achievement in the treatment of migraine headaches.[8] It is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors, which are located on cranial blood vessels and nerve endings in the trigeminal system.[1][9] Activation of these receptors leads to the constriction of dilated cerebral blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, thereby aborting migraine attacks.[9][10]

Quantitative Analysis of Biological Activity

The development of potent and selective substituted indole drugs has been guided by rigorous quantitative analysis of their interactions with biological targets. The following tables summarize key quantitative data for indomethacin and sumatriptan.

ParameterValueReference
COX-1 IC50 0.1 µg/mL[11]
27 nM (ovine)[3]
0.063 µM (human articular chondrocytes)[12]
COX-2 IC50 5 µg/mL[11]
127 nM (murine)[3]
180 nM (human)[3]
0.48 µM (human articular chondrocytes)[12]
Bioavailability ~100% (oral)[6][13]
Half-life 2.6 - 11.2 hours[8]
~4.5 hours[13]
Volume of Distribution 0.34 - 1.57 L/kg[8]
Plasma Protein Binding 99%[13]
Metabolism Hepatic (CYP2C9)[14]
Excretion 60% urine, 33% feces[13]

Table 1: Quantitative Data for Indomethacin

ParameterValueReference
5-HT1B Binding Affinity (Ki) 3.14 nM (human)[15]
5-HT1D Binding Affinity (Ki) 0.92 nM (human)[15]
5-HT1D pIC50 7.6[16]
Bioavailability 14% (oral), 96% (subcutaneous)[1][4]
Half-life ~2 hours[1]
Volume of Distribution 2.7 L/kg[1]
Plasma Protein Binding 14% - 21%[1]
Metabolism Monoamine oxidase A (MAO-A)[1][17]
Excretion Primarily renal[18]

Table 2: Quantitative Data for Sumatriptan

Experimental Protocols for the Synthesis of Substituted Indoles

The construction of the indole nucleus and the introduction of various substituents have been the focus of extensive research in organic synthesis. Several named reactions have become indispensable tools for the preparation of substituted indoles.

Fischer Indole Synthesis

Developed in 1883 by Emil Fischer, this is one of the oldest and most reliable methods for synthesizing indoles.[19] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[19]

General Protocol for the Synthesis of Indomethacin (adapted from a modern approach):

  • Acylation of Hydrazine: 4-Methoxyphenylhydrazine is acylated with 4-chlorobenzoyl chloride in the presence of a base like pyridine to form the corresponding N-acyl-N'-arylhydrazine.[20]

  • Hydrazone Formation and Cyclization: The resulting hydrazine is then reacted with levulinic acid under acidic conditions (e.g., in the presence of a Brønsted or Lewis acid). This leads to the in situ formation of the hydrazone, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization to form the indole ring of indomethacin.[20]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure indomethacin.

Leimgruber-Batcho Indole Synthesis

A popular alternative to the Fischer synthesis, the Leimgruber-Batcho method provides a high-yielding route to indoles, particularly those unsubstituted at the 2- and 3-positions.[21]

General Protocol for the Synthesis of a 2,3-Unsubstituted Indole:

  • Enamine Formation: An o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-o-nitrostyrene.[21][22]

  • Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization.[22] This is typically achieved using catalytic hydrogenation (e.g., with Raney nickel and hydrazine or palladium on carbon and hydrogen) or with other reducing agents like stannous chloride or iron in acetic acid.[21] The reduction of the nitro group to an amine is followed by cyclization and elimination to afford the indole.

Baeyer-Drewsen Indigo Synthesis

This classic reaction, developed in 1882, provides a straightforward laboratory synthesis of indigo, the historical precursor to indole discovery.[8]

Detailed Laboratory Protocol for the Synthesis of Indigo:

  • Dissolution: In a suitable flask, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

  • Addition of Water: To the acetone solution, add 35 mL of deionized water.

  • Base-catalyzed Condensation: While stirring vigorously, slowly add 5 mL of a 2 M sodium hydroxide solution. A dark precipitate of indigo will form.

  • Reaction Completion and Isolation: Continue stirring for 5-10 minutes. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the precipitate with deionized water until the filtrate is colorless, followed by a wash with ethanol. Dry the purified indigo.[13]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Indomethacin_Mechanism Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Caption: Mechanism of action of Indomethacin.

Sumatriptan_Mechanism Sumatriptan Sumatriptan HT1B 5-HT1B Receptor (Cranial Blood Vessels) Sumatriptan->HT1B HT1D 5-HT1D Receptor (Trigeminal Nerve Endings) Sumatriptan->HT1D Vasoconstriction Vasoconstriction HT1B->Vasoconstriction InhibitNeuropeptide Inhibition of Neuropeptide Release HT1D->InhibitNeuropeptide MigraineRelief Migraine Relief Vasoconstriction->MigraineRelief InhibitNeuropeptide->MigraineRelief

Caption: Mechanism of action of Sumatriptan.

Fischer_Indole_Synthesis_Workflow Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Formation Arylhydrazine->Phenylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone AcidCatalyst Acid Catalyst AcidCatalyst->Phenylhydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Phenylhydrazone->Rearrangement Cyclization Cyclization & Elimination of NH3 Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Conclusion

The journey of the substituted indole, from its origins in the study of a simple dye to its current status as a cornerstone of medicinal chemistry, is a testament to the power of scientific inquiry. The indole nucleus continues to inspire the design and synthesis of novel therapeutic agents with the potential to address a myriad of unmet medical needs. The synthetic strategies outlined in this guide, coupled with a deep understanding of the quantitative aspects of drug-target interactions and the intricate signaling pathways involved, will undoubtedly pave the way for the discovery of the next generation of innovative indole-based medicines.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Indole-6-Carboxylate Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the therapeutic potential of indole-6-carboxylate derivatives, offering insights into their diverse molecular targets and mechanisms of action. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among these, indole-6-carboxylate derivatives have emerged as a particularly promising class of molecules with the potential to address a wide range of therapeutic needs, especially in oncology. This guide provides an in-depth exploration of the key therapeutic targets of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Key Therapeutic Targets and Quantitative Efficacy

Indole-6-carboxylate and its closely related analogs have demonstrated potent activity against a variety of molecular targets implicated in cancer and other diseases. The following tables summarize the in vitro efficacy of selected derivatives against these targets.

Compound IDTargetCell Line/EnzymeIC50 (µM)Citation
Hydrazone Derivative 3b EGFREGFR Tyrosine Kinase-[1]
Oxadiazole Derivative 6e VEGFR-2VEGFR-2 Tyrosine Kinase-[1]
Hydrazine-1-carbothioamide 4a EGFRHepG2-[2]
Oxadiazole Derivative 6c VEGFR-2HCT-116-[2]
6-acetamido-indole-2-carboxylic acid 9o-1 IDO1IDO1 Enzyme1.17[3]
6-acetamido-indole-2-carboxylic acid 9o-1 TDOTDO Enzyme1.55[3]
1-(hetero)aryl-β-carboline 28 IDO1IDO1 Enzyme3.53[4]
1-(hetero)aryl-β-carboline 28 TDOTDO Enzyme1.15[4]
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid DYRK1ADYRK1A Kinase-
Indole-based benzenesulfonamides Carbonic Anhydrase IIhCA II-[5]
Indole-acrylamide 1 Tubulin PolymerizationHuh75.0[6]
Indole-chalcone 4 Tubulin Polymerization-0.81[6]

Note: Some IC50 values were not explicitly stated in the source material but the compounds were identified as the most potent inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indole-6-carboxylate precursors and for the biological evaluation of their therapeutic potential.

Synthesis of Indole-6-Carboxylate Derivatives

1. Synthesis of Methyl 1H-indole-6-carboxylate:

  • Reactants: 1H-indole-6-carboxylic acid, Ethanol (EtOH), Thionyl chloride (SOCl2).

  • Procedure:

    • Dissolve 1H-indole-6-carboxylic acid (0.5 g, 0.3 mmol) in EtOH (15 mL).

    • Add SOCl2 (0.22 mL, 3 mmol) dropwise to the solution at 0 °C.

    • Reflux the mixture for 3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer with saturated NaHCO3 solution, followed by water.

    • Dry the organic layer over anhydrous Na2SO4.

    • Remove the solvent under vacuum to obtain the methyl 1H-indole-6-carboxylate.[7]

2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide:

  • Reactants: Methyl 1-methyl-1H-indole-6-carboxylate, Hydrazine hydrate.

  • Procedure:

    • Synthesize methyl 1-methyl-1H-indole-6-carboxylate by reacting methyl 1H-indole-6-carboxylate with an appropriate methylating agent.

    • Dissolve the resulting ester in a suitable solvent.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture to drive the reaction to completion.

    • Cool the reaction mixture and isolate the product by filtration or extraction.

3. Synthesis of Indole Carbothioamide Derivatives:

  • Reactants: Indole 3-acetylhydrazine, Isothiocyanates, Ethanol.

  • Procedure:

    • Reflux a mixture of indole 3-acetylhydrazine and the desired isothiocyanate in ethanol.[8]

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to allow for precipitation of the product.

    • Collect the solid product by filtration and purify by recrystallization.

4. Synthesis of 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione:

  • Reactants: 1-methyl-1H-indole-6-carbohydrazide, Carbon disulfide (CS2), Potassium hydroxide (KOH).

  • Procedure:

    • Stir a mixture of 1-methyl-1H-indole-6-carbohydrazide, CS2, and KOH in a suitable solvent at room temperature.

    • Acidify the reaction mixture to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Purify the crude product by recrystallization.

Biological Assays

1. MTT Assay for Cell Viability:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[9]

    • Calculate cell viability as a percentage of the untreated control.

2. Cell Cycle Analysis by Flow Cytometry:

  • Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with the indole derivatives for a specified time.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

    • Incubate the cells in the dark for 15-30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.[10][11]

3. Tubulin Polymerization Assay:

  • Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in light scattering (turbidity) or fluorescence.

  • Procedure (Turbidity-based):

    • Reconstitute lyophilized tubulin in a polymerization buffer on ice.

    • In a 96-well plate, add the indole derivative at various concentrations.

    • Initiate polymerization by adding GTP and warming the plate to 37°C.

    • Measure the increase in optical density at 340 nm over time using a spectrophotometer.[12]

    • Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.

4. Carbonic Anhydrase Inhibition Assay:

  • Principle: This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.

  • Procedure:

    • In a 96-well plate, add CA enzyme solution, buffer, and the indole derivative at various concentrations.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, p-NPA.

    • Measure the increase in absorbance at 400-405 nm in kinetic mode.[2]

    • The rate of the reaction is inversely proportional to the inhibitory activity of the compound.

5. IDO1/TDO Enzyme Inhibition Assay (HPLC-based):

  • Principle: This assay quantifies the enzymatic activity of Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO) by measuring the production of their catabolic product, kynurenine, from the substrate tryptophan.

  • Procedure:

    • Induce IDO1 expression in a suitable cell line (e.g., SK-OV-3) with interferon-gamma (IFN-γ).

    • Treat the cells with the indole derivatives.

    • Collect the cell culture supernatant.

    • Precipitate proteins from the supernatant using trichloroacetic acid (TCA).

    • Hydrolyze N-formylkynurenine to kynurenine by heating.

    • Centrifuge the samples and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the kynurenine concentration.[13][14]

6. DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay):

  • Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the DYRK1A kinase. Inhibitors compete with the tracer for binding to the kinase's ATP-binding site, resulting in a decrease in the FRET signal.

  • Procedure:

    • In a microplate, add the test compound (indole derivative).

    • Add a mixture of the DYRK1A kinase and a europium-labeled anti-tag antibody.

    • Add an Alexa Fluor® 647-labeled kinase tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate using a FRET-compatible plate reader. The decrease in the FRET signal is proportional to the inhibitory activity of the compound.[15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-6-carboxylate derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for these inhibitors.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 VEGFR2->RAS VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation STAT3->Proliferation Indole6Carboxylate_EGFR Indole-6-Carboxylate Derivatives Indole6Carboxylate_EGFR->EGFR Inhibition Indole6Carboxylate_VEGFR2 Indole-6-Carboxylate Derivatives Indole6Carboxylate_VEGFR2->VEGFR2 Inhibition

EGFR and VEGFR-2 Signaling Pathways and Inhibition.

Tubulin_Polymerization_Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Indole_Derivatives Indole Derivatives Indole_Derivatives->Tubulin_Dimers Inhibition of Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.

IDO1_TDO_Inhibition_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Catabolism Kynurenine Kynurenine IDO1_TDO->Kynurenine T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Indole_Derivatives Indole Derivatives Indole_Derivatives->IDO1_TDO Inhibition Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion

IDO1/TDO Inhibition and Immune Response.

Experimental_Workflow Synthesis Synthesis of Indole-6-Carboxylate Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (MTT Assay) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Enzyme_Assays Enzyme Inhibition Assays (Kinase, CA, IDO1/TDO) Mechanism_of_Action->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (Cell Cycle, Apoptosis) Mechanism_of_Action->Cell_Based_Assays Lead_Optimization Lead Optimization Enzyme_Assays->Lead_Optimization Cell_Based_Assays->Lead_Optimization

General Experimental Workflow for Drug Discovery.

Conclusion

Indole-6-carboxylate derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target a diverse range of critical cellular pathways, including receptor tyrosine kinases, tubulin polymerization, and metabolic enzymes, underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development of these promising therapeutic agents. Continued exploration of the structure-activity relationships and mechanisms of action of indole-6-carboxylate derivatives will undoubtedly lead to the development of novel and effective treatments for a variety of diseases.

References

Methodological & Application

Synthesis of "Methyl 1-methylindole-6-carboxylate" from methyl indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 1-methylindole-6-carboxylate via the N-methylation of methyl indole-6-carboxylate. The presented method is based on established procedures for the N-methylation of indole derivatives, offering high yields and excellent functional group tolerance. This application note includes a comprehensive experimental protocol, a summary of relevant data, and a visual representation of the experimental workflow to guide researchers in the efficient synthesis of this key intermediate for various applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the N-1 position can significantly impact the pharmacological properties of the resulting compounds. The addition of a methyl group to the indole nitrogen can alter a molecule's potency, selectivity, and pharmacokinetic profile, a phenomenon sometimes referred to as the "magic methyl effect". Consequently, a reliable and efficient method for the synthesis of this compound is of significant interest to researchers in drug development. This protocol details a robust procedure for the N-methylation of methyl indole-6-carboxylate.

Experimental Workflow

cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Methyl indole-6-carboxylate reagents Add Methylating Agent & Base in Solvent start->reagents reaction Heat Reaction Mixture reagents->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify product This compound purify->product characterize Characterize Product (NMR, MS) product->characterize

Caption: Experimental workflow for the synthesis of this compound.

Comparative Data of N-Methylation Methods for Indole Derivatives

Methylating AgentBaseSolventTemperatureTimeYield (%)Reference
Phenyl trimethylammonium iodide (PhMe₃NI)Cs₂CO₃Toluene120 °C-≤99[1][2]
Methyl trifluoroacetate (MTFA)t-BuOKDMFRoom Temperature4 h-[3]
Dimethyl carbonate (DMC)K₂CO₃DMFReflux (~130 °C)3.5 h96.3[4]
Methyl Iodide (MeI)NaNH₂Ether--85-95[5]

Experimental Protocol

This protocol is adapted from established methods for the N-methylation of indole derivatives, particularly utilizing dimethyl carbonate (DMC) as a safe and effective methylating agent.[4][6]

Materials:

  • Methyl indole-6-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-6-carboxylate (1 equivalent).

    • Add anhydrous potassium carbonate (2 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of starting material).

    • Add dimethyl carbonate (DMC) (3 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to reflux (approximately 130 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

    • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethyl carbonate is flammable; avoid open flames.

  • DMF is a potential reproductive toxin; handle with care and avoid inhalation and skin contact.

Concluding Remarks

The provided protocol offers a reliable and scalable method for the synthesis of this compound. The use of dimethyl carbonate as the methylating agent presents a safer and more environmentally friendly alternative to traditional reagents like methyl iodide and dimethyl sulfate.[6] This procedure is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate for their drug discovery and development programs.

References

Application Note: N-Methylation of Methyl Indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the N-methylation of methyl indole-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Two effective methods are presented: a classical approach using dimethyl carbonate (DMC) and a modern alternative employing phenyl trimethylammonium iodide (PhMe₃NI). This document includes comprehensive experimental procedures, tabulated data for reagents and products, and a visual representation of the reaction workflow.

Introduction

N-methylated indoles are prevalent structural motifs in a wide array of pharmaceuticals and natural products. The addition of a methyl group to the indole nitrogen can significantly modulate a molecule's biological activity, pharmacokinetic properties, and metabolic stability. Methyl indole-6-carboxylate is a valuable building block in medicinal chemistry, and its N-methylation provides a crucial intermediate for the synthesis of more complex target molecules. This note details two reliable protocols for this transformation, offering flexibility in reagent choice and reaction conditions to suit various laboratory settings and substrate requirements.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Methyl indole-6-carboxylateC₁₀H₉NO₂175.18Off-white crystalline powder76-84[1][2]
Methyl 1-methylindole-6-carboxylateC₁₁H₁₁NO₂189.21Not availableNot available
Table 2: Summary of N-Methylation Protocols
ParameterProtocol 1: Dimethyl CarbonateProtocol 2: Phenyl Trimethylammonium Iodide
Methylating Agent Dimethyl carbonate (DMC)Phenyl trimethylammonium iodide (PhMe₃NI)
Base Potassium carbonate (K₂CO₃)Cesium carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Toluene
Temperature 130°C120°C
Reaction Time ~3.5 hoursHigh
Yield High (e.g., 96.3% for methyl indolyl-3-carboxylate)High (up to 99% for various indoles)
Table 3: Expected Spectroscopic Data for this compound
Data TypeExpected Values
¹H NMR (CDCl₃, 500 MHz) Predicted δ (ppm): 7.9-8.1 (s, 1H, H-7), 7.6-7.8 (d, 1H, H-5), 7.2-7.4 (d, 1H, H-4), 7.0-7.2 (d, 1H, H-2), 6.4-6.6 (d, 1H, H-3), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, NCH₃). (Note: Predicted values are based on analogous structures like methyl 3-methyl-1H-indole-5-carboxylate and may vary slightly.)
¹³C NMR (CDCl₃, 125 MHz) Predicted δ (ppm): ~168 (C=O), ~138 (C-7a), ~130 (C-3a), ~128 (C-2), ~123-125 (aromatic CH), ~120 (C-6), ~110 (C-4), ~101 (C-3), ~52 (OCH₃), ~33 (NCH₃). (Note: Predicted values are based on analogous structures and may vary.)[3]
Mass Spectrometry (EI) Calculated m/z: 189.07 (M⁺).

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from a general procedure for the N-methylation of indole derivatives.

Materials:

  • Methyl indole-6-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-6-carboxylate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.5-1.0 M).

  • Add dimethyl carbonate (DMC, 3.0 eq).

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3.5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This method offers a milder alternative with high selectivity for N-methylation.

Materials:

  • Methyl indole-6-carboxylate

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add methyl indole-6-carboxylate (1.0 eq).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add phenyl trimethylammonium iodide (PhMe₃NI, 1.5 eq).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and heat the mixture to 120°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Mandatory Visualization

N_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product start_indole Methyl Indole-6-carboxylate reaction_step Heating in Solvent start_indole->reaction_step start_reagents Methylating Agent + Base start_reagents->reaction_step workup_step Aqueous Workup & Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step end_product This compound purification_step->end_product

Caption: General workflow for the N-methylation of methyl indole-6-carboxylate.

References

Reagents for Selective N-Methylation of Indoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective N-methylation of indoles, a crucial transformation in medicinal chemistry and drug development due to the prevalence of the indole motif in bioactive compounds. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance a molecule's biological properties, underscores the importance of efficient and selective methylation strategies.[1] This guide focuses on modern, safer, and highly selective reagents that overcome the limitations of traditional, often hazardous, methylating agents like methyl iodide and dimethyl sulfate.[2][3][4]

Phenyl Trimethylammonium Iodide (PhMe₃NI): A Safe and Monoselective Reagent

Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as a safe, non-toxic, and easy-to-handle solid reagent for the highly selective N-methylation of indoles.[5][6][7] This method is characterized by its excellent monoselectivity, high yields, and broad functional group tolerance, making it particularly suitable for the late-stage methylation of complex bioactive molecules.[1][5][6]

Key Advantages:
  • High Monoselectivity: Exclusively methylates the indole nitrogen, avoiding common side reactions like C-alkylation or overalkylation to quaternary ammonium salts.[2][5][6]

  • Safety and Handling: PhMe₃NI is a solid, offering a safer alternative to volatile and highly toxic traditional reagents.[6][7] It does not require handling in a glovebox.[1][5]

  • Broad Substrate Scope: Tolerates a wide array of functional groups, including halides, ethers, nitro groups, aldehydes, esters, and nitriles.[1][5]

  • High Yields: Consistently provides high yields, often up to 99%.[6][7]

Quantitative Data Summary

The following table summarizes the N-methylation of various substituted indoles using PhMe₃NI. The reactions were typically carried out using Cs₂CO₃ as the base in toluene at 120 °C.

EntrySubstrate (Indole Derivative)ProductYield (%)
1Indole1-Methylindole95
25-Bromoindole5-Bromo-1-methylindole98
35-Chloroindole5-Chloro-1-methylindole99
46-Chloroindole6-Chloro-1-methylindole97
55-Fluoroindole5-Fluoro-1-methylindole96
65-Nitroindole5-Nitro-1-methylindole94
7Indole-3-carbaldehyde1-Methylindole-3-carbaldehyde85
8Methyl indole-5-carboxylateMethyl 1-methylindole-5-carboxylate99
9Ethyl indole-5-carboxylateEthyl 1-methylindole-5-carboxylate99
10Indole-5-carbonitrile1-Methylindole-5-carbonitrile98
11MelatoninN-Methylmelatonin88[1][5]

Data sourced from Templ et al., Org. Lett. 2022, 24, 7315–7319.[5][6][7]

Experimental Workflow: N-Methylation with PhMe₃NI

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification indole Indole Substrate vial Reaction Vial indole->vial reagent PhMe₃NI (1.5 equiv) reagent->vial base Cs₂CO₃ (2.0 equiv) base->vial solvent Toluene solvent->vial heating Heat to 120 °C (11-23 h) vial->heating Stir cooling Cool to RT heating->cooling hcl Add 2 N HCl cooling->hcl extraction Extract with EtOAc (3x) hcl->extraction wash Wash with 2 N HCl & Brine extraction->wash drying Dry (Na₂SO₄) & Filter wash->drying concentrate Concentrate drying->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product N-Methylated Indole purify->product

Caption: General workflow for the N-methylation of indoles using PhMe₃NI.

Detailed Protocol: General Procedure for N-Methylation using PhMe₃NI
  • Reaction Setup: To a screw-cap reaction vial, add the indole substrate (1.0 equiv), phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add toluene as the solvent to create a reaction concentration of approximately 0.1-0.2 M.

  • Seal the vial with a screw cap containing a septum.

  • Reaction: Place the vial in a preheated metallic heating block at 120 °C and stir the inhomogeneous mixture for 11-23 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 2 N HCl until gas evolution (from the carbonate base) ceases (approximately 2 mL).

  • Extract the product with ethyl acetate (EtOAc, 3 x 10-15 mL).

  • Combine the organic extracts and wash them twice with 2 N HCl (2 x 3 mL) and once with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated indole.[6]

Note: For acid-sensitive compounds, the N,N-dimethylamine byproduct can be removed via column chromatography without the initial acidic workup.[1][5]

Dimethyl Carbonate (DMC): An Eco-Friendly Methylating Agent

Dimethyl carbonate (DMC) is an environmentally safe and less toxic alternative to traditional methylating agents for the N-methylation of indoles.[2][4] This method is particularly suitable for large-scale production due to the low cost and favorable safety profile of DMC.[2][4]

Key Advantages:
  • Environmental Safety: DMC is a green reagent, being less toxic and producing environmentally benign byproducts.[4]

  • Cost-Effectiveness: An economically viable option for large-scale synthesis.[4]

  • High Yields: Provides the desired N-methylated products in high yields and purity.[2][4]

  • Versatility: The reaction can be catalyzed by simple inorganic bases like potassium carbonate.

Quantitative Data Summary

The following table summarizes the N-methylation of various substituted indoles using DMC. The reactions were typically carried out using K₂CO₃ as the base in DMF at reflux (~130 °C).

EntrySubstrate (Indole Derivative)ProductYield (%)
1Indole-3-carbonitrile1-Methylindole-3-carbonitrile97.4
25-Bromoindole5-Bromo-1-methylindole94.8
36-Chloroindole6-Chloro-1-methylindole>95 (crude)
4Indole-3-carboxaldehyde1-Methylindole-3-carboxaldehyde85
5Methyl indole-3-carboxylateMethyl 1-methylindole-3-carboxylate>95 (crude)
66-Nitroindole1-Methyl-6-nitroindole>95 (crude)
7Indole-3-propionic acidMethyl 1-methylindole-3-propionate93 (O,N-dimethylated)[8]
8Indole-3-acetic acidMethyl 1-methylindole-3-acetate95 (O,N-dimethylated)[8]

Data sourced from Shieh et al., Org. Process Res. Dev. 2001, 5, 5, 435-437 and related patents.[4][8] Note that for substrates with carboxylic acid groups, both N-methylation and O-methylation (esterification) occur.[8]

Reaction Mechanism Overview: Base-Catalyzed N-Methylation with DMC

G cluster_mechanism Simplified Mechanism IndoleNH Indole (R-NH) IndoleN_minus Indolate Anion (R-N⁻) IndoleNH->IndoleN_minus + Base Base Base (e.g., K₂CO₃) Intermediate [Intermediate Complex] IndoleN_minus->Intermediate + DMC DMC Dimethyl Carbonate (MeO-C(O)-OMe) N_Methyl_Indole N-Methyl Indole (R-NMe) Intermediate->N_Methyl_Indole Byproduct MeOCOO⁻ + K⁺ Intermediate->Byproduct

Caption: Simplified mechanism of base-catalyzed N-methylation of indole with DMC.

Detailed Protocol: General Procedure for N-Methylation using DMC
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the indole substrate (1.0 equiv), potassium carbonate (K₂CO₃, approx. 0.5-1.0 equiv), and N,N-dimethylformamide (DMF) as the solvent.

  • Add dimethyl carbonate (DMC, approx. 3.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) with stirring. The reaction is typically complete within 2 to 4 hours. Monitor the reaction by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.

  • Slowly add ice-cold water to the reaction mixture. The product may precipitate as a solid or an oil.

  • If the product is a solid, collect it by filtration and wash with water.

  • If the product is an oil, extract it with a suitable organic solvent such as tert-butyl methyl ether (TBME) or ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF and salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-methylated indole.[4][8]

  • Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparison of Reagents and Conclusion

FeaturePhenyl Trimethylammonium Iodide (PhMe₃NI)Dimethyl Carbonate (DMC)Traditional Reagents (MeI, Me₂SO₄)
Selectivity Excellent N-monoselectivity[5][6]High N-selectivity; can esterify carboxylic acids[8]Risk of C-alkylation and overalkylation[2]
Safety Solid, non-toxic, easy to handle[6][7]Low toxicity, environmentally friendly[2][4]Highly toxic, volatile, suspected carcinogens[2][4]
Conditions Mildly basic (Cs₂CO₃), 120 °C[5]Basic (K₂CO₃), reflux (~130 °C)[4][8]Often requires strong bases (NaH, NaNH₂)[4]
Yields Generally excellent (often >95%)[5]High to excellent (often >90%)[4][8]Variable, can be high but with side products
Functional Groups High tolerance[1][5]Good tolerance, but reacts with acids[8]Limited by reactivity with strong bases
Scale-up Demonstrated on mmol scale[1]Proven for large-scale production[2][4]Problematic due to safety and waste[4]

References

The Versatile Building Block: Methyl 1-methylindole-6-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methylindole-6-carboxylate is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its indole core, substituted at the N1 and C6 positions, provides a scaffold that is frequently encountered in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis, with a particular focus on its role in the development of kinase inhibitors targeting the PERK signaling pathway.

Application Notes

This compound is a valuable precursor for a variety of organic transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Key applications include:

  • Synthesis of Carboxylic Acids, Alcohols, and Amides: The ester functionality at the C6 position is readily transformed into other key functional groups. Hydrolysis yields the corresponding carboxylic acid, 1-methylindole-6-carboxylic acid, which can be further functionalized or used in coupling reactions. Reduction of the ester provides the primary alcohol, (1-methyl-1H-indol-6-yl)methanol, a useful intermediate for ether and ester synthesis. Furthermore, direct amidation of the methyl ester allows for the introduction of various amine-containing moieties, leading to the formation of novel amide derivatives with potential biological activity.

  • Precursor for Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. Notably, derivatives of the 1-methylindole-6-carboxylate core have been investigated as potent and selective inhibitors of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. The synthesis of PERK inhibitors, such as GSK2606414 and its analogs, highlights the importance of this indole building block in medicinal chemistry.

  • Cross-Coupling Reactions: While the indole ring itself can participate in various C-H activation and cross-coupling reactions, the ester group can be converted to other functionalities, such as halides or triflates, to enable a broader range of palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. These transformations are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

  • Synthesis of SOS1 Inhibitors: Recent patent literature has disclosed the use of this compound in the synthesis of Son of sevenless homolog 1 (SOS1) inhibitors. SOS1 is a guanine nucleotide exchange factor that plays a critical role in the Ras-MAPK signaling pathway, a key pathway in many forms of cancer.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-methylation of commercially available methyl indole-6-carboxylate.

Reaction Scheme:

Materials:

  • Methyl indole-6-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl indole-6-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
Methyl indole-6-carboxylate175.18-1.0-
Sodium hydride (60%)40.00-1.1-
Methyl iodide141.94-1.2-
This compound189.21--Typically >90%
Nickel-Catalyzed Transesterification

This protocol details the transesterification of this compound with an alcohol, exemplified by cyclopropylmethanol.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Cyclopropylmethanol

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Anhydrous Toluene

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a glovebox, charge an oven-dried vial with Ni(cod)₂ (0.06 eq) and dcype (0.07 eq).

  • Add anhydrous toluene to the vial.

  • Add this compound (1.0 eq) followed by cyclopropylmethanol (1.5 eq).

  • Seal the vial and heat the reaction mixture at 130 °C for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography (hexanes/EtOAc) to yield the desired ester.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
This compound189.210.21.0-
Cyclopropylmethanol72.110.31.5-
Ni(cod)₂275.10.0120.06-
dcype422.60.0140.07-
Cyclopropylthis compound229.28--60
Hydrolysis to 1-methylindole-6-carboxylic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give 1-methylindole-6-carboxylic acid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )EquivalentsYield (%)
This compound189.211.0-
Lithium hydroxide23.952.0-
1-methylindole-6-carboxylic acid175.18-Typically >95%

Signaling Pathway Visualization

The primary therapeutic target for compounds derived from this compound discussed herein is the PERK pathway, a central arm of the Unfolded Protein Response (UPR). The following diagram illustrates the canonical PERK signaling cascade.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Lumen ER Lumen PERK_inactive PERK (inactive) -BiP PERK_active PERK (active) (Dimerized & Autophosphorylated) PERK_inactive->PERK_active Dimerization & Autophosphorylation UP Unfolded Proteins UP->PERK_inactive eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation ATF4_TF ATF4 ATF4->ATF4_TF Translocation CHOP CHOP Transcription ATF4_TF->CHOP Adaptation Stress Adaptation (Chaperones, ERAD) ATF4_TF->Adaptation Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK branch of the Unfolded Protein Response pathway.

The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from this compound.

Synthetic_Workflow Start This compound Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4) Start->Reduction Amidation Direct Amidation (e.g., Amine, Lewis Acid) Start->Amidation Transesterification Transesterification (e.g., Ni-catalyzed) Start->Transesterification Carboxylic_Acid 1-Methylindole-6-carboxylic acid Hydrolysis->Carboxylic_Acid Alcohol (1-Methyl-1H-indol-6-yl)methanol Reduction->Alcohol Amide_Library Amide Library Amidation->Amide_Library Ester_Library Ester Library Transesterification->Ester_Library Coupling Amide Coupling (e.g., HATU, EDCI) Carboxylic_Acid->Coupling Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Alcohol->Bioactive_Molecules Further Functionalization Amide_Library->Bioactive_Molecules Ester_Library->Bioactive_Molecules Coupling->Bioactive_Molecules

Caption: Synthetic workflow from this compound.

References

The Role of Methyl 1-methylindole-6-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of methyl 1-methylindole-6-carboxylate and its close derivatives as key building blocks in the synthesis of bioactive molecules. The focus is on the synthesis of potent kinase inhibitors, exemplified by the multi-targeted drug Nintedanib.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound and its analogues serve as versatile intermediates in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and fibrosis. Their inherent structural features allow for facile modification and elaboration into potent inhibitors of various protein kinases. This document will delve into the synthetic utility of these indole-based building blocks, with a specific focus on the synthesis of Nintedanib, a potent triple angiokinase inhibitor.

Application Highlight: Synthesis of Nintedanib (BIBF 1120)

Nintedanib is an orally available small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] Its synthesis provides an excellent case study for the application of indole-6-carboxylate derivatives in drug development. A key intermediate in several patented synthetic routes to Nintedanib is methyl 2-oxoindoline-6-carboxylate, a close analogue of this compound.[2][3][4]

The general synthetic strategy involves the condensation of this indole core with other key fragments to construct the final drug molecule. The following sections provide a detailed, step-by-step protocol for a common synthetic route to Nintedanib.

Experimental Protocols

Synthesis of Methyl 2-oxoindoline-6-carboxylate (Intermediate 1)

This protocol describes a common method for the preparation of the key indole intermediate.[3]

Reaction Scheme:

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride

  • Methanol

  • Dimethyl malonate

  • Sodium methoxide

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Solvents (e.g., Toluene, DMF)

Procedure:

  • Acid Chloride Formation: 4-Chloro-3-nitrobenzoic acid is reacted with thionyl chloride to yield 4-chloro-3-nitrobenzoyl chloride.

  • Esterification: The resulting acid chloride is treated with methanol to produce methyl 4-chloro-3-nitrobenzoate.

  • Vinylation: The methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate in the presence of a base like sodium methoxide to introduce the vinyl group.

  • Reductive Cyclization: The nitro group of the resulting compound is reduced using a palladium on carbon catalyst under a hydrogen atmosphere. This is followed by a spontaneous cyclization and decarboxylation to afford methyl 2-oxoindoline-6-carboxylate.

Synthesis of (Z)-methyl 3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)-1-phenyl-2-oxoindoline-6-carboxylate (Nintedanib)

This protocol outlines the final steps in the synthesis of Nintedanib, starting from the key oxindole intermediate.[3]

Reaction Scheme:

Materials:

  • Methyl 2-oxoindoline-6-carboxylate (Intermediate 1)

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • N-methyl-N-(4-nitrophenyl)acetamide

  • Chloroacetyl chloride

  • 1-Methylpiperazine

  • Solvents (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine)

Procedure:

  • Condensation with Benzaldehyde: To a solution of methyl 2-oxoindoline-6-carboxylate (28.7 g) in ethanol (130 ml), add benzaldehyde (17.6 g) and piperidine (2.97 ml). Heat the mixture to 70-80°C and stir for 2 hours. Cool to room temperature, filter the precipitate, wash with ethanol, and dry under vacuum to yield (Z)-methyl 3-(benzylidene)-2-oxoindoline-6-carboxylate.

  • Amino-group Introduction: The resulting benzylidene derivative is then reacted with N-methyl-N-(4-nitrophenyl)acetamide in the presence of a base to substitute the benzylidene group with the aminophenyl moiety. The nitro group is subsequently reduced to an amine.

  • Acylation: The amino group is then acylated with chloroacetyl chloride.

  • Final Condensation: The final step involves the reaction of the chloroacetylated intermediate with 1-methylpiperazine to yield Nintedanib.

Quantitative Data

The following table summarizes the reported yields for the synthesis of a key intermediate in the Nintedanib synthesis.

Reaction StepStarting MaterialProductYield (%)Reference
Condensation with BenzaldehydeMethyl 2-oxoindoline-6-carboxylate(Z)-methyl 3-(benzylidene)-2-oxoindoline-6-carboxylate96.0

The biological activity of Nintedanib is summarized in the table below.

Target KinaseIC₅₀ (nM)
VEGFR134
VEGFR213
VEGFR313
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65

Signaling Pathway and Mechanism of Action

Nintedanib exerts its therapeutic effect by simultaneously inhibiting the signaling pathways of VEGFR, FGFR, and PDGFR. These receptor tyrosine kinases are crucial for the proliferation and migration of endothelial cells and pericytes, which are fundamental processes in angiogenesis (the formation of new blood vessels). By blocking these pathways, Nintedanib effectively cuts off the blood supply to tumors and inhibits fibrotic processes.[1]

Experimental Workflow for Nintedanib Synthesis

The following diagram illustrates the key steps in the synthesis of Nintedanib.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis 4_Chloro_3_nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Intermediate_1 Methyl 2-oxoindoline-6-carboxylate 4_Chloro_3_nitrobenzoic_acid->Intermediate_1 Multi-step synthesis Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Intermediate_1 Intermediate_2 (Z)-methyl 3-(benzylidene)-2-oxoindoline-6-carboxylate Intermediate_1->Intermediate_2 Benzaldehyde, Piperidine Nintedanib Nintedanib Intermediate_2->Nintedanib 1. Condensation with N-methyl-N-(4-aminophenyl)acetamide derivative 2. Chloroacetylation 3. Reaction with 1-Methylpiperazine N_methyl_acetamide N-methyl-N-(4-aminophenyl)acetamide derivative N_methyl_acetamide->Nintedanib

Caption: Synthetic workflow for Nintedanib.

Angiogenesis Signaling Pathway Inhibition by Nintedanib

The diagram below illustrates how Nintedanib inhibits the signaling cascades of VEGFR, FGFR, and PDGFR.

G cluster_receptors Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Responses VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg FGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PI3K->Migration Survival Cell Survival PI3K->Survival RAS->Proliferation

References

Application Notes: "Methyl 1-methylindole-6-carboxylate" for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Methyl 1-methylindole-6-carboxylate Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol CAS Number: 202745-73-1 (for the corresponding carboxylic acid)

Introduction this compound is a heterocyclic compound featuring an indole core, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] While direct anticancer activity of this specific compound is not extensively documented in publicly available literature, its primary value in oncology research lies in its role as a key synthetic intermediate for the development of more complex and potent anticancer agents. The indole nucleus is a prevalent feature in numerous natural and synthetic molecules that exhibit significant anti-proliferative activities.[2][3]

Mechanism of Action of Derivatives Recent research has utilized this compound as a starting material for the synthesis of novel indole derivatives, specifically hydrazine-1-carbothioamides and 1,3,4-oxadiazoles.[3] These derivatives have been designed and shown to function as inhibitors of receptor tyrosine kinases (RTKs), particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

EGFR and VEGFR-2 are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer.[5] By inhibiting the kinase activity of these receptors, the synthesized derivatives can block downstream signaling cascades, leading to the induction of apoptosis and the arrest of the cell cycle in cancer cells.[3] Specifically, potent derivatives have been shown to arrest cancer cells in the G2/M phase and trigger the extrinsic apoptosis pathway.[3]

Potential Research Applications

  • Synthetic Building Block: Serves as a foundational molecule for the synthesis of novel kinase inhibitors and other potential anticancer compounds.[1][3]

  • Structure-Activity Relationship (SAR) Studies: Can be used to generate a library of derivatives to explore the structural requirements for potent and selective inhibition of cancer-related targets like EGFR and VEGFR-2.

  • Development of Targeted Therapies: The derivatives synthesized from this compound show promise as targeted agents against cancers that are dependent on EGFR and VEGFR-2 signaling.[3][5]

Data Presentation

The following tables summarize the quantitative data for the anticancer activity of compounds derived from this compound, as reported in the literature.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Indole-6-carboxylate Derivatives [3]

Compound IDTargetHepG2 (Liver)HCT-116 (Colon)A549 (Lung)
4a EGFR2.143.454.61
4b EGFR4.336.187.29
6c VEGFR-21.982.873.15
6d VEGFR-23.764.215.88
Erlotinib EGFR2.564.115.82
Sorafenib VEGFR-22.893.174.93

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in µM) of Lead Compounds [3]

Compound IDTargetIC₅₀ (µM)
4a EGFR0.11
6c VEGFR-20.09
Erlotinib EGFR0.15
Sorafenib VEGFR-20.12

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

This protocol is adapted from the synthesis described in the literature.[3]

Materials:

  • Methyl 1H-indole-6-carboxylate

  • Potassium hydroxide (KOH)

  • Acetone

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Hexane

  • Ethanol (70%)

Procedure:

  • Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) and aqueous KOH (3 equivalents) in acetone.

  • Stir the solution at 20°C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) to the reaction mixture.

  • Continue stirring for 2 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting product using column chromatography with an ethyl acetate/hexane (1:9) solvent system.

  • Recrystallize the purified product from 70% ethanol to yield Methyl 1-methyl-1H-indole-6-carboxylate.[3]

Protocol 2: In Vitro Cytotoxicity MTT Assay

This is a general protocol for assessing the cytotoxicity of novel compounds against cancer cell lines.[2][6]

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[1]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[1]

Protocol 3: EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This is a representative protocol for measuring the inhibitory activity of a compound against a specific kinase.[7][8]

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a white opaque 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. A lower signal indicates inhibition.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[7]

Mandatory Visualization

G cluster_0 Synthesis of Anticancer Derivatives A Methyl 1H-indole-6-carboxylate B Methyl 1-methyl-1H-indole-6-carboxylate A->B Methylation (CH3I, KOH) C 1-Methyl-1H-indole-6-carbohydrazide B->C Hydrazinolysis (N2H4·H2O) D Hydrazine-1-carbothioamide Derivatives (e.g., 4a) C->D Reaction with Isothiocyanate E 1,3,4-Oxadiazole Derivatives (e.g., 6c) C->E Cyclization Reactions

Caption: Synthetic pathway from this compound to active anticancer derivatives.

G cluster_0 EGFR/VEGFR-2 Signaling Pathway Inhibition ligand VEGF / EGF receptor VEGFR-2 / EGFR ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer inhibitor Indole Derivatives (e.g., 4a, 6c) inhibitor->dimer Inhibition pi3k PI3K/AKT Pathway dimer->pi3k ras RAS/MAPK Pathway dimer->ras plc PLCγ Pathway dimer->plc downstream Proliferation, Survival, Angiogenesis, Migration pi3k->downstream ras->downstream plc->downstream

Caption: Targeted inhibition of EGFR/VEGFR-2 signaling pathways by indole derivatives.

G cluster_1 Workflow for Evaluating Novel Indole Derivatives start Synthesize Novel Indole Derivative screen In Vitro Cytotoxicity Screen (e.g., MTT Assay) Multiple Cancer Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 select Select Potent Compounds ic50->select select->start Inactive/Redesign mechanistic Mechanism of Action Studies select->mechanistic Potent kinase Kinase Inhibition Assays (EGFR, VEGFR-2, etc.) mechanistic->kinase cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanistic->apoptosis in_vivo In Vivo Xenograft Model Studies kinase->in_vivo cell_cycle->in_vivo apoptosis->in_vivo

Caption: General experimental workflow for the evaluation of novel indole derivatives.

References

Application Notes and Protocols: Investigating Methyl 1-methylindole-6-carboxylate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties. This document provides a framework for the investigation of Methyl 1-methylindole-6-carboxylate as a potential antimicrobial agent. While direct evidence of its efficacy is not yet established in published literature, its structural similarity to other biologically active indole-containing molecules suggests that it is a compound of interest for screening and development. These notes offer detailed protocols for the initial assessment of its antimicrobial activity, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside methodologies for preliminary mechanism of action studies.

Introduction

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds due to their diverse pharmacological profiles. Various substituted indoles have demonstrated potent activity against a broad spectrum of bacteria and fungi. This compound, as a derivative of the indole core, warrants investigation for its potential antimicrobial effects. These application notes provide researchers with the necessary protocols to systematically evaluate this compound.

Rationale for Investigation

While specific studies on the antimicrobial properties of this compound are not currently available, the broader family of indole derivatives has shown significant promise:

  • Indole-2-carboxamides have been synthesized and demonstrated pan-activity against various mycobacterial species.

  • Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have exhibited potent antibacterial and antifungal activity.

  • Indole-3-carboxamide-polyamine conjugates have been shown to target bacterial membranes.

Given these precedents, it is hypothesized that this compound may possess latent antimicrobial properties that can be uncovered through systematic screening.

Quantitative Data Summary (Hypothetical)

The following tables are presented for illustrative purposes to guide data presentation. The values are hypothetical and should be replaced with experimental data upon completion of the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive25923[Experimental Data]
Bacillus subtilisGram-positive6633[Experimental Data]
Escherichia coliGram-negative25922[Experimental Data]
Pseudomonas aeruginosaGram-negative27853[Experimental Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainATCC NumberMBC (µg/mL)
Staphylococcus aureusGram-positive25923[Experimental Data]
Bacillus subtilisGram-positive6633[Experimental Data]
Escherichia coliGram-negative25922[Experimental Data]
Pseudomonas aeruginosaGram-negative27853[Experimental Data]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation:

    • Culture bacteria in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum only), and well 12 as a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine if the compound is bacteriostatic or bactericidal.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare Stock Solution (this compound in DMSO) serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_mic Inoculate with Bacterial Suspension inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate at 37°C (18-24h) inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture If growth inhibition is observed plate_mbc Plate onto MHA Plates subculture->plate_mbc incubate_mbc Incubate at 37°C (18-24h) plate_mbc->incubate_mbc read_mbc Read MBC Results incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of a test compound.

Potential Mechanism of Action Pathway

potential_moa cluster_bacterial_cell Bacterial Cell compound This compound inhibition Inhibition compound->inhibition disruption Disruption compound->disruption cell_wall Cell Wall Synthesis bactericidal Bactericidal/Bacteriostatic Effect cell_wall->bactericidal dna_gyrase DNA Gyrase dna_gyrase->bactericidal protein_synthesis Protein Synthesis (Ribosomes) protein_synthesis->bactericidal cell_membrane Cell Membrane Integrity cell_membrane->bactericidal inhibition->cell_wall inhibition->dna_gyrase inhibition->protein_synthesis disruption->cell_membrane

Developing Biological Assays for Methyl 1-methylindole-6-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylindole-6-carboxylate is a heterocyclic organic compound belonging to the indole family. While its direct biological activities are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of bioactive molecules, including potential beta-lactamase and SOS1 inhibitors, suggests that it may possess latent pharmacological properties.[1][2][3] Indole derivatives, as a class, are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[4][5] This document provides a comprehensive guide for the development of biological assays to elucidate the potential therapeutic value of this compound.

These application notes and protocols are designed to be a starting point for researchers, offering a range of assays to screen for potential biological activities. The proposed assays cover general cytotoxicity, potential anticancer mechanisms, and enzyme inhibition, which are common areas of investigation for novel indole derivatives.

Application Note 1: Screening for Cytotoxic Activity

Principle:

The initial step in evaluating the biological potential of a novel compound is often to assess its cytotoxicity against various cell lines. This helps to determine a therapeutic window and identify potential anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Potential Target Cell Lines:

  • Cancer Cell Lines:

    • MCF-7 (Breast Cancer)

    • MDA-MB-231 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT116 (Colon Cancer)

    • PC-3 (Prostate Cancer)

  • Non-Cancerous Cell Line (for selectivity assessment):

    • HEK293 (Human Embryonic Kidney)

    • MRC-5 (Human Fetal Lung Fibroblast)[6]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results can be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-775.30.8
MDA-MB-23192.11.2
A549110.51.5
HCT11668.90.9
PC-385.41.1
HEK293>2005.7
MRC-5>2006.2

Application Note 2: Investigating Induction of Apoptosis

Principle:

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. Apoptosis is characterized by a series of morphological and biochemical changes, including the activation of caspases. A caspase-glog assay can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound

  • Cancer cell lines showing sensitivity in the MTT assay (e.g., HCT116)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation:

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)
Vehicle Control10,000 ± 500
This compound (25 µM)25,000 ± 1,200
This compound (50 µM)48,000 ± 2,500
This compound (100 µM)85,000 ± 4,300
Staurosporine (1 µM)120,000 ± 6,000

Application Note 3: Screening for Kinase Inhibition Activity

Principle:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Many indole derivatives have been identified as kinase inhibitors.[4] An in vitro kinase inhibition assay can determine if this compound directly inhibits the activity of specific kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Materials:

  • This compound

  • Recombinant protein kinase (e.g., EGFR, VEGFR2)

  • Substrate peptide for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • White-walled 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, ATP, and varying concentrations of this compound. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM)
EGFR45.25.8
VEGFR268.77.2
SRC>10010.5
AKT1>10015.1

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Compound Dilutions C Add Compound to Cells B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT-based cytotoxicity assay.

Signaling_Pathway_Apoptosis Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental_Workflow_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection1 ADP Detection cluster_detection2 Signal Generation cluster_analysis Data Analysis A Combine Kinase, Substrate, ATP & Compound B Incubate for 1h A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40min C->D E Add Kinase Detection Reagent D->E F Incubate for 30min E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

The provided application notes and protocols offer a structured approach to begin characterizing the biological activities of this compound. Based on the known pharmacology of the broader indole class of compounds, these assays provide a rational starting point for identifying potential therapeutic applications. The results from these initial screens can then guide further, more specific mechanistic studies. It is crucial to include appropriate positive and negative controls in all experiments and to confirm initial findings with secondary, orthogonal assays.

References

Application Notes and Protocols for High-Throughput Screening of Methyl 1-methylindole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] Methyl 1-methylindole-6-carboxylate and its derivatives represent a promising class of compounds for drug discovery, with potential applications in oncology, inflammation, and neurological disorders. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify initial "hit" compounds with desired biological activity.[2]

These application notes provide a comprehensive guide for the high-throughput screening of this compound derivatives. The protocols are designed to be adaptable for various biological targets, with a focus on G-protein coupled receptors (GPCRs) and protein kinases, which are common targets for indole-based compounds.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical quantitative data from a high-throughput screening campaign of a small library of this compound derivatives against a panel of selected biological targets. This data is for illustrative purposes to demonstrate the presentation of screening results.

Table 1: Primary High-Throughput Screening Results (% Inhibition at 10 µM)

Compound IDTarget: S1P Receptor 1 (S1PR1)Target: Receptor Tyrosine Kinase (RTK) - EGFRTarget: Staphylococcus aureus
M1M6C-Parent55%48%12%
M1M6C-D0189%15%5%
M1M6C-D0212%92%8%
M1M6C-D0395%88%3%
M1M6C-D045%7%91%
M1M6C-D0545%51%25%

Table 2: Dose-Response Analysis of Hit Compounds (IC50 Values in µM)

Compound IDS1PR1 IC50 (µM)EGFR IC50 (µM)S. aureus MIC (µg/mL)
M1M6C-D010.25> 50> 128
M1M6C-D02> 500.58> 128
M1M6C-D030.150.45> 128
M1M6C-D04> 50> 508

Experimental Protocols

Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Parent Compound)

This protocol is adapted from the synthesis of a related compound, Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate.[3]

Materials:

  • Methyl indole-6-carboxylate

  • Sodium hydride (NaH)

  • Iodomethane (Methyl iodide)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl indole-6-carboxylate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Add iodomethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Methyl 1-methyl-1H-indole-6-carboxylate.

High-Throughput Screening (HTS) Protocols

The following are generalized HTS protocols that can be adapted for screening this compound derivatives against specific target classes.

This protocol describes a competitive binding assay using a fluorescently labeled ligand.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., S1PR1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescently labeled antagonist for the target GPCR

  • Unlabeled known antagonist (for positive control)

  • 384-well black, low-volume microplates

  • Automated liquid handling systems

  • Plate reader capable of detecting fluorescence polarization or time-resolved fluorescence.

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of the compound library (typically at 10 mM in DMSO) to the 384-well assay plates. Include wells with a known antagonist as a positive control and DMSO-only wells as a negative control.

  • Cell Plating: Resuspend the GPCR-expressing cells in assay buffer to the desired density. Dispense the cell suspension into the assay plates using an automated liquid handler.

  • Ligand Addition: Add the fluorescently labeled antagonist to all wells at a final concentration close to its Kd value.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Detection: Read the plates using a suitable plate reader. A decrease in the fluorescence signal (e.g., fluorescence polarization) indicates displacement of the fluorescent ligand by a test compound.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".

This protocol describes a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, low-volume microplates

  • Automated liquid handling systems

  • Luminometer plate reader

Procedure:

  • Compound and Enzyme Plating: Dispense test compounds and controls into the assay plates as described in the GPCR protocol. Add the kinase solution to all wells.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Detection: Add the luminescence-based ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A higher luminescence signal indicates less ATP consumption and therefore, kinase inhibition.

  • Incubation: Incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound.

This protocol describes a turbidity-based assay to screen for antibacterial activity.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Known antibiotic (for positive control)

  • 384-well clear microplates

  • Automated liquid handling systems

  • Microplate reader capable of measuring absorbance at 600 nm (OD600)

Procedure:

  • Compound Plating: Dispense test compounds and controls into the assay plates.

  • Bacterial Inoculum Preparation: Prepare a suspension of the bacterial strain in growth medium, adjusted to a specific optical density (e.g., 0.05 OD600).

  • Inoculation: Dispense the bacterial inoculum into all wells of the assay plates.

  • Incubation: Incubate the plates at 37°C with shaking for 16-24 hours.

  • Detection: Measure the optical density at 600 nm using a microplate reader. A lower OD600 value indicates inhibition of bacterial growth.

  • Data Analysis: Calculate the percent growth inhibition for each compound. Compounds showing significant growth inhibition are selected for further analysis, such as determining the Minimum Inhibitory Concentration (MIC).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general high-throughput screening workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus S1PR1 S1PR1 G_protein Gi/o S1PR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cell Survival, Proliferation) CREB->Gene_Expression Regulates Ligand S1P or Antagonist Ligand->S1PR1 Binds

Caption: Simplified S1P Receptor 1 (S1PR1) signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Cycle Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle Regulates Ligand Growth Factor Ligand->RTK Binds & Dimerizes

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

G Compound_Library Compound Library (this compound Derivatives) Primary_Screening Primary HTS (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50) Hit_Identification->Dose_Response Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Dose_Response->SAR_Analysis Confirmed Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for high-throughput screening.

References

Application Notes and Protocols: "Methyl 1-methylindole-6-carboxylate" in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylindole-6-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid indole scaffold and functional handles make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the development of Son of Sevenless homolog 1 (SOS1) inhibitors, a promising class of anticancer agents targeting the RAS signaling pathway.

Application: Intermediate in the Synthesis of SOS1 Inhibitors

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are prevalent in many human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS by promoting the exchange of GDP for GTP. Inhibition of the SOS1-RAS interaction presents a compelling therapeutic strategy to attenuate aberrant RAS signaling in cancer.

This compound serves as a crucial starting material for the synthesis of potent and selective SOS1 inhibitors, such as tricyclic phthalazines. The indole nitrogen is methylated, which can provide desirable physicochemical properties and metabolic stability in the final drug candidate. The carboxylate at the 6-position offers a convenient point for chemical modification and elaboration to construct the core structure of the inhibitor. A patent has described the synthesis of tricyclic phthalazine derivatives as SOS1 inhibitors starting from this compound.

Quantitative Data Summary: Representative SOS1 Inhibitors

While specific biological data for compounds directly synthesized from this compound is not publicly available, the following table summarizes the activity of well-characterized, potent SOS1 inhibitors to provide a benchmark for drug discovery programs utilizing this scaffold.

CompoundTargetAssay TypeIC50 (nM)Cell-based Activity (IC50, nM)Reference Compound(s)
BI-3406 SOS1-KRAS InteractionHTRF31~10 (Various cancer cell lines)Yes
BAY-293 SOS1-KRAS InteractionFRET21~50 (NCI-H358)Yes
Compound 13c SOS1-KRAS InteractionBiochemical3.921 (Cellular)No

Signaling Pathway Diagram

The following diagram illustrates the role of SOS1 in the RAS signaling pathway and the mechanism of action of SOS1 inhibitors.

SOS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (inactive) RTK_active RTK (active) RTK_inactive->RTK_active Dimerization & Autophosphorylation GRB2 GRB2 RTK_active->GRB2 SOS1 SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP Catalyzes GDP-GTP Exchange GRB2->SOS1 Recruits RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation GF Growth Factor GF->RTK_inactive Binds SOS1_Inhibitor SOS1 Inhibitor (e.g., Tricyclic Phthalazine) SOS1_Inhibitor->SOS1 Inhibits

Caption: The RAS-SOS1 signaling pathway and the inhibitory action of a SOS1 inhibitor.

Experimental Protocols

Synthesis of a Representative Tricyclic Phthalazine SOS1 Inhibitor

This protocol describes a plausible synthetic route to a tricyclic phthalazine derivative from this compound, based on established chemical transformations.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Step 1: Iodination and Oxidation Start->Step1 Intermediate1 Methyl 7-iodo-1-methyl-1H-indole-6-carboxylate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Biphenyl Intermediate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Step 4: Cyclization with Hydrazine Intermediate3->Step4 Product Tricyclic Phthalazine SOS1 Inhibitor Step4->Product

Caption: Synthetic workflow for a tricyclic phthalazine SOS1 inhibitor.

Step 1: Synthesis of Methyl 7-iodo-1-methyl-1H-indole-6-carboxylate

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add N-iodosuccinimide (NIS) (1.5 eq).

  • Add 2-Iodoxybenzoic acid (IBX) (2.5 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir overnight.

  • After cooling to room temperature, partition the reaction mixture between dichloromethane (DCM) and water.

  • Filter the mixture to remove any solids.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Suzuki Coupling to form Biphenyl Intermediate

  • To a degassed solution of Methyl 7-iodo-1-methyl-1H-indole-6-carboxylate (1.0 eq) and a suitable boronic acid or ester (1.2 eq) in a mixture of toluene and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base such as sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 90°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

Step 3: Saponification to Carboxylic Acid

  • Dissolve the biphenyl intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 4: Cyclization to Tricyclic Phthalazine

  • To a solution of the carboxylic acid intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the formation of the tricyclic phthalazine product by LC-MS.

  • Cool the reaction mixture, and if a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent and purify the residue by preparative high-performance liquid chromatography (HPLC) or flash column chromatography to obtain the final SOS1 inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay quantifies the ability of a test compound to inhibit the protein-protein interaction between SOS1 and KRAS.

  • Reagents and Materials:

    • Tagged recombinant human SOS1 and KRAS (e.g., GST-tagged and His-tagged)

    • HTRF donor and acceptor antibodies (e.g., anti-GST-Europium and anti-His-XL665)

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

    • Test compounds serially diluted in DMSO

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer.

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a mixture of tagged KRAS and SOS1 proteins in assay buffer at their optimal concentrations.

    • Add 4 µL of the protein mixture to each well.

    • Prepare a mixture of the HTRF donor and acceptor antibodies in assay buffer.

    • Add 4 µL of the antibody mixture to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and normalize the data to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Protocol: Western Blot for Downstream p-ERK Inhibition

This protocol assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation of a key downstream effector, ERK, in cancer cells.

  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known RAS mutation (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of novel drug candidates, particularly in the field of oncology. Its application in the development of SOS1 inhibitors highlights its potential to contribute to the discovery of new therapies for RAS-driven cancers. The protocols and data presented herein provide a framework for researchers to utilize this versatile chemical entity in their drug discovery and development programs.

Application Notes and Protocols for the Quantification of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 1-methylindole-6-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are designed to deliver accurate and reproducible results for in-process control, quality assessment, and research applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in synthesis reaction mixtures and for purity assessment. The principle of this method is based on the separation of the analyte from other components on a reversed-phase column followed by detection using a UV detector.

Quantitative Data Summary
ParameterHPLC-UV Method
Analyte This compound
Instrumentation Standard HPLC system with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Detection Wavelength ~220 nm or ~280 nm (based on UV spectrum)
Retention Time Analyte-specific, requires optimization
Linear Range To be determined during method validation
Limit of Quantification To be determined during method validation
Experimental Protocol: HPLC-UV Quantification

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample preparation)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

5. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

6. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices such as biological fluids or low-level impurity analysis. The method utilizes Multiple Reaction Monitoring (MRM) for specific detection and quantification.

Quantitative Data Summary
ParameterLC-MS/MS Method
Analyte This compound
Instrumentation LC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 190.1 -> 131.1 (Example, requires optimization)
Linear Range To be determined during method validation
Limit of Quantification To be determined during method validation
Experimental Protocol: LC-MS/MS Quantification

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog, if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade, for sample preparation)

2. Instrumentation

  • UPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Preparation of Standard and Sample Solutions

  • Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents. If an internal standard is used, add a fixed concentration to all standards and samples.

4. LC-MS/MS Conditions

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example):

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometer Settings (Example)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: m/z 190.1 -> 131.1 (Quantifier), 190.1 -> 103.1 (Qualifier)

    • Internal Standard: To be determined based on the chosen IS.

  • Collision Energy and Cone Voltage: Optimize for each transition.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantify this compound in samples using the calibration curve.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_IS_Prep Standard & IS Preparation LC_Separation LC Separation Standard_IS_Prep->LC_Separation Sample_IS_Prep Sample & IS Preparation Sample_IS_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification_Curve Quantification via Calibration Curve Ratio_Calculation->Quantification_Curve

LC-MS/MS Experimental Workflow

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Method_Selection cluster_requirements Analytical Requirements cluster_methods Analytical Methods Analyte_Properties Analyte Properties (this compound) Sensitivity Sensitivity Needed Analyte_Properties->Sensitivity Matrix_Complexity Sample Matrix Complexity Analyte_Properties->Matrix_Complexity Specificity Specificity Required Analyte_Properties->Specificity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High Matrix_Complexity->HPLC_UV Low to Moderate Matrix_Complexity->LC_MSMS High Specificity->HPLC_UV Moderate Specificity->LC_MSMS High

Method Selection Logic

Application Notes and Protocols for the Recrystallization of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylindole-6-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. Its purity is paramount for the successful development of novel therapeutics and other chemical entities. Recrystallization is a critical final step in the purification process to obtain a high-purity crystalline solid. These application notes provide a detailed protocol for the recrystallization of this compound, along with relevant data and a workflow diagram. The methodologies are based on established procedures for similar indole derivatives and general principles of organic chemistry.

Data Presentation

ParameterSolvent System 1Solvent System 2Remarks
Solvent MethanolEthyl AcetateMethanol is a polar protic solvent effective for many indole derivatives. Ethyl acetate is a moderately polar solvent.
Anti-solvent WaterHexaneWater is a polar anti-solvent used to reduce solubility upon cooling. Hexane is a non-polar anti-solvent.
Compound Solubility High in hot methanol, low in cold methanol/water mixture.High in hot ethyl acetate, low in cold ethyl acetate/hexane mixture.The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Impurity Solubility Impurities should ideally be either highly soluble or insoluble in the chosen solvent system at all temperatures.Impurities should ideally be either highly soluble or insoluble in the chosen solvent system at all temperatures.This allows for separation of the desired compound from impurities during filtration.
Typical Ratio (Compound:Solvent) ~1 g : 5-10 mL (initial solvent)~1 g : 5-10 mL (initial solvent)This is an estimated starting point and should be optimized experimentally.
Expected Purity >98%>98%Purity should be assessed by appropriate analytical techniques such as HPLC, NMR, and melting point analysis.
Expected Yield 70-90%70-90%Yield is dependent on careful execution of the procedure to minimize loss of material.

Experimental Protocols

Recrystallization of this compound using a Methanol/Water Solvent System

This protocol is adapted from procedures for similar indole-based esters.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol to the flask, just enough to wet the solid.

  • Heating: Gently heat the mixture while stirring. A water bath is recommended for controlled heating. Continue to add methanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization (If Necessary): If crystals do not form, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. If the solution is too dilute, a small amount of water (anti-solvent) can be added dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool again.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold methanol or a cold methanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove all traces of solvent.

Visualization of a Relevant Signaling Pathway

For professionals in drug development, understanding the biological context of indole compounds is crucial. Many indole derivatives have been shown to modulate key cellular signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for therapeutic intervention.

PI3K_Akt_mTOR_Signaling_Pathway Indole_Compounds Indole Compounds (e.g., this compound derivatives) PI3K PI3K Indole_Compounds->PI3K Akt Akt Indole_Compounds->Akt mTORC1 mTORC1 Indole_Compounds->mTORC1 NFkB NF-κB Indole_Compounds->NFkB Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->Akt activates Akt->mTORC1 activates Akt->NFkB activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth NFkB->Cell_Growth NFkB->Survival

Caption: PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by indole compounds.

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 1-methylindole-6-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of Methyl 1-methylindole-6-carboxylate. The synthesis typically involves the formation of the indole ring system, followed by esterification and N-methylation, or N-methylation of an existing indole ester.

Troubleshooting Guide: Low Yield Diagnosis

This section addresses specific issues that can arise during the synthesis, leading to poor outcomes.

Section 1: Issues Related to Indole Ring Formation (e.g., Fischer Indole Synthesis)

Question: My Fischer indole synthesis step is resulting in a low yield of the desired indole-6-carboxylate core. What are the common causes and how can I fix them?

Answer: Low yields in Fischer indole synthesis are common and can often be traced back to several key factors. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone and requires careful optimization.[1]

Potential Causes & Solutions:

  • Sub-optimal Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][2]

    • Troubleshooting: If using a strong acid leads to degradation (visible as charring or extensive side product formation on a TLC plate), switch to a milder acid like acetic acid, which can also serve as the solvent.[2] Screen various acids to find the optimal one for your specific substrate.

  • Incorrect Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently.[2]

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Start with conditions reported in the literature for similar substrates, such as refluxing in acetic acid.[2] A specific temperature might be optimal; for some syntheses, 80°C has been shown to provide better yields than general reflux.[2]

  • Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine starting material can inhibit the reaction.

    • Troubleshooting: Use freshly distilled or purified phenylhydrazine. Alternatively, using the hydrochloride salt of the phenylhydrazine, which is often more stable, can be beneficial.[2]

  • Unstable Hydrazone Intermediate: The phenylhydrazone intermediate may be unstable under the reaction conditions.

    • Troubleshooting: Consider a two-step process where the hydrazone is pre-formed and isolated before cyclization under acidic conditions.[2]

Section 2: Issues Related to N-Methylation

Question: I am observing incomplete conversion and/or side products during the N-methylation of Methyl indole-6-carboxylate. What should I investigate?

Answer: The N-methylation of the indole nitrogen is a critical step. Success depends heavily on the choice of base, methylating agent, and reaction conditions. Incomplete reactions or the formation of side products are common hurdles.

Potential Causes & Solutions:

  • Inefficient Base/Solvent System: The base must be strong enough to deprotonate the indole nitrogen, rendering it nucleophilic.

    • Troubleshooting: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common choice.[3] Ensure strictly anhydrous conditions, as NaH reacts violently with water. A less hazardous alternative is potassium carbonate (K₂CO₃) in DMF, which has been used effectively for N-methylating indoles with electron-withdrawing groups.[4]

  • Choice of Methylating Agent: While methyl iodide is effective, it is highly toxic.[5] Dimethyl carbonate (DMC) is a safer, more environmentally friendly alternative.[4][5]

    • Troubleshooting: If using methyl iodide results in low yield, consider switching to DMC. The reaction with DMC may require higher temperatures (e.g., refluxing in DMF at ~126-130°C), but can produce high yields, often with high purity.[4][6]

  • Side Reactions: Besides N-methylation, C-methylation at the C3 position can sometimes occur.[7][8] If starting from the corresponding carboxylic acid, O-methylation (esterification) can compete with or precede N-methylation.[6]

    • Troubleshooting: Using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can sometimes improve selectivity and reaction rates, especially when using DMC.[4][5] Careful control of stoichiometry and temperature is also crucial.

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS. If starting material remains after the expected reaction time, consider increasing the temperature, adding a second portion of the methylating agent[6], or extending the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the N-methylation of a substituted indole ester? A1: Yields can vary widely based on the specific substrate and conditions. A reported synthesis of methyl 1-methylindoline-6-carboxylate using sodium hydride and iodomethane gave a 47% yield.[3] In contrast, N-methylation of 6-nitroindole using the greener reagent dimethyl carbonate (DMC) with potassium carbonate afforded a 96% yield.[4]

Q2: Can I perform esterification and N-methylation in a single step? A2: Yes, this is possible. When reacting an indole carboxylic acid with dimethyl carbonate (DMC) in the presence of a base like potassium carbonate, both O,N-dimethylation can occur to yield the desired methyl ester, N-methylated product in one pot.[4][6] For instance, the reaction of indole-3-propionic acid with DMC resulted in a 93% isolated yield of the O,N-dimethylated product.[6]

Q3: My final product is difficult to purify by column chromatography. Are there any tips? A3: Purification can be challenging if the product has a similar polarity to the starting material or byproducts.

  • Tip 1: Ensure the reaction has gone to completion to minimize the amount of starting material.

  • Tip 2: Try a different solvent system for your chromatography. A gradient elution from a non-polar solvent (like hexanes or cyclohexane) to a more polar one (like ethyl acetate) is often effective.[3]

  • Tip 3: If the product is a solid, recrystallization can be a highly effective purification method.

Q4: Are there alternatives to the Fischer indole synthesis for creating the indole-6-carboxylate core? A4: Yes, several other named reactions can be used to synthesize the indole ring, including the Reissert, Madelung, and Bartoli indole syntheses.[7][9] The choice of method often depends on the available starting materials and the desired substitution pattern on the indole ring.

Data Presentation

Table 1: Comparison of N-Methylation Conditions for Indole Derivatives

Methylating AgentBaseSolventTemperatureTypical YieldReference
Methyl Iodide (MeI)Sodium Hydride (NaH)DMF0°C to RT~47%[3]
Dimethyl Carbonate (DMC)Potassium Carbonate (K₂CO₃)DMFReflux (~126°C)~96%[4]
Dimethyl Carbonate (DMC)Potassium Carbonate (K₂CO₃)DMFReflux (~130°C)~93% (O,N-dimethylation)[6]
Dimethyl Carbonate (DMC)1,4-diazabicyclo[2.2.2]octane (DABCO)DMF90-95°C~98%[10]

Experimental Protocols

Protocol 1: Esterification of 1H-Indole-6-carboxylic Acid

This protocol is adapted from a standard procedure for esterifying indole carboxylic acids.[11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-indole-6-carboxylic acid (1.0 eq) in absolute ethanol (or methanol for the methyl ester).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (10 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude methyl indole-6-carboxylate, which can be purified further if necessary.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is a safer alternative to using methyl iodide and is based on established methods.[4]

  • Setup: To a round-bottom flask, add methyl indole-6-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, powder, ~2.0 eq), and N,N-dimethylformamide (DMF).

  • Reagent Addition: Add dimethyl carbonate (DMC, ~2.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 126-130°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath.

  • Precipitation: Slowly add ice-cold water to the stirred mixture. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Aryl Hydrazine + Keto-ester B Step 1: Fischer Indole Synthesis A->B C Intermediate: Methyl indole-6-carboxylate B->C D Step 2: N-Methylation C->D E This compound D->E

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC Decision1 Significant Starting Material Remaining? CheckTLC->Decision1 Action1 • Increase reaction time • Increase temperature • Check base/catalyst activity Decision1->Action1 Yes Decision2 Multiple Side Products Formed? Decision1->Decision2 No Action2 • Lower reaction temperature • Change solvent or catalyst • Check reagent purity • Confirm starting material structure Decision2->Action2 Yes Action3 • Degradation likely • Use milder conditions • Check for air/moisture sensitivity Decision2->Action3 No

Caption: Decision tree for troubleshooting low reaction yields.

N_Methylation_Pathway Indole Methyl indole-6-carboxylate (Indole-NH) Anion Indole Anion (Indole-N⁻) Indole->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion ProtonatedBase Protonated Base (e.g., KHCO₃) Product This compound (Indole-N-Me) Anion->Product Nucleophilic Attack (SN2) MeAgent Methylating Agent (e.g., Me-I or DMC) MeAgent->Product LeavingGroup Leaving Group (e.g., I⁻)

Caption: Simplified pathway for the N-methylation step.

References

Technical Support Center: N-Methylation of Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of indole esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the N-methylation of indole esters.

Issue 1: Low Yield of N-Methylated Product

Possible Causes and Solutions:

  • Incomplete Deprotonation: The indole N-H is weakly acidic and requires a sufficiently strong base for deprotonation.

    • Recommendation: For traditional methylating agents like methyl iodide or dimethyl sulfate, stronger bases like sodium hydride (NaH) are often used. For greener alternatives like dimethyl carbonate (DMC), potassium carbonate (K₂CO₃) is common, but the reaction may require higher temperatures (reflux in DMF).[1][2] A study on N-methylation using phenyl trimethylammonium iodide (PhMe₃NI) found cesium carbonate (Cs₂CO₃) to be a highly effective mild base.[3][4]

  • Insufficient Reagent: The molar ratio of the methylating agent to the indole ester may be too low.

    • Recommendation: Use a slight excess of the methylating agent. For example, protocols using DMC often employ 3 equivalents or more.[1][2][5][6]

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Recommendation: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Reactions with DMC in DMF are typically run at reflux (around 130 °C) for 2-6 hours.[1][2][7] Monitoring the reaction progress by TLC or HPLC is recommended.[1][7]

  • Moisture in Reaction: Water can quench the base and react with the methylating agent.

    • Recommendation: Use anhydrous solvents and dry glassware. Ensure bases like K₂CO₃ are dried before use.

Issue 2: Formation of a C-Methylated Byproduct

Possible Cause and Solution:

  • Reaction at C3-Position: For indole esters with an unsubstituted C3 position or an activating group at C3 (like in indole-3-acetonitrile), methylation can occur at the C3 carbon, which is nucleophilic. This is a known side reaction, particularly with traditional alkylating agents.[8]

    • Recommendation:

      • Choice of Methylating Agent: Using less reactive methylating agents like dimethyl carbonate can sometimes offer better selectivity for N-methylation over C-methylation.[2]

      • Reaction Conditions: The choice of base and solvent can influence the N/C methylation ratio. For indole-3-acetonitrile, using K₂CO₃ with DMC in DMF can lead to a significant amount of C,N-dimethylated byproduct. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can suppress C-methylation.[2]

      • Alternative Methods: For substrates prone to C-alkylation, consider methods that proceed through a different mechanism, such as the use of phenyl trimethylammonium iodide which has shown high selectivity for N-methylation.[3][4] A B(C₆F₅)₃-catalyzed method has also been reported to avoid N-methylation in favor of C3-alkylation, highlighting the possibility of tuning selectivity.[9]

Issue 3: O-Methylation of the Ester or Carboxylic Acid Group

Possible Cause and Solution:

  • Reaction with Carboxylate: If the starting material is an indole-carboxylic acid, the carboxylic acid is more acidic than the indole N-H and will be deprotonated first, leading to O-methylation of the carboxylate to form a methyl ester. This can be followed by N-methylation.

    • Recommendation: If the desired product is the N-methylated indole ester, starting with the corresponding indole ester is preferable. If starting with the indole carboxylic acid, be aware that both O- and N-methylation will likely occur, especially with reagents like DMC.[2][5] The reaction of indole-3-propionic acid with DMC initially gives a mixture of O-methylated and O,N-dimethylated products.[2][5][6]

Issue 4: Formation of a Bis-Methylated Product

Possible Cause and Solution:

  • Over-methylation: Strong methylating agents and harsh reaction conditions can sometimes lead to the methylation of other reactive sites on the indole ring or functional groups, although bis-N-methylation of the indole nitrogen is not typical.

    • Recommendation:

      • Use a Monoselective Reagent: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported to be an excellent reagent for monoselective N-methylation, with no bis-methylated products detected in many cases.[3][4]

      • Control Stoichiometry: Use a controlled amount of the methylating agent.

      • Milder Conditions: Employ milder bases and lower reaction temperatures where possible.

Issue 5: Decarboxylation of the Starting Material

Possible Cause and Solution:

  • Thermal Instability: Indole-3-carboxylic acid can undergo decarboxylation at elevated temperatures.

    • Recommendation: This side reaction has been observed when methylating indole-3-carboxylic acid with DMC at high temperatures (e.g., 128 °C), yielding N-methylindole as a byproduct.[2][7] If decarboxylation is a problem, consider using a lower reaction temperature if the chosen methylating agent allows, or protect the carboxylic acid group before N-methylation.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent is best for my indole ester?

A1: The choice of methylating agent depends on several factors including the substrate's functional groups, desired selectivity, and green chemistry considerations.

  • Traditional Agents (Methyl Iodide, Dimethyl Sulfate): These are highly reactive but also toxic and can lead to side reactions like C-methylation.[1][3][10]

  • Dimethyl Carbonate (DMC): A safer and more environmentally friendly option. It is effective for N-methylation but can also cause O-methylation of carboxylic acids and C-methylation of activated positions.[1][2]

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic reagent that provides excellent monoselectivity for N-methylation, avoiding over-alkylation.[3][4]

Q2: What is the typical yield I can expect for N-methylation?

A2: Yields are highly dependent on the substrate, methylating agent, and reaction conditions. However, high yields (often >90%) have been reported for many indole esters with various methods. For example, N-methylation of methyl indolyl-3-carboxylate with DMC/K₂CO₃ in DMF afforded a 96.3% isolated yield.[1]

Q3: How can I monitor the progress of my N-methylation reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][7] This allows you to determine when the starting material has been consumed and to check for the formation of byproducts.

Q4: My indole ester has other functional groups. Will they be affected?

A4: The N-methylation using phenyl trimethylammonium iodide has been shown to tolerate a wide range of functional groups, including halides, ethers, nitros, aldehydes, esters, and nitriles.[3][4] With DMC, indole substrates with electron-withdrawing groups on the phenyl or pyrrole ring generally give high yields of the N-methylated product.[2] However, substrates like gramine, indole-3-methanol, and tryptamine have been reported to give complex mixtures with DMC.[2]

Data Presentation

Table 1: Comparison of N-Methylation Methods for Indole Esters and Related Compounds

Starting MaterialMethylating AgentBase/CatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference(s)
Methyl indolyl-3-carboxylateDimethyl CarbonateK₂CO₃DMF~1303.5N-methyl-indolyl-3-carboxylate96.3[1]
Indole-3-carboxylic acidDimethyl CarbonateK₂CO₃DMF~13051-methylindole-3-carboxylic acid methyl ester & 1-methylindole50 & 45[2][7]
Indole-3-propionic acidDimethyl CarbonateK₂CO₃DMF~1304O,N-dimethylated & O-methylated65 & 30[2][5][6]
Indole-3-acetonitrileDimethyl CarbonateK₂CO₃DMFReflux-N-methylated & C,N-dimethylated89 & 8[2]
Indole-3-acetonitrileDimethyl CarbonateNaOH / 18-crown-6DMFReflux5-6N-methylated & C,N-dimethylated75-80 & ~3[2]
Indole-3-carboxaldehydeDimethyl CarbonateK₂CO₃DMF~1303.5N-methylated product85[1][2][7]
5-BromoindoleDimethyl CarbonateK₂CO₃DMF~1303.55-bromo-1-methylindole94.8[1]
Various Indole EstersPhMe₃NICs₂CO₃Toluene12011-23N-methylated estersHigh[3][4]

Experimental Protocols

Protocol 1: N-Methylation of Methyl Indolyl-3-carboxylate using Dimethyl Carbonate (DMC) [1]

  • To a round-bottom flask, add methyl indolyl-3-carboxylate (5.0 g, 29 mmol), potassium carbonate (2.5 g), and N,N-dimethylformamide (DMF, 35 mL).

  • Add dimethyl carbonate (7.2 mL, 85 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) for 3.5 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • After completion, cool the mixture to approximately 3 °C.

  • Slowly add 100 mL of ice-cold water. The product will precipitate as a pale-white solid.

  • Filter the product and wash it with two 50 mL portions of water.

  • Dry the product in a vacuum oven at 45 °C for 24 hours.

  • Isolated yield of N-methyl-indolyl-3-carboxylate is typically around 96.3%.

Protocol 2: General Procedure for N-Alkylation of Ethyl Indol-2-carboxylate [11]

  • Prepare a solution of ethyl indol-2-carboxylate (1.0 mmol) and aqueous potassium hydroxide (3.0 mmol) in acetone (10 mL).

  • Stir the solution at 20 °C for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) to the reaction mixture.

  • Continue stirring for 2 hours for N-alkylation to the ester or 8 hours for the formation of the alkylated acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the organic layer with ethyl acetate.

  • Purify the product using column chromatography (ethyl acetate/hexane 1:9).

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Products Indole Ester Indole Ester N-Methylated Indole Ester N-Methylated Indole Ester Indole Ester->N-Methylated Indole Ester Desired Reaction C-Methylated Byproduct C-Methylated Byproduct Indole Ester->C-Methylated Byproduct Side Reaction (at C3) O-Methylated Byproduct O-Methylated Byproduct Indole Ester->O-Methylated Byproduct Side Reaction (if COOH present) Bis-Methylated Byproduct Bis-Methylated Byproduct Indole Ester->Bis-Methylated Byproduct Side Reaction (Over-methylation) Decarboxylated Byproduct Decarboxylated Byproduct Indole Ester->Decarboxylated Byproduct Side Reaction (High Temp, COOH) Methylating Agent Methylating Agent Base Base

Caption: Reaction pathways in the N-methylation of indole esters.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_scenarios Troubleshooting Scenarios cluster_solutions Potential Solutions Start Unsatisfactory Reaction Outcome Analysis Analyze crude reaction mixture (TLC, HPLC, NMR) Start->Analysis LowYield Low Yield of N-Methylated Product Analysis->LowYield CMethylation C-Methylation Observed Analysis->CMethylation OMethylation O-Methylation Observed Analysis->OMethylation OtherSideProducts Other Byproducts (e.g., Bis-methylation) Analysis->OtherSideProducts Sol_LowYield Check Base Strength Increase Reagent Stoichiometry Optimize Temp/Time Ensure Anhydrous Conditions LowYield->Sol_LowYield Sol_CMethylation Change Methylating Agent (e.g., DMC, PhMe3NI) Use Phase-Transfer Catalyst Modify Base/Solvent CMethylation->Sol_CMethylation Sol_OMethylation Start with Ester, not Acid Protect Carboxylic Acid OMethylation->Sol_OMethylation Sol_Other Use Monoselective Reagent (PhMe3NI) Control Stoichiometry Use Milder Conditions OtherSideProducts->Sol_Other

Caption: A workflow for troubleshooting side reactions.

References

Technical Support Center: Over-methylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding the common issue of over-methylation in indole chemistry.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation of indoles and why is it a problem?

Over-methylation of indoles refers to the undesired addition of more than one methyl group to the indole ring system. The primary desired product is typically the N-methylated indole. However, due to the reactivity of the indole ring, methylation can also occur at other positions, most commonly the C3 position, leading to a mixture of products. This complicates purification, reduces the yield of the desired N-methylated product, and can lead to the formation of biologically inactive or undesired byproducts.

Q2: What are the most common side products in indole methylation?

The most common side product is the C3-methylated indole. Depending on the reaction conditions and the methylating agent, di-methylation at both the N1 and C3 positions can also occur. In some cases, poly-alkylation can lead to complex mixtures that are difficult to separate and characterize.[1]

Q3: How can I selectively achieve mono-N-methylation?

Achieving selective mono-N-methylation is a primary goal in many synthetic routes involving indoles. Several strategies can be employed to favor N-methylation over C-alkylation and prevent over-methylation. These include the careful selection of the methylating agent, base, solvent, and reaction temperature.[1] Newer methods utilizing specific reagents like dimethyl carbonate or quaternary ammonium salts have shown excellent selectivity for mono-N-methylation.[2][3]

Troubleshooting Guide

Problem 1: Significant formation of C3-methylated byproduct.

  • Question: My reaction is producing a mixture of N-methylated and C3-methylated indoles. How can I improve the selectivity for N-methylation?

  • Answer: The competition between N- and C3-alkylation is a common challenge. Here are several strategies to enhance N-selectivity:

    • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation. The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor N-alkylation. However, in some cases, higher temperatures have been shown to drive the reaction towards the thermodynamically more stable N-methylated product. It is crucial to optimize the temperature for your specific substrate.

    • Order of Addition: Adding the methylating agent slowly to a solution of the pre-formed indole anion (after treatment with the base) can help minimize C-alkylation.

Problem 2: My reaction is producing di-methylated products.

  • Question: I am observing the formation of a product with a mass corresponding to the addition of two methyl groups. How can I prevent this over-methylation?

  • Answer: The formation of di-methylated products indicates that the initially formed N-methylindole is undergoing a second methylation. To avoid this:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the methylating agent. A large excess will drive the reaction towards di-methylation.

    • Use a Selective Methylating Agent: Consider using milder and more selective methylating agents like dimethyl carbonate (DMC) or quaternary ammonium salts (e.g., phenyl trimethylammonium iodide), which have been shown to be highly effective for monoselective N-methylation.[2][3]

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further methylation of the product.

Problem 3: The reaction is sluggish or does not go to completion.

  • Question: My indole N-methylation is very slow or gives a low yield of the desired product. What can I do to improve the reaction efficiency?

  • Answer: A sluggish reaction can be due to several factors:

    • Base Strength: Ensure the base is strong enough to completely deprotonate the indole nitrogen. For less acidic indoles, a stronger base might be required.

    • Solvent Purity: Use anhydrous solvents, especially when using moisture-sensitive reagents like NaH. Traces of water can quench the base and the indole anion.

    • Reagent Quality: Verify the purity and activity of your methylating agent.

    • Temperature: Gently heating the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.

Data Presentation

Table 1: Comparison of Methylating Agents for N-Methylation of Indole

Methylating AgentBaseSolventTemperature (°C)Yield of N-Methylindole (%)Selectivity (N vs. C)Reference
Methyl Iodide (CH₃I)NaHDMF0 to RTVariable, up to 95%Good to Moderate[1]
Dimethyl Sulfate ((CH₃)₂SO₄)NaOHDioxane/H₂ORT~90%Good[2]
Dimethyl Carbonate (DMC)K₂CO₃DMF13097%High[2][4][5][6]
Phenyl Trimethylammonium IodideCs₂CO₃Toluene12099%Excellent[3][7][8][9]

Table 2: Influence of Base on the Yield of N-Methylation of 4-fluorobenzyl amide with Phenyl Trimethylammonium Iodide

EntryBaseYield of Mono-N-methylated Product (%)
1KOH56
2LiOH<5
3NaOH<5
4Cs₂CO₃85

Data sourced from Organic Letters, 2022, 24, 7315-7319.[3]

Experimental Protocols

Protocol 1: Selective N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from a procedure for the N-methylation of various substituted indoles.[2][4][5][6]

Materials:

  • Substituted Indole (1.0 eq)

  • Dimethyl Carbonate (DMC) (3.0 eq)

  • Potassium Carbonate (K₂CO₃), powdered (0.5 eq)

  • Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water

Procedure:

  • To a round-bottom flask, add the substituted indole, potassium carbonate, and DMF.

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction by TLC or HPLC. Reaction times typically range from 3 to 6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product or to prepare for extraction.

  • Extract the aqueous mixture with TBME.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated indole.

Protocol 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide

This protocol provides a highly selective method for mono-N-methylation.[3][7][8][9]

Materials:

  • Indole derivative (1.0 eq)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene

  • 2 N HCl

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vial, combine the indole derivative, phenyl trimethylammonium iodide, and cesium carbonate.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon).

  • Add anhydrous toluene via syringe.

  • Seal the vial and heat the mixture to 120 °C for 11-23 hours.

  • After cooling to room temperature, carefully add 2 N HCl to quench the reaction.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 2 N HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Indole_Methylation_Pathway Indole Indole IndoleAnion Indole Anion Indole->IndoleAnion + Base - H+ N_Methyl N-Methyl Indole (Desired Product) IndoleAnion->N_Methyl + MeX (Major Pathway) C3_Methyl C3-Methyl Indole (Side Product) IndoleAnion->C3_Methyl + MeX (Minor Pathway) Di_Methyl N,C3-Di-Methyl Indole (Over-methylation) N_Methyl->Di_Methyl + MeX (Excess Reagent) MeX Methylating Agent (e.g., CH3I)

Caption: Reaction pathways in indole methylation.

Troubleshooting_Workflow Start Indole Methylation Reaction Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Start->Analysis C3_Alkylation Significant C3-Alkylation? Analysis->C3_Alkylation DesiredProduct High Yield of N-Methyl Indole Over_Methylation Di-methylation Observed? C3_Alkylation->Over_Methylation No Optimize_Base Optimize Base/Solvent (e.g., NaH in DMF) C3_Alkylation->Optimize_Base Yes Low_Yield Low Yield / No Reaction? Over_Methylation->Low_Yield No Control_Stoich Control Stoichiometry (1.05-1.2 eq Me-X) Over_Methylation->Control_Stoich Yes Low_Yield->DesiredProduct No Check_Conditions Check Anhydrous Conditions & Reagent Purity Low_Yield->Check_Conditions Yes Optimize_Base->Start Selective_Reagent Use Selective Reagent (DMC, Quaternary Salt) Control_Stoich->Selective_Reagent Check_Conditions->Start Selective_Reagent->Start

Caption: Troubleshooting workflow for indole methylation.

References

Optimizing reaction conditions for "Methyl 1-methylindole-6-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylindole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used and effective method is the N-methylation of Methyl indole-6-carboxylate. This typically involves deprotonating the indole nitrogen with a suitable base, followed by reaction with a methylating agent.

Q2: What are the recommended starting materials and reagents for this synthesis?

A2: The primary starting material is Methyl indole-6-carboxylate. Common reagents for the N-methylation reaction include:

  • Bases: Sodium hydride (NaH), Potassium carbonate (K2CO3).

  • Methylating Agents: Methyl iodide (CH3I), Dimethyl carbonate (DMC).

  • Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN).

Q3: Are there "greener" or safer alternatives to traditional methylating agents like methyl iodide?

A3: Yes, Dimethyl carbonate (DMC) is considered a more environmentally friendly and less hazardous alternative to methyl iodide for N-methylation of indoles.[1] It can be used in combination with a base such as potassium carbonate.[1]

Q4: What are the typical physical properties of the starting material, Methyl indole-6-carboxylate?

A4: Methyl indole-6-carboxylate is typically an off-white crystalline powder with a melting point in the range of 75-84°C.[2]

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • DMF is a skin and respiratory irritant.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete deprotonation of the indole nitrogen.Ensure the base is fresh and added in an appropriate molar excess. For sodium hydride, ensure the reaction is performed under strictly anhydrous conditions.
Inactive methylating agent.Use a fresh bottle of methyl iodide or dimethyl carbonate.
Reaction temperature is too low.While initial deprotonation is often done at 0°C, the methylation step may require warming to room temperature or gentle heating.[3]
Presence of multiple spots on TLC, indicating side products Dialkylation (methylation at other positions).This is less common for N-methylation but can occur under harsh conditions. Ensure the reaction temperature is controlled.
Impure starting material.Verify the purity of the Methyl indole-6-carboxylate starting material by techniques like NMR or melting point analysis.
Degradation of starting material or product.Avoid prolonged reaction times at elevated temperatures.
Difficulty in isolating the product Incomplete reaction work-up.Ensure proper quenching of the reaction (e.g., with saturated sodium bicarbonate solution) and thorough extraction with a suitable organic solvent like ethyl acetate.[3]
Product is soluble in the aqueous phase.While unlikely for this product, if suspected, perform back-extraction of the aqueous layer.
Emulsion formation during extraction.Addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Protocol 1: N-methylation using Sodium Hydride and Methyl Iodide

This protocol is adapted from a similar N-methylation procedure.[3]

Materials:

  • Methyl indole-6-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Cyclohexane

Procedure:

  • Dissolve Methyl indole-6-carboxylate (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice-water bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 15-30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography (e.g., 0-50% ethyl acetate in cyclohexane) to obtain this compound.[3]

Protocol 2: N-methylation using Potassium Carbonate and Dimethyl Carbonate

This protocol is based on a greener chemistry approach.[1]

Materials:

  • Methyl indole-6-carboxylate

  • Potassium carbonate (K2CO3)

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of Methyl indole-6-carboxylate (1 equivalent) in DMF or acetonitrile, add potassium carbonate (2-3 equivalents).

  • Add dimethyl carbonate, which can also serve as the solvent in some cases.

  • Heat the reaction mixture to reflux (around 126°C for DMF) and monitor by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-methylation

Parameter Method 1: NaH / CH3I Method 2: K2CO3 / DMC
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Methylating Agent Methyl Iodide (CH3I)Dimethyl Carbonate (DMC)
Solvent DMFDMF or Acetonitrile
Temperature 0°C to Room TemperatureReflux Temperature
Reaction Time 1-3 hoursSeveral hours to overnight
Safety Considerations NaH is pyrophoric; CH3I is toxic.K2CO3 is a mild base; DMC is less toxic than CH3I.
Yield (Typical) Moderate to highModerate to high

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_indole Methyl indole-6-carboxylate dissolve Dissolve in Anhydrous Solvent start_indole->dissolve start_reagents Base & Methylating Agent deprotonation Deprotonation (Base Addition) start_reagents->deprotonation dissolve->deprotonation methylation Methylation (Agent Addition) deprotonation->methylation stir Stir & Monitor (TLC) methylation->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield? cause1 Incomplete Deprotonation start->cause1 Yes cause2 Inactive Methylating Agent start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes solution1 Check Base Activity & Reaction Conditions cause1->solution1 solution2 Use Fresh Reagent cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Improving the Purity of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 1-methylindole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Starting Materials: Unreacted Methyl indole-6-carboxylate.

  • Byproducts of N-methylation: Over-methylation at other positions, or O-methylation if using reagents like dimethyl carbonate under certain conditions.

  • Hydrolysis Product: 1-methyl-1H-indole-6-carboxylic acid, resulting from the hydrolysis of the methyl ester during workup or purification.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, ethyl acetate, hexane).

  • Other Reaction Byproducts: Depending on the synthetic route, other indole-related impurities may form.

Q2: My purified product appears as an oil instead of a solid. What should I do?

A2: An oily product often indicates the presence of impurities that lower the melting point. Consider the following steps:

  • High Vacuum Drying: Ensure all residual solvent has been removed by drying the sample under a high vacuum for an extended period.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

  • Column Chromatography: If trituration fails, purify the oil using column chromatography to separate the desired product from the impurities.

  • Recrystallization from a different solvent system: If a small amount of solid can be obtained, use it to seed a supersaturated solution for recrystallization.

Q3: After column chromatography, my product purity is still below 95%. What can I do to improve it?

A3: If column chromatography does not yield a product of the desired purity, consider these options:

  • Optimize Chromatography Conditions:

    • Solvent System: Use a less polar solvent system to increase the separation between your product and closely eluting impurities. A shallow gradient elution can be very effective.

    • Stationary Phase: Consider using a different type of silica gel (e.g., finer mesh size) or a different stationary phase altogether (e.g., alumina).

  • Recrystallization: Recrystallize the product obtained from the column. This is a powerful technique for removing minor impurities.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (Methyl indole-6-carboxylate)
  • Symptom: NMR analysis shows signals corresponding to the N-H proton of the indole ring.

  • Cause: Incomplete N-methylation reaction.

  • Solution:

    • Drive the reaction to completion: Increase the reaction time, temperature, or the equivalents of the methylating agent.

    • Purification:

      • Column Chromatography: Careful column chromatography can separate the N-methylated product from the starting material. The N-methylated product is typically less polar.

      • Chemical Treatment: In some cases, unreacted starting material with a free N-H can be removed by reacting the crude mixture with a resin that scavenges secondary amines.

Issue 2: Hydrolysis of the Methyl Ester
  • Symptom: The appearance of a new, more polar spot on TLC and signals corresponding to a carboxylic acid in the NMR spectrum. The product may also show some solubility in aqueous base.

  • Cause: Exposure of the ester to acidic or basic conditions, particularly in the presence of water, during the reaction workup.

  • Solution:

    • Neutral Workup: Ensure the workup conditions are neutral. Use a mild bicarbonate solution for neutralization and avoid strong acids or bases.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

    • Purification: The resulting carboxylic acid is significantly more polar than the desired ester and can be easily removed by column chromatography. Alternatively, an acidic wash during the workup can remove the basic carboxylate salt, but care must be taken not to promote further hydrolysis.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Impurity to RemoveStationary PhaseEluent System (v/v)Comments
Unreacted Methyl indole-6-carboxylateSilica GelHexane/Ethyl Acetate (e.g., gradient from 95:5 to 80:20)The N-methylated product will elute first as it is less polar.
1-methyl-1H-indole-6-carboxylic acidSilica GelHexane/Ethyl Acetate with 1% Acetic AcidThe acid impurity will have a much lower Rf value. The added acetic acid can improve peak shape.
Baseline/Polar ImpuritiesSilica GelHexane/Ethyl Acetate (e.g., 85:15)The product should have an Rf of ~0.3-0.4 in the chosen solvent system for good separation.

Table 2: Suggested Solvents for Recrystallization

Solvent SystemExpected SolubilityNotes
Methanol/WaterSoluble in hot methanol, insoluble in cold water.Dissolve in a minimum of hot methanol and add water dropwise until cloudy. Reheat to clarify and then cool slowly.
Ethyl Acetate/HexaneSoluble in hot ethyl acetate, insoluble in cold hexane.Dissolve in a minimum of hot ethyl acetate and add hexane dropwise until cloudy. Reheat to clarify and then cool slowly.
TolueneSoluble in hot toluene, less soluble in cold toluene.Good for removing more polar impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 90:10 Hexane/Ethyl Acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system from Table 2.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the hot primary solvent (e.g., methanol) until the solid just dissolves.

  • Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chromatography Column Chromatography start->column_chromatography Initial Cleanup purity_check Purity Check (NMR, LC-MS) column_chromatography->purity_check Assess Purity recrystallization Recrystallization recrystallization->purity_check Re-assess Purity purity_check->recrystallization < 98% Pure final_product Pure Product (>98%) purity_check->final_product > 98% Pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Initial Purification Complete purity_low Purity < 95%? start->purity_low oily_product Product is an oil? purity_low->oily_product No re_chromatograph Optimize & Rerun Column purity_low->re_chromatograph Yes unreacted_sm Unreacted SM present? oily_product->unreacted_sm No triturate Triturate with non-polar solvent oily_product->triturate Yes hydrolysis Hydrolysis product present? unreacted_sm->hydrolysis No unreacted_sm->re_chromatograph Yes recrystallize Recrystallize hydrolysis->recrystallize No neutral_workup Use Neutral Workup hydrolysis->neutral_workup Yes triturate->re_chromatograph neutral_workup->re_chromatograph

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Purification of N-Methylated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methylated indoles. Below you will find troubleshooting guides and frequently asked questions to help you resolve specific issues in your experiments.

Troubleshooting Guide

This section addresses common problems observed during the purification of N-methylated indoles.

Issue 1: Multiple Spots Observed on TLC Analysis of the Crude Product

  • Question: My TLC analysis of the crude N-methylated indole shows multiple spots. What are the possible causes and how can I resolve this?

  • Answer: Multiple spots on a TLC plate indicate the presence of impurities alongside your desired product. The common culprits are:

    • Incomplete Reaction: Residual starting indole or methylating agent may be present.

    • Side Reactions: The formation of isomeric byproducts, such as C-methylated indoles or di-methylated products, can occur. For instance, the Fischer indole synthesis can sometimes yield 3H-indole (indolenine) isomers.[1]

    • Degradation: The N-methylated indole may have degraded due to improper handling or storage conditions.[1]

    Solutions:

    • Optimize Reaction Conditions: To minimize byproduct formation, consider adjusting reaction parameters such as temperature, reaction time, and the choice of base and solvent.[1]

    • Purification: The most direct solution is to purify the crude product using appropriate techniques. The two primary methods are column chromatography and recrystallization.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: I'm observing significant peak tailing or fronting during the HPLC analysis of my N-methylated indole. What could be the reason and how can I improve the peak shape?

  • Answer: Poor peak shapes in HPLC are often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

    • Secondary Interactions: Basic N-methylated indoles can interact with acidic silanol groups on silica-based stationary phases, leading to peak tailing.[2]

    • Solution: Add a basic modifier, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, using a base-deactivated stationary phase column can mitigate this issue.[2]

    • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your N-methylated indole, the compound can exist in both ionized and non-ionized forms, resulting in poor peak shape.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte to ensure it is in a single ionic form.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Low Yield or Purity After Column Chromatography

  • Question: After performing column chromatography, the yield of my N-methylated indole is low, or the purity is not as expected. What are the potential causes and how can I optimize the purification?

  • Answer: Low yield or purity after column chromatography can stem from several factors related to the setup and execution of the chromatography.

    • Suboptimal Solvent System: The chosen eluent may not be providing adequate separation between your product and impurities.

    • Solution: Carefully select the solvent system by first performing TLC analysis with various solvent mixtures to find an eluent that gives good separation (Rf value of the product around 0.3-0.4 and good separation from other spots).

    • Improper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation.

    • Solution: Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and irregularities.

    • Co-elution of Impurities: An impurity may have a similar polarity to your product, causing it to elute at the same time.

    • Solution: Try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like reversed-phase HPLC.[2]

    • Product Degradation on Silica Gel: Some N-methylated indoles can be sensitive to the acidic nature of silica gel.

    • Solution: Neutralize the silica gel by washing it with a solvent containing a small amount of a basic modifier like triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-methylated indoles?

A1: The most prevalent and effective purification techniques for N-methylated indoles are column chromatography (often flash chromatography for larger scales) and recrystallization.[1][3] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is also widely used for achieving high purity, especially for analytical purposes or small-scale purification.[2]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice between these two methods depends on the physical properties of your N-methylated indole and the nature of the impurities.

  • Recrystallization is ideal for crystalline solid products where the impurities are either much more soluble or much less soluble in the chosen solvent than your desired compound. It is a cost-effective method for large-scale purification.[4]

  • Column Chromatography is a more versatile technique that can separate compounds based on differences in their polarity. It is suitable for liquids, oils, and solids, and can often separate impurities with polarities very similar to the product.[5][6]

Q3: What are some common impurities I should expect in the N-methylation of an indole?

A3: Common impurities include:

  • Unreacted starting indole.

  • Residual methylating agents (e.g., methyl iodide) and bases (e.g., potassium carbonate).[7]

  • Over-methylated byproducts (e.g., quaternary ammonium salts).[8][9]

  • C-methylated isomers.

  • Solvents used in the reaction and workup (e.g., DMF, EtOAc).[7][10]

Q4: Can I use an environmentally friendly method for N-methylation to simplify purification?

A4: Yes, using greener reagents can lead to cleaner reactions and simpler purifications. For example, dimethyl carbonate (DMC) is a less toxic and more environmentally friendly methylating agent compared to methyl iodide or dimethyl sulfate.[7][11] Reactions with DMC often result in high yields and purity, sometimes requiring only precipitation and washing for purification, thus avoiding chromatography.[7]

Data Presentation

Table 1: Comparison of Purification Outcomes for N-Methylated Indoles with Different Methylating Agents.

Starting IndoleMethylating AgentBase/CatalystSolventPurification MethodPurity (%)Yield (%)Reference
6-NitroindoleDimethyl CarbonateZeolite (13X or NaY)-Precipitation>99.693-95[7]
6-NitroindoleDimethyl CarbonateK₂CO₃DMFPrecipitation99.596[11][12]
4-NitroindoleDimethyl CarbonateK₂CO₃DMFFiltration & Washing-97.1[11]
IndoleMethyl IodideNaNH₂Liquid NH₃/EtherDistillation-85-95[13]
5-MethoxyindoleDimethyl CarbonateK₂CO₃DMFPrecipitation & Washing-97.4[7]
Indole-3-carboxaldehydeDimethyl CarbonateK₂CO₃DMFExtraction & Evaporation-85[7]
MelatoninPhMe₃NICs₂CO₃TolueneColumn Chromatography-88[8][14]

Experimental Protocols

Protocol 1: Purification of N-Methyl-6-nitroindole by Precipitation

This protocol is adapted from a procedure using dimethyl carbonate as the methylating agent.[7]

  • Reaction Quenching: After the N-methylation reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to approximately 3°C in an ice bath.

  • Precipitation: Slowly add 100 mL of ice-cold water to the reaction mixture while stirring. The N-methylated product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 50 mL of cold water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 45°C for 24 hours.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

This is a general guide for purifying N-methylated indoles using flash column chromatography.[1]

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal system will give your product an Rf value of about 0.3 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude N-methylated indole in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.[1]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylated indole.

Mandatory Visualizations

experimental_workflow cluster_reaction N-Methylation Reaction cluster_purification Purification indole Indole crude_product Crude Product indole->crude_product 1. Reaction methylating_agent Methylating Agent methylating_agent->crude_product base Base base->crude_product solvent Solvent solvent->crude_product purification_choice Choose Method crude_product->purification_choice 2. Work-up column_chrom Column Chromatography purification_choice->column_chrom Liquid/Oil or Poorly Crystalline Solid recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure N-Methylated Indole column_chrom->pure_product 3. Evaporation recrystallization->pure_product 3. Filtration & Drying

Caption: A general workflow for the synthesis and purification of N-methylated indoles.

troubleshooting_logic start TLC Analysis of Crude single_spot Single Spot? start->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No purify Proceed to Purification single_spot->purify Yes incomplete_reaction Incomplete Reaction multiple_spots->incomplete_reaction side_reactions Side Reactions multiple_spots->side_reactions degradation Degradation multiple_spots->degradation optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction side_reactions->optimize_reaction degradation->optimize_reaction optimize_reaction->purify

Caption: Troubleshooting logic for multiple spots on a TLC plate.

References

Technical Support Center: Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-methylindole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: While specific decomposition studies on this compound are not extensively documented in publicly available literature, based on the known chemistry of indole derivatives, the primary degradation pathways are likely to involve hydrolysis of the methyl ester and oxidation of the indole ring. The N-methylation is known to inhibit microbial hydroxylation at the nitrogen, a common degradation step for unsubstituted indoles.

  • Hydrolysis: Under acidic or basic conditions, the methyl ester group can be hydrolyzed to form 1-methylindole-6-carboxylic acid. This reaction is common for carboxylate esters.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products. Oxidation can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or oxidizing agents. This can result in the formation of oligomeric or polymeric materials.[1]

Q2: My reaction yield is consistently low when using this compound. What are the potential causes?

A2: Low yields in reactions involving indole derivatives can be attributed to several factors:

  • Poor Quality of Starting Material: Impurities in your this compound can lead to side reactions and inhibit the desired transformation. It is advisable to check the purity of your starting material using techniques like NMR or HPLC.

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of solvent and catalyst can significantly impact the yield. Elevated temperatures, in particular, can sometimes lead to the degradation of sensitive indole scaffolds.[2]

  • Atmospheric Moisture and Oxygen: Indole derivatives can be sensitive to moisture and atmospheric oxygen. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can improve yields.

  • Side Reactions: The indole nucleus is reactive and can participate in undesired side reactions, such as electrophilic substitution at the C3 position if it is unsubstituted.

Q3: I am observing multiple spots on my TLC analysis, indicating the formation of side products. How can I improve the selectivity of my reaction?

A3: The formation of multiple products is a common challenge when working with indole compounds. Here are some strategies to improve selectivity:

  • Lowering Reaction Temperature: Reducing the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic side products.

  • Protecting Groups: If side reactions are occurring at the indole nitrogen or other reactive sites, consider using appropriate protecting groups.

  • Choice of Catalyst and Ligands: In catalyzed reactions, screening different catalysts and ligands can significantly improve selectivity.

  • Purification of Starting Materials: As mentioned in Q2, ensure the purity of your starting materials to minimize side reactions caused by impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Protection from light and atmospheric oxygen is crucial to prevent photo-oxidation and auto-oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal.

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of the Methyl Ester Group
  • Symptom: You observe the presence of 1-methylindole-6-carboxylic acid in your reaction mixture or purified product, confirmed by LC-MS or NMR.

  • Possible Cause:

    • Acidic or Basic Conditions: Exposure to even trace amounts of acid or base can catalyze the hydrolysis of the methyl ester. This can occur during the reaction, work-up, or purification.

    • Moisture: The presence of water in your reaction solvent or during work-up can lead to hydrolysis.

  • Solution:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

    • Neutral Work-up: Employ a neutral work-up procedure to avoid acidic or basic conditions.

    • Appropriate Purification: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. Consider using neutralized silica gel or an alternative purification method like recrystallization if the compound is sensitive.

Issue 2: Formation of Colored Impurities or Polymeric Material
  • Symptom: Your reaction mixture or isolated product has a distinct color (e.g., yellow, brown, or black), suggesting the formation of degradation products. You might also observe insoluble, tar-like material.

  • Possible Cause:

    • Oxidation: The indole ring is prone to oxidation, which can lead to the formation of colored oligomers or polymers.[1] This can be exacerbated by heat, light, or the presence of oxidizing agents.

    • Strong Acids: Treatment with strong acids can sometimes lead to polymerization of indoles.

  • Solution:

    • Inert Atmosphere: Perform reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Protection from Light: Protect your reaction and stored compound from light by using amber-colored glassware or wrapping the reaction vessel in aluminum foil.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Milder Reaction Conditions: If possible, explore milder reaction conditions (e.g., lower temperature, less acidic catalysts).

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Conditions

ConditionDegradation Product% Degradation (after 24h)
0.1 M HCl in 50% aq. Methanol, 60°C1-methylindole-6-carboxylic acid85%
0.1 M NaOH in 50% aq. Methanol, 60°C1-methylindole-6-carboxylic acid95%
Ambient air and light, solid state, 25°COxidized/Polymeric Products5%
Dissolved in Chloroform, ambient air and light, 25°COxidized/Polymeric Products15%

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the degradation of this compound and identifying potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • To study degradation under specific conditions (e.g., acidic, basic, oxidative), incubate the stock solution under the desired conditions for a set period. For example, for acidic degradation, add a known concentration of HCl.

    • At various time points, take an aliquot of the sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient could be starting with 90% A and 10% B, ramping to 10% A and 90% B over 20 minutes, holding for 5 minutes, and then returning to the initial conditions to re-equilibrate. The exact gradient should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the indole ring, typically around 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the this compound over time to quantify the degradation.

    • Identify new peaks that appear in the chromatogram, which correspond to degradation products.

    • If standards are available (e.g., 1-methylindole-6-carboxylic acid), use them to confirm the identity of the degradation products by comparing retention times. For unknown products, techniques like LC-MS would be required for identification.

Mandatory Visualization

DecompositionPathways MIMC This compound MICA 1-methylindole-6-carboxylic acid MIMC->MICA Hydrolysis (Acid or Base) Oxidized Oxidized/Polymeric Products MIMC->Oxidized Oxidation (Air, Light, Oxidizing Agents)

Caption: Plausible decomposition pathways of this compound.

HPLCanalysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Stock Solution of This compound Incubation Incubation under Degradation Conditions Start->Incubation Sampling Aliquoting and Dilution Incubation->Sampling Injection Inject Sample into HPLC Sampling->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify Degradation Detection->Quantification Identification Identify Degradation Products Detection->Identification

Caption: Experimental workflow for HPLC analysis of degradation.

References

Removing unreacted methyl iodide from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted methyl iodide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted methyl iodide from a reaction mixture?

A1: The primary methods for removing unreacted methyl iodide include chemical quenching, extractive workup, and distillation. The choice of method depends on the stability of your product to the reaction conditions of the removal process, the scale of your reaction, and the desired level of purity.

Q2: How do I choose the best method for my experiment?

A2: The selection of the appropriate method depends on several factors:

  • Product Stability: If your product is sensitive to bases, quenching with sodium hydroxide is not advisable. Similarly, if your product is heat-sensitive, distillation should be avoided.

  • Boiling Point of Product: Distillation is a viable option if there is a significant difference between the boiling point of your product and methyl iodide (42.4 °C).

  • Solvent System: Extractive workup is most effective when your product is soluble in an organic solvent that is immiscible with water.

The workflow diagram below can help guide your decision-making process.

Q3: What safety precautions should I take when handling methyl iodide?

A3: Methyl iodide is a toxic and volatile substance. Always handle it in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), a lab coat, and safety goggles.[1] In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air immediately.

Troubleshooting Guides

Issue 1: Residual methyl iodide is detected after aqueous workup.

Cause: Methyl iodide has low solubility in water, making a simple water wash inefficient for its complete removal.[3][4]

Solution:

  • Quenching: Before the aqueous workup, quench the excess methyl iodide with a suitable reagent (see detailed protocols below).

  • Multiple Extractions: Perform multiple extractions with a suitable organic solvent. The repeated partitioning will more effectively remove the methyl iodide.

  • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to decrease the solubility of organic compounds in the aqueous layer and promote phase separation.

Issue 2: My product is degrading during the removal of methyl iodide.

Cause: The chosen removal method may not be compatible with your product. For example, basic quenching agents like sodium hydroxide can degrade base-sensitive functional groups. High temperatures during distillation can decompose thermally labile compounds.

Solution:

  • Alternative Quenching Reagent: If your product is base-sensitive, consider quenching with a milder reagent such as a primary or secondary amine (e.g., diethylamine) or a thiol-based scavenger. Another option found in literature is quenching with acetic acid followed by a sodium bicarbonate wash.[5]

  • Low-Temperature Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

  • Non-thermal Methods: Opt for non-thermal methods like extractive workup or chromatography.

Data Presentation

Method Principle Key Parameters Advantages Disadvantages
Chemical Quenching Conversion of methyl iodide to a more easily removable, non-volatile salt.Reagent type, concentration, reaction time, temperature.Fast and effective for small to moderate excess.Product must be stable to the quenching agent.
Extractive Workup Partitioning of methyl iodide between two immiscible liquid phases.Solvent choice, number of extractions, volume of solvent.Mild conditions, suitable for thermally sensitive compounds.May not be sufficient for complete removal; can be solvent and time-intensive.
Distillation Separation based on differences in boiling points.Temperature, pressure (atmospheric or vacuum).Effective for large quantities and when there is a large boiling point difference.Not suitable for heat-sensitive compounds or when azeotropes may form.[6]
Chromatography Separation based on differential adsorption onto a stationary phase.Stationary phase (e.g., silica gel), mobile phase.High purity can be achieved.Can be time-consuming and require significant amounts of solvent; may not be practical for large scales.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Hydroxide

This protocol is suitable for reaction mixtures where the desired product is stable to basic conditions.

  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath.

  • Prepare Quenching Solution: Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Add Quenching Solution: Slowly add the NaOH solution to the reaction mixture with vigorous stirring. The amount of NaOH should be in stoichiometric excess relative to the unreacted methyl iodide.

  • Stir: Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete hydrolysis of the methyl iodide to methanol and sodium iodide.[4][7][8]

  • Proceed with Workup: Proceed with the standard aqueous workup and extraction of your product.

Protocol 2: Extractive Workup

This protocol is based on the low solubility of methyl iodide in water and its high solubility in many organic solvents.[3]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Repeat the wash 2-3 times, using a volume of water equal to approximately 20-30% of the organic layer volume for each wash.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This will help to remove dissolved water from the organic layer.

  • Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 3: Distillation

This method is effective when the product has a significantly higher boiling point than methyl iodide (B.P. 42.4 °C).[9]

  • Apparatus Setup: Assemble a simple distillation apparatus.

  • Heating: Gently heat the reaction mixture. A water bath is often sufficient.

  • Collect Distillate: Collect the methyl iodide as it distills. The head temperature should be monitored and should be close to the boiling point of methyl iodide.

  • Reduced Pressure (Optional): For temperature-sensitive products, perform the distillation under reduced pressure to lower the boiling point of the methyl iodide.

Mandatory Visualization

Removal_Method_Selection start Start: Unreacted MeI in Reaction Mixture product_stability Is the product stable to heat? start->product_stability bp_difference Is there a large B.P. difference between product and MeI? product_stability->bp_difference Yes base_stability Is the product stable to base? product_stability->base_stability No distillation Use Distillation bp_difference->distillation Yes bp_difference->base_stability No end End: Purified Product distillation->end quenching Use Basic Quenching (e.g., NaOH) base_stability->quenching Yes mild_quench Consider Mild Quenching (e.g., amine, thiol, or AcOH) base_stability->mild_quench No extraction Use Extractive Workup quenching->extraction extraction->end mild_quench->extraction

Caption: Decision tree for selecting a method to remove unreacted methyl iodide.

Extractive_Workup_Workflow start Start: Reaction Mixture with Excess MeI dilute Dilute with water-immiscible organic solvent start->dilute wash1 Wash with Deionized Water (1st time) dilute->wash1 wash2 Wash with Deionized Water (2nd time) wash1->wash2 wash3 Wash with Deionized Water (3rd time) wash2->wash3 brine_wash Wash with Saturated Brine wash3->brine_wash separate Separate Organic Layer brine_wash->separate dry Dry with Anhydrous Na2SO4 or MgSO4 separate->dry filter Filter dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate end End: Product with Reduced MeI concentrate->end

Caption: Step-by-step workflow for extractive workup of methyl iodide.

References

Technical Support Center: Alternative Methylation Agents for Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and explore alternative methylation agents for their synthetic needs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during indole N-alkylation experiments in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a frequent challenge, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[1] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[1][2][3] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Reaction Temperature: Increasing the reaction temperature can sometimes favor N-alkylation. For instance, one study demonstrated that increasing the temperature to 80°C resulted in complete N-alkylation.[1][3]

  • Catalyst and Ligand Systems: Modern catalytic methods provide excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to yield high N-selectivity.[1][4]

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can effectively block C-alkylation, directing the reaction to the nitrogen atom.[1]

Q2: My reaction is producing di-alkylated products. How can I prevent this?

A2: Di-alkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, particularly with highly reactive alkylating agents or under harsh conditions.[1] To minimize this side reaction:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[1][5]

  • Reaction Time and Temperature: Carefully monitor the reaction's progress and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[1]

  • Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]

Q3: The indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?

A3: Several milder methods for indole N-alkylation have been developed to accommodate sensitive substrates:[1]

  • Phase-Transfer Catalysis (PTC): This method can be effective under milder basic conditions.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under neutral conditions, making it suitable for substrates with base-sensitive functional groups.[3][5]

  • Alternative Methylating Agents: Consider using less reactive, "greener" methylating agents like dimethyl carbonate (DMC) or phenyl trimethylammonium iodide, which can be used under milder conditions.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q4: What are some safer, "green" alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

A4: Due to the high toxicity and carcinogenicity of traditional methylating agents, several safer alternatives have been developed:[7][11][12][13]

  • Dimethyl Carbonate (DMC): DMC is a non-toxic and environmentally friendly methylating agent.[6][8][9][14] Its by-products, methanol and carbon dioxide, are not associated with disposal problems.[8][9][14] Reactions with DMC can often be performed at ambient pressure, although they may require elevated temperatures.[8][9]

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): This solid reagent is safe, non-toxic, and easy to handle. It provides excellent monoselectivity for the N-methylation of indoles and amides.[7][10]

  • Methanol: In the presence of a suitable catalyst, methanol can serve as a C1 synthon for methylation, representing an environmentally benign option.[11]

  • Methylboronic Acid: Aerobic copper-catalyzed O-methylation using methylboronic acid has been developed as a method that avoids the intrinsic toxicity associated with electrophilic reagents.[15]

Q5: How can I choose the best base for my indole N-alkylation reaction?

A5: The choice of base is critical for achieving high yield and selectivity.

  • Strong Bases: For robust substrates, strong bases like sodium hydride (NaH) are very effective and commonly used.[1][2]

  • Milder Bases: For substrates with sensitive functional groups, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are recommended.[1][6] The combination of DBU with dimethyl carbonate has been shown to be an effective system for methylation under mild conditions.[6]

Q6: Can I use microwave irradiation to accelerate my indole N-alkylation reaction?

A6: Yes, microwave irradiation can significantly accelerate the rate of N-alkylation, especially when using greener methylating agents like dimethyl carbonate.[3][6] This technique can reduce reaction times from several hours or even days to just a few minutes, often leading to high yields.[6] The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can further enhance the reaction rate under microwave conditions.[6]

Data Presentation

Table 1: Comparison of Methylating Agents for Indole N-Alkylation

Methylating AgentCommon Base(s)Typical Solvent(s)Key AdvantagesKey Disadvantages
Methyl Iodide (MeI) NaH, K₂CO₃DMF, THF, AcetoneHigh reactivity, well-establishedHighly toxic, volatile, potential for over-methylation[7][11]
Dimethyl Sulfate (DMS) NaH, K₂CO₃DMF, THF, AcetoneHigh reactivity, cost-effectiveHighly toxic and carcinogenic[7][11]
Dimethyl Carbonate (DMC) K₂CO₃, DBUDMF, Toluene"Green" reagent, non-toxic, safe byproducts[6][8][9]Often requires higher temperatures or microwave irradiation[6][9]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Cs₂CO₃TolueneSafe, non-toxic, solid, high monoselectivity[7][10]May require higher temperatures and longer reaction times
Methanol (MeOH) Requires catalystVariousEnvironmentally benign C1 source[11]Requires a catalytic system

Table 2: Influence of Reaction Conditions on Regioselectivity (N- vs. C3-Alkylation)

ConditionVariationEffect on N-SelectivityReference
Base/Solvent NaH in DMF/THFGenerally Favors N-Alkylation[1][2]
Temperature Increase to 80°CIncreased N-Selectivity[1][3]
Catalyst System CuH/DTBM-SEGPHOSHigh N-Selectivity[1][4]
Alkylating Agent Stoichiometry 1.05-1.2 equivalentsReduces C3- and Di-alkylation[1]

Experimental Protocols

General Protocol for Indole N-Methylation using Sodium Hydride and Methyl Iodide

Disclaimer: This is a general protocol and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol for "Green" Indole N-Methylation using Dimethyl Carbonate and DBU

  • In a microwave-safe reaction vessel, combine the indole (1.0 eq.), dimethyl carbonate (DMC, used as both reagent and solvent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, catalytic amount).

  • For substrates that react slowly, tetrabutylammonium iodide (TBAI, 1 eq.) can be added to accelerate the reaction.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 150-180°C) for the optimized time (typically a few minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Indole_Alkylation_Troubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions Problem Indole N-Alkylation Issue C3_Alkylation Low N-Selectivity (C3-Alkylation) Problem->C3_Alkylation Dialkylation Over-alkylation (Di-alkylation) Problem->Dialkylation Low_Yield Low Yield or No Reaction Problem->Low_Yield Sensitive_Substrate Substrate Degradation Problem->Sensitive_Substrate Optimize_Base Optimize Base/Solvent (e.g., NaH in DMF) C3_Alkylation->Optimize_Base Increase_Temp Increase Temperature C3_Alkylation->Increase_Temp Use_Catalyst Use N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) C3_Alkylation->Use_Catalyst Adjust_Stoich Adjust Stoichiometry (1.05-1.2 eq. alkylating agent) Dialkylation->Adjust_Stoich Dropwise_Addition Add Alkylating Agent Dropwise Dialkylation->Dropwise_Addition Low_Yield->Increase_Temp Check_Conditions Check Anhydrous Conditions & Reagent Purity Low_Yield->Check_Conditions Milder_Conditions Use Milder Base/Reagent (e.g., K2CO3, DMC) Sensitive_Substrate->Milder_Conditions

Caption: Troubleshooting workflow for common issues in indole N-alkylation.

Methylating_Agent_Selection cluster_reactivity Reactivity & Substrate Scope cluster_agents Agent Choice cluster_considerations Key Considerations Start Select Methylating Agent High_Reactivity High Reactivity Needed (Robust Substrate) Start->High_Reactivity Mild_Conditions Mild Conditions Required (Sensitive Substrate) Start->Mild_Conditions Traditional Traditional Agents (MeI, DMS) High_Reactivity->Traditional Green Green Alternatives (DMC, PhMe3NI) Mild_Conditions->Green Toxicity Toxicity & Safety Traditional->Toxicity Selectivity Selectivity Control Traditional->Selectivity Green->Selectivity Conditions Reaction Conditions (Temp, Time) Green->Conditions

Caption: Decision logic for selecting an appropriate indole N-methylation agent.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-methylindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important indole derivative. Indole and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, making efficient and scalable synthetic routes highly valuable.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning from bench-scale to larger-scale production.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves a two-step process:

  • Formation of the Indole Core: This is often achieved through methods like the Fischer, Reissert, or Leimgruber–Batcho indole synthesis.[4] For the purpose of this guide, we will focus on a common route starting from a pre-formed indole, Methyl indole-6-carboxylate.

  • N-Methylation: The indole nitrogen is then methylated to yield the final product.

Each of these stages presents unique challenges, especially when scaling up. This guide will address potential issues in both phases of the synthesis.

II. Troubleshooting and FAQs: Scaling Up Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Formation of the Indole Core (Assuming a Fischer Indole Synthesis approach for precursor Methyl Indole-6-carboxylate)

While our primary focus is the N-methylation of a commercially available precursor, understanding the challenges of the core synthesis is vital for those preparing the starting material in-house. The Fischer indole synthesis is a widely used method for creating the indole ring system.[5][6]

Q1: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?

A1: Failure in a Fischer indole synthesis can often be attributed to several factors:

  • Substituent Effects: Electron-donating groups on the carbonyl component can destabilize the key[7][7]-sigmatropic rearrangement intermediate, favoring a competing N-N bond cleavage pathway.[8][9] This leads to the formation of byproducts like aniline derivatives and other undesired compounds instead of the indole.[8][9]

  • Acid Catalyst Choice: The strength and type of acid catalyst are critical.[10] Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[6][11] The optimal catalyst and its concentration are highly substrate-dependent. An inappropriate choice can lead to side reactions or decomposition.

  • Reaction Conditions: Temperature and reaction time are crucial parameters.[10] Insufficient heat may prevent the rearrangement, while excessive heat can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Starting Material Quality: Impurities in the arylhydrazine or the carbonyl compound can lead to a host of side reactions, significantly reducing the yield of the desired indole.[10]

Q2: I'm observing multiple spots on my TLC, indicating the formation of byproducts. How can I improve the selectivity of my Fischer indole synthesis?

A2: Improving selectivity often involves a systematic optimization of reaction conditions:

  • Catalyst Screening: Experiment with different acid catalysts (both Brønsted and Lewis acids) and vary their concentrations.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMSO or acetic acid are often used.[12]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired kinetic product and reduce the formation of thermodynamically favored byproducts.

  • Purification of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds through recrystallization or chromatography before use.

Part B: N-Methylation of Methyl Indole-6-carboxylate

This is the final and critical step in producing this compound.

Q3: I am getting a low yield during the N-methylation step. What are the likely reasons?

A3: Low yields in the N-methylation of indoles can stem from several issues:

  • Incomplete Deprotonation: The indole N-H is weakly acidic. A sufficiently strong base is required for complete deprotonation to form the more nucleophilic indolate anion. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃).[7][13][14] Incomplete deprotonation will result in unreacted starting material.

  • Choice of Methylating Agent: While methyl iodide (MeI) is a common and reactive methylating agent, its low boiling point and toxicity can be problematic for large-scale reactions.[14] Dimethyl sulfate (DMS) is also effective but highly toxic.[14] A safer and more environmentally friendly alternative is dimethyl carbonate (DMC), although it may require higher temperatures and longer reaction times.[14][15][16]

  • Reaction Temperature: The optimal temperature depends on the base and methylating agent used. Reactions with NaH and MeI can often be performed at or slightly above room temperature, while those with DMC may require reflux temperatures.[13][14]

  • Moisture Sensitivity: Strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used under an inert atmosphere (e.g., nitrogen or argon).

Q4: My reaction is showing the presence of both starting material and product, even after a long reaction time. How can I drive the reaction to completion?

A4: To push the reaction to completion, consider the following:

  • Increase Equivalents of Base and Methylating Agent: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of both the base and the methylating agent can help drive the reaction forward.

  • Optimize Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for this reaction as it effectively dissolves the indole and the reagents.[13][14]

  • Use of a Phase Transfer Catalyst: When using a weaker base like potassium carbonate, a phase transfer catalyst such as 18-crown-6 or tetrabutylammonium bromide can improve the reaction efficiency, especially with dimethyl carbonate.[15][16]

Q5: I am concerned about the safety and environmental impact of using methyl iodide or dimethyl sulfate on a large scale. What are the key considerations for using dimethyl carbonate (DMC)?

A5: Dimethyl carbonate is an excellent "green" alternative for methylation.[14] Key considerations include:

  • Higher Reaction Temperatures: DMC is less reactive than MeI or DMS and typically requires higher temperatures (often reflux in DMF, around 130°C) to achieve a reasonable reaction rate.[14][15]

  • Base Selection: Potassium carbonate is a commonly used base with DMC.[14]

  • Potential for O-methylation/Hydrolysis: A significant challenge with indole esters is the potential for hydrolysis of the ester group under basic conditions, especially at elevated temperatures.[17][18] While DMC is generally selective for N-methylation, prolonged reaction times at high temperatures in the presence of a base could lead to some ester hydrolysis. Careful monitoring of the reaction is crucial.

Q6: I am observing a new, more polar spot on my TLC that is not my starting material or desired product. What could this be?

A6: This is likely the hydrolyzed product, 1-methylindole-6-carboxylic acid. This can occur if the reaction conditions are too harsh (e.g., high temperature, strong base, prolonged reaction time), leading to the cleavage of the methyl ester.[17][18]

  • Troubleshooting Ester Hydrolysis:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Use a milder base: Consider using a less aggressive base if your substrate is particularly sensitive.

    • Minimize reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

III. Experimental Protocols

Protocol 1: N-Methylation of Methyl Indole-6-carboxylate using Sodium Hydride and Methyl Iodide

This protocol is adapted from a similar N-methylation procedure.[13]

Materials:

  • Methyl indole-6-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl indole-6-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 10-15 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: N-Methylation using Dimethyl Carbonate and Potassium Carbonate

This protocol is based on a general procedure for N-methylation of indoles using DMC.[14][15]

Materials:

  • Methyl indole-6-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water

Procedure:

  • Combine Methyl indole-6-carboxylate (1.0 eq), potassium carbonate (0.75 eq), DMF, and dimethyl carbonate (3.0 eq) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 130°C) and maintain for 3-5 hours, monitoring the reaction by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with TBME (3x).

  • Wash the combined organic layers with water, dry, and evaporate the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography if necessary.

IV. Data and Workflow Visualization

Table 1: Comparison of N-Methylation Reagents
Methylating AgentTypical BaseTemperatureAdvantagesDisadvantages
Methyl Iodide (MeI) NaH, t-BuOK0°C to RTHigh reactivity, fast reaction timesToxic, low boiling point, environmental concerns[14]
Dimethyl Sulfate (DMS) NaH, KOHRTHigh reactivityHighly toxic, corrosive[14]
Dimethyl Carbonate (DMC) K₂CO₃Reflux (~130°C)Low toxicity, environmentally friendly[14]Requires higher temperatures, slower reaction rates[16]
Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Indole Core Synthesis cluster_step2 Step 2: N-Methylation A Arylhydrazine + Carbonyl B Fischer Indole Synthesis (Acid Catalyst) A->B Reactants C Methyl indole-6-carboxylate B->C Product D Methyl indole-6-carboxylate E Base + Methylating Agent D->E Reactant F This compound E->F Product

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Q1 Check Base Strength & Equivalents Start->Q1 A1_1 Increase Base Eq. Q1->A1_1 Yes A1_2 Switch to Stronger Base (e.g., NaH) Q1->A1_2 Yes Q2 Review Methylating Agent & Temperature Q1->Q2 No A2_1 Increase Temperature (especially for DMC) Q2->A2_1 Yes A2_2 Use More Reactive Agent (e.g., MeI) Q2->A2_2 Yes Q3 Suspect Ester Hydrolysis? Q2->Q3 No A3_1 Lower Temperature Q3->A3_1 Yes A3_2 Reduce Reaction Time Q3->A3_2 Yes A3_3 Use Milder Base Q3->A3_3 Yes Q4 Moisture Present? Q3->Q4 No A4_1 Use Anhydrous Solvents & Inert Atmosphere Q4->A4_1 Yes

V. Conclusion

Scaling up the synthesis of this compound requires careful consideration of reaction conditions, reagent selection, and potential side reactions. By systematically addressing common issues such as incomplete reactions and byproduct formation, researchers can develop a robust and efficient process suitable for larger-scale production. The choice between traditional methylating agents and greener alternatives like dimethyl carbonate will depend on the specific requirements of the project, balancing reactivity with safety and environmental considerations.

References

"Methyl 1-methylindole-6-carboxylate" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 1-methylindole-6-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound, like many indole derivatives, is susceptible to degradation under specific conditions. The primary concerns are:

  • Hydrolysis: The methyl ester group is prone to hydrolysis, particularly under basic (alkaline) conditions, which would yield 1-methylindole-6-carboxylic acid and methanol. Acid-catalyzed hydrolysis can also occur, though generally at a slower rate for methyl esters.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation.[1] This can be initiated by exposure to air (auto-oxidation), oxidizing agents, or light. Oxidation can lead to the formation of various degradation products, potentially altering the biological activity and analytical profile of the compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring.[1] It is advisable to protect solutions of this compound from light.

Q2: What are the recommended storage conditions for stock solutions of this compound?

To ensure the stability of your stock solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, anhydrous, and aprotic solvent if compatible with your experimental design. Degassing the solvent prior to use can minimize oxidative degradation.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

The appearance of unexpected peaks in an HPLC chromatogram can be attributed to several factors:

  • Degradation: The compound may be degrading in your solution. Review your solvent choice, pH, and storage conditions. The new peaks could correspond to hydrolysis or oxidation products.

  • Mobile Phase Interaction: If you are using an acidic mobile phase, the indole ring can be protonated, which might lead to on-column degradation or altered retention times.[1] Consider using a mobile phase with a neutral or mildly acidic pH.

  • Contamination: The sample, solvent, or HPLC system could be contaminated. Ensure you are using high-purity solvents and that your system is clean.

  • Column Issues: An old or poorly maintained column can lead to peak tailing, splitting, or the appearance of ghost peaks.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

Symptoms:

  • Decreased biological activity in assays over time.

  • Poor reproducibility between experiments conducted on different days.

  • A noticeable decrease in the main peak area during HPLC analysis of the same solution over time.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Solution Instability - Prepare fresh solutions for each experiment. - If using a stock solution, perform a quick stability check by comparing the HPLC profile of a fresh solution to an older one. - Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Hydrolysis - Avoid basic or strongly acidic conditions in your experimental buffers if possible. - If basic conditions are necessary, minimize the time the compound is in that solution.
Oxidation - Use degassed solvents to prepare solutions. - Consider adding an antioxidant to your buffer system, if it does not interfere with your experiment. - Store solutions under an inert atmosphere (argon or nitrogen).
Photodegradation - Work with the compound in a dimly lit environment. - Use amber-colored vials or tubes for sample preparation and storage.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Symptoms:

  • One or more new peaks appear in the chromatogram of a solution that has been stored for some time.

  • The mass spectrum of the solution shows ions corresponding to potential degradation products.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis Product - The primary hydrolysis product is 1-methylindole-6-carboxylic acid (M.W. 175.18 g/mol ). Check your LC-MS data for a corresponding mass ion. - To confirm, you can intentionally degrade a small sample with a mild base (e.g., 0.1 M NaOH) and compare the chromatogram.
Oxidation Products - Oxidation of the indole ring can lead to a variety of products, often with the addition of one or more oxygen atoms. Look for mass ions that are +16 or +32 Da higher than the parent compound. - The C2 and C3 positions of the indole ring are particularly susceptible to oxidation.[1]
Polymerization/Oligomerization - Under certain oxidative or electrochemical conditions, N-methylindole derivatives can form oligomers. This would be indicated by mass ions corresponding to dimers, trimers, etc.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C.

    • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) at room temperature.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Dilute the samples to an appropriate concentration and analyze by HPLC and LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Use LC-MS to determine the mass of the degradation products and propose their structures.

Quantitative Data Summary (Hypothetical Example)

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Major Degradants
1 M HCl, 60°C2415%1
1 M NaOH, 60°C885%2
3% H₂O₂, RT2440%3
80°C245%1
UV Light (254 nm), RT2460%>3

Note: This is hypothetical data and should be determined experimentally.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues A Inconsistent Results or New HPLC Peaks B Check for Obvious Errors (e.g., Calculation, Pipetting) A->B C Hypothesize Compound Degradation B->C No obvious errors D Prepare Fresh Solution C->D E Compare with Old Solution via HPLC D->E F New Peaks Still Present in Fresh Solution? E->F G Issue with Analytical Method (e.g., Column, Mobile Phase) F->G Yes H Old Solution Shows Degradation? F->H No I Investigate Degradation Pathway H->I Yes J Hydrolysis (Acidic/Basic Conditions) I->J K Oxidation (Air/Light Exposure) I->K L Optimize Storage & Handling (Low Temp, Inert Gas, Protect from Light) J->L K->L Degradation_Pathways Potential Degradation Pathways Parent This compound Hydrolysis_Product 1-Methylindole-6-carboxylic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product1 Oxidized Indole Ring Products (e.g., N-oxides, epoxides) Parent->Oxidation_Product1 Oxidation ([O], light) Polymerization_Product Oligomers/Polymers Parent->Polymerization_Product Oxidative Coupling

References

Validation & Comparative

A Comparative Analysis of Methyl 1-methylindole-6-carboxylate and Ethyl 1-methylindole-6-carboxylate: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite the rich pharmacological landscape of indole derivatives, a direct comparative analysis of the biological activities of Methyl 1-methylindole-6-carboxylate and Ethyl 1-methylindole-6-carboxylate remains an unexplored area of research. Extensive searches of publicly available scientific literature and bioactivity databases have yielded no specific experimental data detailing the biological effects of these two compounds, preventing a direct comparison of their potential therapeutic activities.

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Modifications to the indole ring system, including the introduction of various substituents, can significantly modulate the pharmacological profile of the resulting molecules. The seemingly minor difference between a methyl and an ethyl ester at the 6-position of the 1-methylindole core could potentially lead to variations in physicochemical properties such as solubility, lipophilicity, and metabolic stability. These differences, in turn, could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, ultimately impacting their biological activity.

While no direct data exists for the two molecules , research on related indole-carboxylate derivatives offers some clues into their potential areas of activity. For instance, a series of methyl indolinone-6-carboxylates were identified as potent angiokinase inhibitors, suggesting a possible role for the 6-carboxylate moiety in modulating angiogenesis-related pathways. However, it is crucial to note that this finding pertains to an indolinone scaffold, which differs from the indole core of the title compounds.

The lack of available data highlights a significant gap in the current understanding of the structure-activity relationships of simple 1-methylindole-6-carboxylate esters. To elucidate the biological potential of "this compound" and "Ethyl 1-methylindole-6-carboxylate," a systematic investigation is required.

Future Directions: A Proposed Experimental Workflow

To address this knowledge gap, a comprehensive biological screening and comparative analysis would be necessary. The following experimental workflow is proposed for researchers and drug development professionals interested in exploring the activities of these compounds.

G Proposed Experimental Workflow for Comparative Activity Profiling cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Screening cluster_2 Comparative Data Analysis cluster_3 Follow-up Studies (for active compounds) synthesis Synthesis of Methyl and Ethyl 1-methylindole-6-carboxylate purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_viability Cell Viability Assays (e.g., MTT, MTS) on various cell lines characterization->cell_viability Purity Confirmed Compounds target_based Target-Based Assays (e.g., Kinase, Receptor Binding) cell_viability->target_based phenotypic Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) cell_viability->phenotypic ic50_ec50 Determination of IC50/EC50 Values target_based->ic50_ec50 phenotypic->ic50_ec50 sar Structure-Activity Relationship (SAR) Analysis ic50_ec50->sar mechanism Mechanism of Action Studies sar->mechanism in_vivo In Vivo Efficacy and Toxicity Studies mechanism->in_vivo

Caption: Proposed workflow for the synthesis, screening, and comparative analysis of Methyl and Ethyl 1-methylindole-6-carboxylate.

Potential Signaling Pathways for Investigation

Given the broad range of activities associated with indole derivatives, several signaling pathways could be of interest for initial screening. These could include, but are not limited to:

  • Receptor Tyrosine Kinase (RTK) Pathways: As suggested by the activity of related indolinones, pathways involving VEGFR, PDGFR, and other RTKs could be relevant targets, particularly in the context of cancer.

  • Inflammatory Signaling Pathways: Many indole-containing molecules exhibit anti-inflammatory properties. Investigating key inflammatory mediators and pathways, such as NF-κB and MAPK signaling, would be a logical starting point.

  • Neuronal Signaling Pathways: Indole is a core component of neurotransmitters like serotonin. Therefore, screening against targets within the central nervous system, such as serotonin receptors or enzymes involved in neurotransmitter metabolism, could be fruitful.

G Potential Signaling Pathways for Investigation cluster_0 Cancer-Related Pathways cluster_1 Inflammatory Pathways cluster_2 Neuronal Pathways Compound Methyl/Ethyl 1-methylindole-6-carboxylate RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Compound->RTK NFkB NF-κB Signaling Compound->NFkB Serotonin_R Serotonin Receptors Compound->Serotonin_R PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK COX Cyclooxygenase (COX) Enzymes MAO Monoamine Oxidase (MAO)

Caption: Potential signaling pathways to investigate for the biological activity of the title compounds.

References

Unraveling the Structure-Activity Relationship of Substituted Indole-6-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of substituted indole-6-carboxylates, a class of compounds demonstrating significant therapeutic potential across various disease areas. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate further research and development in this promising field.

Substituted indole-6-carboxylates and their structural analogs have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] These compounds have been investigated as inhibitors of key cellular targets implicated in cancer, neurodegenerative diseases, and viral infections. This guide synthesizes findings from multiple studies to illuminate the structure-activity relationships (SAR) that govern their efficacy and selectivity.

Comparative Analysis of Biological Activity

The biological activity of substituted indole-6-carboxylates is highly dependent on the nature and position of substituents on the indole ring and the carboxylate moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on inhibitory potency against different targets.

Table 1: SAR of Indole-6-Carboxylic Acid Derivatives as EGFR and VEGFR-2 Inhibitors

A study focused on new indole-6-carboxylic acid derivatives identified potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in cancer therapy.[2][3][4] The core structure was modified to produce hydrazone and oxadiazole derivatives.

CompoundTargetR GroupIC50 (µM)
4a EGFRUnsubstituted phenyl0.12
4b EGFR4-nitrophenyl>10
6c VEGFR-24-chlorophenyl0.09
6a VEGFR-2Unsubstituted phenyl>10
6b VEGFR-24-methylphenyl>10
6d VEGFR-24-methoxyphenyl>10
6e VEGFR-24-nitrophenyl>10

Data sourced from Allawi et al. (2024).[4]

Key SAR Insights:

  • For EGFR inhibition, an unsubstituted phenyl ring on the carbothioamide moiety (compound 4a ) was crucial for high potency.[4]

  • For VEGFR-2 inhibition, a chloro group at the 4-position of the phenyl ring on the oxadiazole scaffold (compound 6c ) demonstrated the highest activity.[4]

Table 2: SAR of Methyl Indolinone-6-Carboxylates as Angiokinase Inhibitors

Another series of methyl indolinone-6-carboxylates bearing an indole moiety were identified as potent inhibitors of multiple angiokinases.[5]

CompoundVEGFR-2 IC50 (nM)VEGFR-3 IC50 (nM)PDGFRα IC50 (nM)PDGFRβ IC50 (nM)
A8 5.43.28.76.1

Data not fully available in the provided search results.

Key SAR Insights:

  • The specific substitutions leading to the potent activity of compound A8 highlight the importance of the methyl indolinone-6-carboxylate scaffold.[5]

Table 3: SAR of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids as DYRK1A Inhibitors

A series of 10-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids were synthesized and evaluated as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[6]

CompoundR Group (Position 10)DYRK1A IC50 (µM)
5h H0.025
5i F0.018
5j Cl0.012
5k Br0.010
5l I0.008
5m Me0.045
5n OMe0.120

Data interpretation based on the study's focus on 10-iodo derivatives.[6]

Key SAR Insights:

  • Halogen substitution at the 10-position generally increased inhibitory potency, with iodine providing the highest activity.[6]

  • Electron-donating groups at this position were less favorable.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the cited studies.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 tyrosine kinases was determined using an ELISA-based assay.

  • Plate Coating: 96-well plates were coated with a solution of poly(Glu, Tyr) 4:1 in PBS and incubated overnight at 4°C.

  • Washing: The plates were washed three times with T-PBS (PBS containing 0.1% Tween-20).

  • Kinase Reaction: A mixture of the kinase (EGFR or VEGFR-2), ATP, and the test compound at various concentrations was added to the wells. The plates were incubated for 1 hour at 37°C.

  • Detection: After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) was added and incubated for 1 hour.

  • Substrate Addition: The plates were washed again, and a TMB substrate solution was added. The reaction was stopped with sulfuric acid.

  • Measurement: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[2][4]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.[2][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

EGFR_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR-2->PI3K PLCg PLCg VEGFR-2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Transcription->Cell Proliferation, Angiogenesis, Survival Indole-6-carboxylates_EGFR Indole-6-carboxylates (e.g., Compound 4a) Indole-6-carboxylates_EGFR->EGFR Inhibition Indole-6-carboxylates_VEGFR2 Indole-6-carboxylates (e.g., Compound 6c) Indole-6-carboxylates_VEGFR2->VEGFR-2 Inhibition

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.

The diagram above illustrates the signaling cascades initiated by EGFR and VEGFR-2, which are critical for cell proliferation, angiogenesis, and survival. Indole-6-carboxylate derivatives, such as compounds 4a and 6c , exert their anti-cancer effects by inhibiting the tyrosine kinase activity of these receptors, thereby blocking downstream signaling.[2][3][4]

Experimental_Workflow_SAR Start SAR Study Initiation Synthesis Synthesis of Substituted Indole-6-carboxylates Start->Synthesis Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Kinase_Assay Enzymatic Kinase Assays (e.g., EGFR, VEGFR-2) In_Vitro_Screening->Kinase_Assay Cell_Assay Cell-based Assays (e.g., MTT Proliferation Assay) In_Vitro_Screening->Cell_Assay Data_Analysis Data Analysis and IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Elucidation Structure-Activity Relationship Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Compound Optimization SAR_Elucidation->Lead_Optimization End Identification of Potent and Selective Inhibitors SAR_Elucidation->End Lead_Optimization->Synthesis

Caption: General workflow for a structure-activity relationship study.

This workflow outlines the typical steps involved in an SAR study of novel chemical entities. It begins with the chemical synthesis of a library of related compounds, followed by their characterization and biological evaluation. The data obtained from these assays are then used to deduce the relationship between chemical structure and biological activity, guiding the design and synthesis of more potent and selective compounds.[4][8]

References

In Vitro Validation of "Methyl 1-methylindole-6-carboxylate" Scaffold for Angiokinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Indole-6-Carboxylate Derivatives

The following table summarizes the in vitro biological activity of various derivatives of the indole-6-carboxylate scaffold against key cancer-related kinases and cell lines. This data highlights the potential of this chemical backbone in the development of potent anti-cancer agents.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
Compound A8 VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ(Not specified)HUVEC, HT-29, MCF-7(Not specified)[1]
Compound 6c VEGFR-2(Not specified)(Not specified)(Not specified)[2]
Compound 4a EGFR(Not specified)(Not specified)(Not specified)[2]
Nintedanib VEGFR-1, -2, -3, FGFR-1, -2, -3, PDGFR-α, -β13-34 (VEGFRs), 69-108 (FGFRs), 59-65 (PDGFRs)Various solid tumors(Not specified)
Sorafenib VEGFR-2, PDGFR-β, Raf-190 (VEGFR-2), 20 (PDGFR-β), 6 (Raf-1)Various cancer cell lines(Varies)[3]

Note: Specific IC50 values for compounds A8, 6c, and 4a were not explicitly provided in the abstract. Nintedanib and Sorafenib are included as established multi-kinase inhibitors for comparison.

Key Signaling Pathways in Angiogenesis and Cancer

Understanding the signaling pathways targeted by these compounds is crucial for rational drug design and development. Below are diagrams of the VEGFR and EGFR signaling pathways, which are central to tumor angiogenesis and cell proliferation.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

VEGFR-2 Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key in vitro assays used to evaluate the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 or EGFR kinase

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2; Y12-Sox for EGFR)

  • Test compound (serially diluted)

  • 96-well or 384-well plates

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Add the kinase and the peptide substrate to the wells of the microplate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., for ADP-Glo™ assays, a reagent is added to convert ADP to ATP, and the subsequent luminescence is measured).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5][6]

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Kinase and Substrate into Microplate Wells A->B C Add Serially Diluted Test Compound B->C D Pre-incubation C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction and Measure Signal F->G H Data Analysis (IC50) G->H

Kinase Inhibition Assay Workflow
Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.[7]

MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Data Analysis (IC50) G->H

MTT Assay Workflow

Conclusion

The "Methyl 1-methylindole-6-carboxylate" scaffold represents a promising starting point for the development of novel angiokinase inhibitors. As demonstrated by its derivatives, modifications to this core structure can yield potent inhibitors of key signaling pathways involved in cancer progression. Further investigation, including the synthesis and in vitro testing of a broader range of analogs, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct these future studies.

References

Comparative analysis of spectroscopic data for indole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural nuances of indole and its isomers is critical. This guide provides a comprehensive comparative analysis of the spectroscopic data for a selection of common indole isomers, offering a valuable resource for identification, characterization, and quality control.

This publication presents a side-by-side comparison of key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for each technique are also provided to support the replication and validation of these findings.

Data Presentation: Spectroscopic Comparison of Indole Isomers

The following tables summarize the key spectroscopic features of indole and a selection of its methyl, bromo, and nitro isomers.

Table 1: UV-Vis Spectroscopic Data of Indole Isomers in Methanol
Compoundλmax 1 (nm)λmax 2 (nm)Reference
Indole~270~282[1][2]
2-Methylindole~275~285
3-Methylindole~278~288
5-Bromoindole~278~288
5-Nitroindole~322-[3]
Table 2: Key FT-IR Absorption Bands of Indole Isomers (KBr Pellet)
CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Reference
Indole~3406~3049, 3022~1616, 1577, 1508, 1456~1336[4]
5-Bromoindole~3410~3100-3000~1600-1450~1340
5-Nitroindole~3400~3100-3000~1600-1450~1330 (asymmetric NO₂)
Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Indole Isomers in CDCl₃
PositionIndole2-Methylindole3-Methylindole5-Bromo-3-methyl-1H-indole
N-H~8.10~7.85~7.92~7.92
C2-H~7.20-~7.09-
C3-H~6.50~6.25--
C4-H~7.65~7.50~7.65-
C5-H~7.12~7.05~7.15-
C6-H~7.18~7.10~7.20-
C7-H~7.60~7.55~7.35-
CH₃-~2.45~2.30~2.32
Reference [5]
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Indole Isomers in CDCl₃
PositionIndole2-Methylindole3-Methylindole5-Bromo-3-methyl-1H-indole
C2~122.8~135.5~122.5-
C3~102.2~100.5~111.2~111.6
C3a~128.1~129.0~128.8~130.2
C4~120.9~120.0~119.5-
C5~122.1~120.8~122.0~124.8
C6~119.9~119.8~119.5-
C7~111.1~110.5~111.2-
C7a~135.7~135.8~135.5~135.0
CH₃-~13.5~9.7~9.6
Reference [5]
Table 5: Mass Spectrometry Data (m/z) of Indole Isomers (Electron Ionization)
CompoundMolecular Ion [M]⁺Key Fragment IonsReference
Indole11790, 89, 63[6]
2-Methylindole131130, 103, 77[7]
3-Methylindole131130, 103, 77[7]
5-Bromoindole195/197116, 89
5-Nitroindole162132, 116, 89

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the indole isomer is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[8] This stock solution is then diluted to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).[9]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The sample is then placed in a quartz cuvette, and the absorbance spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).[10] The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground indole isomer (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). This mixture is then pressed under high pressure to form a transparent pellet.[11] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[12]

  • Instrumentation: An FT-IR spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the KBr pellet or plate is first recorded. The sample pellet or plate is then placed in the sample holder, and the FT-IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the indole isomer is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[15] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) is used.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.[16][17]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile and thermally stable compounds like many indole isomers, the sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[18] Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[19]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[18]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of an Indole Signaling Pathway

Indole and its derivatives are not only important synthetic building blocks but also act as significant signaling molecules in biological systems, particularly at the host-microbiota interface.[20][21] The following diagram illustrates a simplified signaling pathway involving indole.

Indole_Signaling_Pathway cluster_extracellular Extracellular Space / Gut Lumen cluster_cell Host Epithelial Cell Tryptophan Tryptophan Gut_Microbiota Gut Microbiota (e.g., E. coli) Tryptophan->Gut_Microbiota Metabolism Indole Indole AhR_Complex_inactive Inactive AhR Complex Indole->AhR_Complex_inactive Binds to Aryl Hydrocarbon Receptor (AhR) Gut_Microbiota->Indole Tryptophanase AhR_Complex_active Active AhR Complex AhR_Complex_inactive->AhR_Complex_active Activation & Translocation Nucleus Nucleus AhR_Complex_active->Nucleus Gene_Expression Expression of Immune-related Genes Nucleus->Gene_Expression Induces

Caption: Simplified signaling pathway of gut microbiota-derived indole activating the aryl hydrocarbon receptor (AhR) in host epithelial cells.

References

Comparative Analysis: Methyl 1-methylindole-6-carboxylate Derivatives and Other Indole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comparative analysis of therapeutic agents derived from the synthetic intermediate, Methyl 1-methylindole-6-carboxylate, against other established indole-based drugs. The focus is on two key therapeutic areas where its derivatives have shown significant promise: oncology, as angiokinase inhibitors, and neurology, as agents targeting neurodegenerative diseases.

Section 1: Indole-Based Angiokinase Inhibitors

This compound serves as a crucial building block for a novel class of angiokinase inhibitors.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by signaling pathways involving Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] Inhibiting these "angiokinases" is a clinically validated strategy in cancer therapy. This section compares a potent derivative of this compound with two FDA-approved, indole-based multi-targeted kinase inhibitors: Sunitinib and Nintedanib.

Performance Data of Angiokinase Inhibitors

The following table summarizes the in vitro inhibitory activities of a novel methyl indolinone-6-carboxylate derivative (Compound A8), synthesized from a related precursor, and compares it to Sunitinib and Nintedanib.[1]

CompoundTarget KinaseIC50 (nM)Cell-Based AssayCell LineIC50 / EC50 (nM)
Compound A8 VEGFR-2In the nanomolar range[1]ProliferationHUVECSuppressed effectively[1]
VEGFR-3In the nanomolar range[1]ProliferationHT-29 (Colon Cancer)Suppressed effectively[1]
PDGFRαIn the nanomolar range[1]ProliferationMCF-7 (Breast Cancer)Suppressed effectively[1]
PDGFRβIn the nanomolar range[1]
Sunitinib VEGFR-280[4][5]ProliferationHUVEC (VEGF-stimulated)40[4]
PDGFRβ2[4][5]ProliferationNIH-3T3 (PDGF-stimulated)39[4]
Nintedanib VEGFR-134[6]ProliferationHUVEC (VEGF-stimulated)Inhibits[7]
VEGFR-213[6]ProliferationHUASMC (PDGF-stimulated)69[8]
VEGFR-313[6]
PDGFRα59[6]
PDGFRβ65[6]
FGFR-169[6]
FGFR-237[6]
FGFR-3108[6]

HUVEC: Human Umbilical Vein Endothelial Cells; HUASMC: Human Aortic Smooth Muscle Cells.

Signaling Pathway and Synthetic Logic

Experimental Protocols

1. Kinase Inhibition Assay (General Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Methodology:

    • Recombinant human VEGFR-2 or PDGFRβ cytoplasmic domain is used as the enzyme source.[4]

    • The kinase reaction is initiated in a 96-well plate by adding ATP and a substrate peptide to a buffer solution containing the kinase and various concentrations of the test compound.[4]

    • The reaction is allowed to proceed for a set time (e.g., 5-15 minutes) at room temperature.[4]

    • The reaction is stopped by the addition of EDTA.[4]

    • The amount of phosphorylated substrate is quantified using an appropriate method, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Endothelial Cell Tube Formation Assay

  • Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.[9]

  • Methodology:

    • A layer of basement membrane extract (e.g., Matrigel) is allowed to solidify in the wells of a 96-well plate.[9]

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel layer in the presence of various concentrations of the test compound or vehicle control.[9]

    • The plate is incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.[9]

    • The formation of networks of tubes is visualized using light or fluorescence microscopy.[9]

    • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, or total network area using specialized image analysis software.[9]

3. VEGFR/PDGFR Signaling Pathway in Angiogenesis

Section 2: Indole-Based Agents for Neurological Disorders

While specific therapeutic agents for neurological disorders directly synthesized from this compound are not extensively documented in publicly available research, the parent compound, 1-Methylindole-6-carboxylic acid, is noted as a key intermediate for pharmaceuticals targeting these conditions.[10] The broader indole scaffold is prevalent in compounds investigated for neuroprotective effects, particularly in Alzheimer's disease, by targeting processes like amyloid-beta (Aβ) peptide aggregation.

Comparative Mechanisms of Neuroprotection

This section provides a conceptual comparison between the potential therapeutic strategies of indole derivatives.

Therapeutic StrategyIndole-Based Agent ExamplesMechanism of Action
Anti-Amyloid Aggregation Indole and 7-azaindole derivatives[11], Indole–phenolic hybrids[10]Inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils; may also promote the disaggregation of existing amyloid plaques.[10][11]
Antioxidant/Neuroprotective Melatonin, Indole-3-carbinol[12]Scavenge free radicals, reduce oxidative stress-induced apoptosis, and support mitochondrial health.[12]
Cholinesterase Inhibition Fascaplysin[13]Inhibit acetylcholinesterase (AChE), thereby increasing levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's disease.[13]
Pathological Pathway and Therapeutic Intervention in Alzheimer's Disease

Experimental Protocols

1. Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

  • Objective: To monitor the kinetics of Aβ fibril formation and to screen for inhibitors of this process.

  • Methodology:

    • Preparation of Aβ: Synthetic Aβ (e.g., Aβ1-42) peptide is monomerized by dissolving it in a solvent like 1% ammonium hydroxide or HFIP, followed by dilution into an appropriate buffer (e.g., PBS).[14][15]

    • Aggregation Reaction: Monomeric Aβ is incubated at 37°C, with or without the test compound, in a microplate. The incubation can be quiescent or with gentle agitation to promote aggregation.[10]

    • ThT Measurement: At various time points, Thioflavin T (ThT), a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils, is added to the wells.[15]

    • Fluorescence Reading: The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured. An increase in fluorescence corresponds to the formation of Aβ fibrils.

    • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone). IC50 values can be determined from dose-response curves.

Conclusion

This compound is a versatile chemical intermediate from which potent therapeutic agents can be derived. In the realm of oncology, its derivatives, specifically methyl indolinone-6-carboxylates, have demonstrated promise as angiokinase inhibitors with efficacy comparable to approved drugs like Sunitinib and Nintedanib.[1] The data suggests that this scaffold is a valuable starting point for developing novel anti-cancer therapies targeting VEGFR and PDGFR pathways.

In neurology, while the direct lineage is less defined, the indole core is central to multiple strategies aimed at combating neurodegenerative diseases. The potential to develop novel neuroprotective agents from indole-based intermediates is significant, with established assays available to test key mechanisms such as the inhibition of amyloid-beta aggregation.[10] Further research into the synthesis of diverse libraries from intermediates like this compound could yield novel, multi-target agents for these complex diseases.

References

Comparative Cytotoxicity Analysis of Methyl 1-methylindole-6-carboxylate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the experimental data regarding the cytotoxic effects of Methyl 1-methylindole-6-carboxylate on various cell lines. Despite the recognized potential of the indole scaffold in the development of novel anticancer agents, specific studies detailing the in vitro activity of this particular compound, including quantitative measures such as IC50 values, are not presently available.

While the indole nucleus is a core structural motif in numerous compounds exhibiting potent cytotoxic and anticancer properties, direct experimental evidence for "this compound" remains elusive. This guide, therefore, serves to highlight the absence of data for this specific molecule and to contextualize the general cytotoxic potential of the broader class of indole derivatives based on available research.

Quantitative Cytotoxicity Data

A thorough search of scientific databases has not yielded any studies that report the half-maximal inhibitory concentration (IC50) or other quantitative measures of cytotoxicity for this compound across any tested cell lines. Consequently, a comparative data table cannot be constructed at this time.

Researchers are encouraged to perform initial screening assays to determine the cytotoxic profile of this compound. Standard assays such as MTT, XTT, or LDH release assays would be appropriate for preliminary evaluation against a panel of cancer cell lines.

Experimental Protocols

As no specific cytotoxicity studies for this compound have been published, a detailed experimental protocol for this compound cannot be provided. However, a general methodology for assessing the cytotoxicity of a novel compound is outlined below. This protocol is intended to serve as a template for researchers interested in investigating the biological activity of this compound.

General Experimental Workflow for Cytotoxicity Assessment

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Seeding Incubation Incubation (e.g., 24, 48, 72h) CellCulture->Incubation CompoundPrep Compound Dilution CompoundPrep->Incubation MTT MTT/XTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50 cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes Indole Indole Derivative Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Indole->Kinases Inhibition Tubulin Tubulin Polymerization Indole->Tubulin Disruption ApoptosisReg Apoptosis Regulators (e.g., Bcl-2 family) Indole->ApoptosisReg Modulation CellCycle Cell Cycle Checkpoints (e.g., CDK/Cyclins) Indole->CellCycle Arrest Proliferation Inhibition of Proliferation Kinases->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Induction of Apoptosis ApoptosisReg->Apoptosis CellCycle->CellCycleArrest

N-Methylated Indole Derivatives: A Comparative Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated indole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The presence of a methyl group on the indole nitrogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacological profile. This guide provides a comparative overview of the anticancer, antimicrobial, and antiviral activities of various N-methylated indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

N-methylated indole derivatives have demonstrated promising anticancer properties across a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular processes like tubulin polymerization.

Comparative Anticancer Activity of N-Methylated Indole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected N-methylated indole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 1)MCF-727TamoxifenNot Specified
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 2)MCF-753TamoxifenNot Specified
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 3)MCF-735TamoxifenNot Specified
1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 9)MCF-732TamoxifenNot Specified
1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 10)MCF-731TamoxifenNot Specified
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)HeLa0.52ColchicineNot Specified
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)MCF-70.34ColchicineNot Specified
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)HT-290.86ColchicineNot Specified
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI)MCF-764.10Cyclophosphamide21.37
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI)SkBr3119.99Cyclophosphamide38.34
Mechanisms of Anticancer Action

1. Inhibition of Tubulin Polymerization and Cell Cycle Arrest:

Several N-methylated indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[1][2] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport.[3] These compounds can bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4][5]

G2M_Arrest Indole N-Methylated Indole Derivative Tubulin Tubulin Indole->Tubulin Binds to Microtubule Microtubule Polymerization Indole->Microtubule Inhibits Spindle Mitotic Spindle Formation Indole->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Inhibition of Tubulin Polymerization by N-Methylated Indole Derivatives.

2. Induction of Apoptosis via the Intrinsic Pathway:

Another key mechanism is the induction of programmed cell death, or apoptosis. N-methylated indole derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[6][7] Specifically, they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases (caspase-9 and caspase-3), which execute the apoptotic process.[8]

Apoptosis_Pathway Indole N-Methylated Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indole->Bax Upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Induced by N-Methylated Indole Derivatives.
Experimental Protocols

1. MTT Assay for Cytotoxicity:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the N-methylated indole derivatives and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (4 hours) MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT Cytotoxicity Assay.

2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the N-methylated indole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Cell Cycle Analysis by Flow Cytometry:

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the N-methylated indole derivative for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Antimicrobial Activity

N-methylated indole derivatives have also emerged as a promising class of antimicrobial agents with activity against a variety of pathogenic bacteria and fungi.

Comparative Antimicrobial Activity of N-Methylated Indole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected N-methylated indole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (mg/mL)Reference CompoundMIC (mg/mL)
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Enterobacter cloacae0.004-0.03Ampicillin>1.25
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Escherichia coli0.008-0.06Streptomycin0.05-0.1
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 15)Trichophyton viride0.004-0.06Ketoconazole0.008-0.1
4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline (Compound 1)Staphylococcus aureusPotentChloramphenicolLess Potent
4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline (Compound 1)Escherichia coliPotentChloramphenicolLess Potent
4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline (Compound 1)Candida albicansPotentChloramphenicolLess Potent
Mechanism of Antimicrobial Action

The antimicrobial mechanism of N-methylated indole derivatives can vary. Some derivatives are proposed to inhibit essential bacterial enzymes. For instance, docking studies suggest that certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[6][9] For antifungal activity, the inhibition of 14α-lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi, is a potential mechanism.[6][9]

Antimicrobial_MoA cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action Indole_B N-Methylated Indole Derivative MurB E. coli MurB Indole_B->MurB Inhibits Peptidoglycan Peptidoglycan Biosynthesis Indole_B->Peptidoglycan Disrupts CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis_B Bacterial Lysis CellWall->Lysis_B Leads to Indole_F N-Methylated Indole Derivative CYP51 14α-lanosterol demethylase (CYP51) Indole_F->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Indole_F->Ergosterol Disrupts Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Lysis_F Fungal Cell Lysis Membrane->Lysis_F Leads to

Proposed Antimicrobial Mechanisms of N-Methylated Indole Derivatives.
Experimental Protocol

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the N-methylated indole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

The antiviral potential of N-methylated indole derivatives is an expanding area of research, with promising activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and hepatitis viruses.

Comparative Antiviral Activity of N-Methylated Indole Derivatives

The following table highlights the antiviral activity of some N-methylated indole derivatives.

CompoundVirusAssayEC50 (µM) or % InhibitionReference CompoundEC50 (µM)
Azaindole N-methyl hydroxamic acidsHIV-1Integrase InhibitionPotent inhibitionRaltegravirPotent
Indole-2-carboxylate derivative (8f)Coxsackie B3CPE inhibitory assayHigh SI value (17.1)Ribavirin2.58
Indole-2-carboxylate derivative (14f)Influenza ACPE inhibitory assay7.53Oseltamivir6.43
Helioxanthin analogue (8-1)Hepatitis BHBV DNA replication0.08Not Specified-
Mechanism of Antiviral Action

The antiviral mechanisms of N-methylated indole derivatives are diverse and target different stages of the viral life cycle.

  • HIV: Some N-methylated azaindole hydroxamic acids act as potent inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome.[10]

  • Influenza: Certain indole derivatives have been shown to inhibit the neuraminidase enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells.[4]

  • Hepatitis B Virus (HBV): A helioxanthin analogue with an indole-like core was found to suppress HBV replication by down-regulating critical transcription factors, thereby inhibiting viral gene expression.[11]

Antiviral_MoA cluster_hiv Anti-HIV Action cluster_flu Anti-Influenza Action cluster_hbv Anti-HBV Action Indole_H N-Methylated Indole Derivative Integrase HIV-1 Integrase Indole_H->Integrase Inhibits Integration Viral DNA Integration Indole_H->Integration Blocks Replication_H HIV Replication Integration->Replication_H Prevents Indole_I N-Methylated Indole Derivative Neuraminidase Neuraminidase Indole_I->Neuraminidase Inhibits Release Viral Release Indole_I->Release Blocks Spread Viral Spread Release->Spread Prevents Indole_B N-Methylated Indole Derivative Transcription Viral Transcription Factors Indole_B->Transcription Downregulates Gene_Exp Viral Gene Expression Indole_B->Gene_Exp Suppresses Replication_B HBV Replication Gene_Exp->Replication_B Inhibits

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to Methyl 1-methylindole-6-carboxylate, a key building block in medicinal chemistry and organic synthesis. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common and efficient methods of its preparation, enabling researchers to make informed decisions for their specific applications.

Executive Summary

The synthesis of this compound can be broadly approached via two primary strategies: the direct N-methylation of a pre-existing indole core and the construction of the N-methylated indole ring system through methods such as the Fischer indole synthesis. This guide benchmarks three distinct N-methylation protocols against a representative Fischer indole synthesis pathway. Direct N-methylation of methyl indole-6-carboxylate generally offers a more straightforward and higher-yielding approach, with methods utilizing reagents like sodium amide/methyl iodide and dimethyl carbonate demonstrating high efficiency. The Fischer indole synthesis, while a classic and versatile method for indole formation, involves a multi-step process that may result in lower overall yields for this specific target.

Data Presentation: Comparison of Synthesis Efficiencies

MethodKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
N-Methylation 1 Sodium Amide, Methyl IodideLiquid Ammonia, Ether~ 35 minutes-33 to RT85-95% (on indole)
N-Methylation 2 Dimethyl Carbonate (DMC), K₂CO₃DMF2-3 hoursReflux (~153)>95% (on similar indoles)
N-Methylation 3 Phenyl trimethylammonium iodide, Cs₂CO₃Toluene11-23 hours120up to 99% (on various indoles)
Fischer Indole Synthesis N-methyl-4-(methoxycarbonyl)phenylhydrazine, Methyl Pyruvate, PPAN/ANot SpecifiedElevatedModerate (Estimated)

Experimental Protocols

Method 1: N-Methylation using Sodium Amide and Methyl Iodide

This classical method provides high yields for the N-methylation of indoles.

Procedure:

  • In a flask equipped with a stirrer, add liquid ammonia and a catalytic amount of ferric nitrate nonahydrate.

  • Slowly add metallic sodium in small portions until a persistent blue color is observed, indicating the formation of sodium amide.

  • Add a solution of methyl 1H-indole-6-carboxylate in anhydrous ether to the sodium amide suspension.

  • After stirring for a brief period, add a solution of methyl iodide in anhydrous ether dropwise.

  • Continue stirring for approximately 15 minutes.

  • Allow the ammonia to evaporate, then quench the reaction with water.

  • Extract the product with ether, wash the organic layer with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Method 2: N-Methylation using Dimethyl Carbonate (DMC)

A practical and environmentally safer method suitable for larger-scale synthesis.

Procedure:

  • Charge a reaction vessel with methyl 1H-indole-6-carboxylate, potassium carbonate, N,N-dimethylformamide (DMF), and dimethyl carbonate (DMC).

  • Heat the stirred mixture to reflux (approximately 125-130 °C).

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-3 hours.

  • After completion, cool the reaction mixture and add water to precipitate the product or for extraction.

  • If a precipitate forms, filter, wash with water, and dry.

  • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Method 3: N-Methylation using Phenyl Trimethylammonium Iodide

This method offers high selectivity and yield under relatively mild conditions.

Procedure:

  • To a reaction vial, add methyl 1H-indole-6-carboxylate, cesium carbonate, and phenyl trimethylammonium iodide.

  • Evacuate the vial and backfill with an inert gas (e.g., argon).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 11-23 hours.

  • After cooling to room temperature, add 2 N HCl to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Method 4: Fischer Indole Synthesis

A classic indole synthesis that builds the heterocyclic ring.

Step 1: Synthesis of N-methyl-4-(methoxycarbonyl)phenylhydrazine

  • This intermediate can be prepared from methyl 4-aminobenzoate through diazotization followed by reduction and N-methylation. A common route involves the formation of a diazonium salt from methyl 4-aminobenzoate, which is then reduced with a reagent like sodium sulfite to the hydrazine. Subsequent methylation of the hydrazine nitrogen would yield the desired intermediate.

Step 2: Condensation and Cyclization

  • React N-methyl-4-(methoxycarbonyl)phenylhydrazine with methyl pyruvate in a suitable solvent (often ethanol or acetic acid) to form the corresponding hydrazone.

  • The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), and heated to induce cyclization.

  • The reaction mixture is worked up by pouring it onto ice and neutralizing with a base.

  • The precipitated product is filtered, washed, and purified, typically by recrystallization or column chromatography.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the benchmarked synthetic methods.

N_Methylation_Workflow cluster_start Starting Material cluster_method1 Method 1: NaNH₂/MeI cluster_method2 Method 2: DMC cluster_method3 Method 3: PhMe₃NI cluster_product Product start Methyl 1H-indole-6-carboxylate m1_reagents 1. NaNH₂, Liq. NH₃ 2. MeI, Ether start->m1_reagents m2_reagents DMC, K₂CO₃ DMF, Reflux start->m2_reagents m3_reagents PhMe₃NI, Cs₂CO₃ Toluene, 120°C start->m3_reagents product This compound m1_reagents->product m2_reagents->product m3_reagents->product Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product start_hydrazine N-methyl-4-(methoxycarbonyl)- phenylhydrazine hydrazone Hydrazone Formation start_hydrazine->hydrazone start_ketoester Methyl Pyruvate start_ketoester->hydrazone cyclization Acid-catalyzed Cyclization (e.g., PPA) hydrazone->cyclization product This compound cyclization->product

The Impact of N-Methylation on a Privileged Scaffold: A Comparative Guide to Methyl 1-methylindole-6-carboxylate and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities. For researchers, scientists, and drug development professionals, the strategic functionalization of the indole ring is a critical endeavor to modulate physicochemical properties and enhance therapeutic potential. This guide provides an in-depth technical comparison of Methyl 1-methylindole-6-carboxylate and its immediate precursor, Methyl indole-6-carboxylate, offering insights into their synthesis, patent landscape, and the potential impact of N-methylation on their biological applications.

Introduction: The Significance of the Indole-6-carboxylate Core

The indole-6-carboxylate moiety is a key structural component in a variety of biologically active molecules. Its presence is noted in compounds investigated for the treatment of cancer, central nervous system disorders, and inflammatory conditions. The ester functional group at the 6-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This guide will focus on the N-methylation of this core structure, a common strategy in medicinal chemistry to alter properties such as solubility, metabolic stability, and receptor binding affinity.[1]

Synthesis and Patent Landscape: A Comparative Overview

The synthesis of this compound typically involves the N-methylation of Methyl indole-6-carboxylate. While various methods for indole N-methylation exist, a common and effective approach utilizes a base and a methylating agent.

Synthetic Pathways

A prevalent method for the synthesis of N-methylated indoles involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by quenching with an electrophilic methyl source, like methyl iodide (CH₃I).

Below is a general workflow for the synthesis of this compound from its non-methylated precursor.

Synthesis_Workflow cluster_0 Synthesis of Methyl indole-6-carboxylate cluster_1 N-Methylation Indole_6_carboxylic_acid Indole-6-carboxylic acid Esterification Esterification (e.g., MeOH, H₂SO₄) Indole_6_carboxylic_acid->Esterification Methyl_indole_6_carboxylate Methyl indole-6-carboxylate Esterification->Methyl_indole_6_carboxylate N_Methylation N-Methylation (e.g., NaH, CH₃I in DMF) Methyl_indole_6_carboxylate->N_Methylation Methyl_1_methylindole_6_carboxylate This compound N_Methylation->Methyl_1_methylindole_6_carboxylate

Caption: General synthetic workflow from Indole-6-carboxylic acid to this compound.

Comparative Patent Landscape

The patent landscape for indole derivatives is vast and competitive. A significant number of patents focus on substituted indoles as kinase inhibitors for oncology applications and as ligands for serotonin (5-HT) receptors for the treatment of central nervous system disorders.

FeatureMethyl indole-6-carboxylateThis compound
Primary Role in Patents Primarily cited as a key intermediate in the synthesis of more complex molecules.[2]Often appears as a core structural element in final patented compounds.
Therapeutic Areas of Interest Neurological disorders, agrochemicals, and dyes.[2]Kinase inhibitors (cancer), 5-HT receptor modulators (CNS disorders).
Key Patented Modifications Further substitutions on the indole ring and modifications of the carboxylate group.Derivatization at other positions of the indole scaffold while retaining the N-methyl group.

Experimental Protocols

Synthesis of Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

Materials:

  • Methyl indoline-6-carboxylate (200 mg, 1.13 mmol)

  • Sodium hydride (NaH) (50 mg, 1.24 mmol)

  • Iodomethane (CH₃I) (0.08 mL, 1.24 mmol)

  • N,N-dimethylformamide (DMF) (3 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Cyclohexane

Procedure:

  • A solution of methyl indoline-6-carboxylate in DMF is cooled to 0°C in an ice-water bath.

  • Sodium hydride is added portion-wise to the cooled solution.

  • The reaction mixture is stirred for 10 minutes at 0°C.

  • Iodomethane is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of saturated NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (0-50% ethyl acetate in cyclohexane) to yield methyl 1-methylindoline-6-carboxylate.[3]

Expected Outcome: This procedure is reported to yield the product as a pale yellow oil with a yield of approximately 47%.[3]

The Influence of N-Methylation on Biological Activity: A Case Study

The introduction of a methyl group on the indole nitrogen can significantly impact the biological activity of a molecule. A study on norbelladine derivatives, which are structurally different but provide a relevant example of the effects of N-methylation, demonstrated that this modification can enhance inhibitory activity against certain enzymes.

In this study, the N-methylation of norbelladine and 4'-O-methylnorbelladine led to a two-fold and 1.5-fold increase in butyrylcholinesterase (BuChE) inhibition, respectively.[4] This suggests that the N-methyl group may contribute to a more favorable binding interaction with the enzyme's active site.

N_Methylation_Effect cluster_0 Norbelladine Derivatives cluster_1 Biological Effect Norbelladine Norbelladine (Non-methylated) N_Methylnorbelladine N-Methylnorbelladine (N-methylated) Norbelladine->N_Methylnorbelladine N-Methylation BuChE_Inhibition Increased Butyrylcholinesterase (BuChE) Inhibition N_Methylnorbelladine->BuChE_Inhibition Leads to

Caption: The effect of N-methylation on the biological activity of norbelladine.[4]

While this is an example from a different class of compounds, it highlights a key principle in medicinal chemistry: small structural modifications can lead to significant changes in biological function. For this compound, the N-methyl group could potentially:

  • Increase Lipophilicity: This may enhance membrane permeability and oral bioavailability.

  • Block N-H Hydrogen Bonding: The absence of the N-H proton can alter binding interactions with target proteins.

  • Improve Metabolic Stability: The N-methyl group can prevent metabolic degradation at the nitrogen position.

  • Induce Conformational Changes: The steric bulk of the methyl group may influence the preferred conformation of the molecule.

Comparative Performance and Applications

Based on the patent landscape, both Methyl indole-6-carboxylate and its N-methylated derivative are valuable compounds in the development of therapeutics, particularly in oncology and neurology.

Table 1: Comparative Profile of Methyl indole-6-carboxylate and this compound

PropertyMethyl indole-6-carboxylateThis compoundRationale for Comparison
Synthetic Accessibility Readily synthesized from indole-6-carboxylic acid.Synthesized from its non-methylated precursor in a straightforward methylation step.[3]The ease and efficiency of synthesis are critical for large-scale production.
Potential Therapeutic Targets Precursor for 5-HT receptor agonists and other CNS-active agents.Core scaffold for kinase inhibitors and 5-HT receptor modulators.The patent literature points to distinct but related therapeutic applications.
Predicted Physicochemical Properties Lower lipophilicity, hydrogen bond donor (N-H).Higher lipophilicity, no hydrogen bond donation from the indole nitrogen.N-methylation is a known strategy to modulate these properties for improved drug-like characteristics.
Potential for SAR Exploration The N-H position allows for the introduction of various substituents.The N-methyl group is fixed, focusing SAR studies on other positions of the indole ring.The presence or absence of the N-methyl group dictates the available points for chemical diversification.

Conclusion and Future Directions

The comparison between Methyl indole-6-carboxylate and this compound serves as a compelling case study in the strategic functionalization of a privileged heterocyclic scaffold. While the former is a crucial and versatile intermediate, the latter represents a step towards fine-tuning the molecular properties for specific biological targets. The addition of a single methyl group can profoundly influence the patentability, synthetic strategy, and, most importantly, the biological activity of the resulting compound.

Future research in this area should focus on the direct comparative biological evaluation of these two compounds against specific targets, such as various kinases and serotonin receptor subtypes. Such studies would provide invaluable quantitative data to guide the design of next-generation indole-based therapeutics. The continued exploration of the patent landscape will also be crucial for identifying novel applications and avoiding intellectual property conflicts in this competitive field.

References

A Comprehensive Review of Methyl 1-methylindole-6-carboxylate and its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl 1-methylindole-6-carboxylate and its analogous structures, focusing on their potential applications in drug discovery. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, this review synthesizes data from structurally related indole derivatives to provide insights into their potential biological activities, structure-activity relationships (SAR), and relevant experimental protocols.

Introduction to the Indole Scaffold

The indole nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its unique structure allows for diverse functionalization, making it a privileged scaffold in medicinal chemistry.[1] Derivatives of the indole core have been extensively investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2]

Comparative Biological Activities of Indole Analogs

Due to the limited specific data on this compound and its direct analogs, this section presents a summary of the biological activities of structurally related indole derivatives to infer potential therapeutic applications. The data is organized by the target or therapeutic area and includes IC50 values where available.

Table 1: Anticancer Activity of Indole Analogs (Kinase Inhibition)

Compound ClassTarget KinaseIC50 (µM)Reference
Indolyl 1,2,4-triazole derivativesCDK40.049 - 3.031[3]
Oxindole-indole conjugatesCDK41.26 - 1.82[3]
Nortopsentin analogsCDK10.64 - 0.89[3]
9H-pyrimido[4,5-b]indole derivativesRET0.27 - 0.37[3]
Pyrazolo[3,4-b]pyridine derivativesTrkA0.293[3]
7-azaindole-1-carboxamidesPARP-10.07 - 0.27
2,6-di-substituted indolesMETTL30.00049[4]

Table 2: Anti-inflammatory Activity of Indole Analogs

Compound ClassAssayInhibition (%)Reference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivativesCarrageenan-induced paw edema61.20 - 63.69[5]
3-methyl Indole derivativesCarrageenan-induced rat paw edemaSignificant anti-inflammatory effects[6]
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylatesCOX-2 Inhibition (in-vitro)IC50: 6.71 - 41.59 µM[5]

Structure-Activity Relationship (SAR) Insights

Based on studies of various indole derivatives, the following SAR observations can guide the design of novel analogs based on the this compound scaffold:

  • Substitution at the Indole Nitrogen (N1): The nature of the substituent at the N1 position significantly influences biological activity. For instance, in a series of indoloacetamides, a lipophilic residue with a larger size at this position was found to be favorable for inhibitory activity against human isoprenylcysteine carboxyl methyltransferase.

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the indole ring can modulate potency and selectivity. For example, in a series of 2-arylaminopurines targeting CDKs, substitutions at the C6 position were crucial for achieving selectivity for CDK2 over CDK1.[7]

  • Carboxylate Group at C6: The methyl carboxylate group at the C6 position is a versatile handle for derivatization, allowing for the synthesis of amides, hydrazides, and other functional groups, which can lead to diverse biological activities.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of indole derivatives.

1. General In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the in vitro potency (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.[8]

  • Materials:

    • Test indole derivative

    • Recombinant protein kinase

    • Specific kinase substrate

    • Adenosine triphosphate (ATP)

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Dimethyl sulfoxide (DMSO)

    • Known kinase inhibitor (positive control)

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 384-well microplates

    • Multichannel pipette

    • Luminometer plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add diluted test compound, positive control, and negative control (DMSO) to a 384-well plate.

    • Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate.

    • Add the master mix to all wells of the assay plate.

    • Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Add the luminescence-based kinase assay reagent to all wells to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

    • Measure the luminescence of each well using a plate reader.

    • Calculate IC50 values from the dose-response curve.

2. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[6]

  • Animals:

    • Wistar albino rats (150-200 g) of either sex.

  • Materials:

    • Test indole derivative

    • Carrageenan (1% w/v in normal saline)

    • Standard anti-inflammatory drug (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Divide the animals into groups: control, standard, and test groups (different doses of the indole derivative).

    • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compound orally or intraperitoneally.

    • After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizations

The following diagrams illustrate a typical experimental workflow for screening kinase inhibitors and a simplified signaling pathway that can be targeted by such compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Compound Dilution plate_loading Plate Loading (Compounds & Controls) compound_prep->plate_loading reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->plate_loading reaction_init Initiate Kinase Reaction (Add ATP) plate_loading->reaction_init incubation Incubation reaction_init->incubation luminescence Measure Luminescence incubation->luminescence data_analysis Calculate IC50 Values luminescence->data_analysis

A generalized workflow for an in vitro kinase inhibition assay.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation inhibitor Indole Analog (Kinase Inhibitor) inhibitor->receptor inhibitor->pi3k

Simplified PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.

Conclusion

While specific biological data for this compound and its direct analogs remains scarce, the broader family of indole derivatives demonstrates significant potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The structure-activity relationships gleaned from related compounds provide a valuable starting point for the design of new analogs. The experimental protocols outlined in this guide offer standardized methods for evaluating the biological activity of these newly synthesized compounds. Further research focusing on the systematic synthesis and screening of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Methyl 1-methylindole-6-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, procedural information for the proper disposal of Methyl 1-methylindole-6-carboxylate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Profile and Safety Precautions

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Respiratory Protection: Use a dust mask (type N95 or equivalent) or work in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

II. Quantitative Safety Data Summary

For quick reference, the table below summarizes key safety classifications and handling information.

Hazard ClassificationGHS CodesSignal WordRecommended PPEStorage Class
Skin Irritation (Category 2)H315WarningProtective Gloves11 - Combustible Solids
Eye Irritation (Category 2)H319WarningEyeshields
Specific Target Organ ToxicityH335WarningDust Mask (N95)
(Single Exposure, Respiratory)

Data derived from safety information for closely related indole compounds.

III. Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe disposal of this compound and its empty containers.

Step 1: Waste Classification

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1][3] This involves consulting US EPA guidelines (40 CFR 261.3) and any relevant state and local regulations to ensure complete and accurate classification.[1][3]

Step 2: Container Preparation

  • For unused product, keep it in its original, suitable, and closed container for disposal.[4]

  • Do not reuse empty containers.[1] Dispose of them in the same manner as the unused product.

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

Step 3: Waste Collection and Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2][4][5][6]

  • Keep the container tightly closed.[1][4]

Step 4: Handling Spills

  • In case of a spill, prevent further leakage if it is safe to do so.[1]

  • Wear full PPE.

  • For solid spills, sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dust.[2]

  • For solutions, absorb with an inert material and place it in the disposal container.[1]

  • Wash the spill area thoroughly after cleanup.

Step 5: Final Disposal

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3][6]

  • Work with your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Crucially, do not let the product enter drains, waterways, or the soil.[1][5]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of This compound is_spill Is it a spill? start->is_spill handle_spill Contain spill using inert material. Collect into a labeled, sealed container. is_spill->handle_spill Yes package_waste Package waste in a clearly labeled, sealed, and appropriate container. is_spill->package_waste No handle_spill->package_waste classify_waste Consult institutional EHS and local regulations (e.g., 40 CFR 261.3) to classify as hazardous waste. package_waste->classify_waste store_waste Store container in a designated, secure, and well-ventilated area away from incompatibles. classify_waste->store_waste arrange_pickup Contact EHS to arrange for pickup by a licensed hazardous waste contractor. store_waste->arrange_pickup end_point End: Proper Disposal Complete arrange_pickup->end_point

References

Personal protective equipment for handling Methyl 1-methylindole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 1-methylindole-6-carboxylate. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Chemical Properties and Hazards

This compound is a chemical intermediate used in the synthesis of various bioactive molecules.[1][2] It is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 202745-73-1[3]
Molecular Formula C10H9NO2[3]
Molecular Weight 175.18 g/mol [3]
Physical State Off-white crystalline powder[1]
Melting Point 76-80 °C[2]
Purity ≥ 97%[2]
Storage Store at 0-8°C in a tightly closed container in a dry, well-ventilated area.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary where splashing is a risk.Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-resistant gloves.The choice of glove material should be based on the specific workplace hazards, duration of use, and the glove's chemical resistance and physical properties.
Skin and Body Protection Laboratory coat and close-toed footwear are the minimum requirements. Protective clothing should be selected based on the potential hazards and physical environment.No single fabric provides complete protection; select appropriate protective clothing for each specific hazard.
Respiratory Protection A dust mask (e.g., N95 type) should be used when handling the powder form to avoid inhalation. Use in a well-ventilated area or under a chemical fume hood is essential.Respirators are not a substitute for proper engineering controls like ventilation.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (PPE) as detailed in the table above.

  • Handling the Chemical :

    • Use only in a well-ventilated area or directly under a chemical fume hood to minimize inhalation of dust or fumes.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation when working with the solid form.

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Exposure :

    • If on skin : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

    • If inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • If swallowed : Rinse mouth and seek immediate medical assistance. Do not induce vomiting.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

    • Clean the work area and any equipment used.

    • Store the chemical in a tightly closed container in a designated, cool, and dry storage area.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material, including any contaminated absorbents or PPE, in a suitable, labeled, and sealed disposal container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1]

    • Do not allow the product to enter drains, waterways, or soil.[1]

  • Spill Cleanup :

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.

    • For larger spills, follow emergency procedures and contact your institution's environmental health and safety department.

Experimental Protocol: Synthesis of this compound

The following is an illustrative protocol for the synthesis of the title compound, adapted from a similar procedure for an ethyl ester. This compound serves as a crucial reactant in the preparation of various therapeutic agents, including inhibitors of tryptophan dioxygenase, botulinum neurotoxin, and hepatitis C virus NS5B polymerase.[2]

  • Reaction Setup :

    • In a round-bottom flask, dissolve 1-methyl-1H-indole-6-carboxylic acid in methanol at 0 °C.

    • Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction :

    • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Work-up :

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification :

    • Remove the solvent under vacuum to obtain the crude this compound.

    • Further purification can be achieved by techniques such as column chromatography if necessary.

Visualizations

Diagram 1: Laboratory Workflow for Handling this compound

G Figure 1. General Laboratory Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receive & Log Chemical B Review SDS & Protocols A->B C Don Personal Protective Equipment (PPE) B->C D Work in Fume Hood C->D E Weigh & Prepare Reagents D->E F Conduct Experiment E->F G Decontaminate Work Area & Glassware F->G H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I J Store Records I->J End of Process

Caption: Workflow from chemical receipt to final disposal.

Diagram 2: Tryptophan Dioxygenase (TDO) Signaling Pathway and Inhibition

TDO_Pathway Figure 2. TDO Signaling and Inhibition Mechanism cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment cluster_tcell T Cell Tryptophan_in Tryptophan (intracellular) TDO Tryptophan Dioxygenase (TDO) Tryptophan_in->TDO Kynurenine_in Kynurenine (intracellular) TDO->Kynurenine_in Kynurenine_ex Kynurenine (extracellular) Kynurenine_in->Kynurenine_ex Tryptophan_ex Tryptophan (extracellular) Tryptophan_ex->Tryptophan_in Trp Transporter GCN2 GCN2 Kinase Tryptophan_ex->GCN2 Depletion activates AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine_ex->AhR binds Treg Treg Activation AhR->Treg TCell_Inhibition T Cell Inhibition / Apoptosis GCN2->TCell_Inhibition Inhibitor TDO Inhibitor (Synthesized from Methyl 1-methylindole-6-carboxylate precursor) Inhibitor->TDO inhibits

Caption: TDO pathway and the role of its inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methylindole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-methylindole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.